2-Hydroxypropyl acrylate
Description
RN given refers to monome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(8)9-4-5(2)7/h3,5,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZMWHWAWHPNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32029-53-1 | |
| Record name | Hydroxypropyl acrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32029-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0022143 | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to light-yellow liquid with a sweetish, solvent odor; [NIOSH], COLOURLESS LIQUID., Clear to light-yellow liquid wiith a sweetish, solvent odor. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/519 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/327 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
BP: 70 °C at 2 mm Hg, BP: 63 °C at 0.04 kPa (0.3 mm Hg), BP: 77 °C at 5 mm Hg, 191 °C, 376 °F | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/327 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
149 °F (closed cup), 65 °C, 207 °F, 149 °F | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/327 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible with water, Miscible with oxygenated solvents, Solubility in water, g/100ml at 25 °C: 100 (good) | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.05 kg/L at 25 °C, Relative density (water = 1): 1.1, 1.05 | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/327 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0339.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.17 [mmHg], Vapor pressure, Pa at 20 °C: 5 | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/519 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Liquid, Colorless liquid | |
CAS No. |
999-61-1, 32029-53-1 | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=999-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-hydroxypropyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.421 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL MONOACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17T4R74K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Hydroxypropyl acrylate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7913 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0899 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-HYDROXYPROPYL ACRYLATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/327 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylic acid, 2-hydroxypropyl ester | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AT1D5F88.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
Synthesis and Purification of 2-Hydroxypropyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a versatile monomer widely utilized in the production of polymers for various applications, including coatings, adhesives, and biomedical materials. This document details the prevalent synthetic methodologies, purification strategies, and analytical techniques for quality assessment, supported by experimental protocols and comparative data.
Synthesis of 2-Hydroxypropyl Acrylate
The industrial synthesis of this compound is primarily achieved through the catalyzed reaction of acrylic acid with propylene (B89431) oxide.[1][2] This reaction, an epoxide ring-opening esterification, can be promoted by a variety of catalysts, including Lewis acids, tertiary amines, quaternary ammonium (B1175870) salts, and basic ion-exchange resins.[1][3] The choice of catalyst significantly influences the reaction rate, yield, and impurity profile of the final product.
Catalytic Systems
Several catalytic systems have been developed for the synthesis of 2-HPA, each with its own set of advantages and disadvantages. The most common catalysts are based on chromium, iron, and solid resins.
-
Chromium-Based Catalysts: Traditionally, chromium compounds such as chromium trichloride (B1173362) and chromium trioxide have been used due to their high catalytic activity.[4] A composite catalyst system of chromium trioxide and iron acrylate has been reported to achieve a yield of 91% at a reaction temperature of 90°C.[4] However, the high toxicity and oxidizing nature of chromium (VI) compounds pose significant environmental and safety concerns.[4]
-
Iron-Based Catalysts: Iron-based catalysts, such as ferric chloride and iron trioxide, offer a less toxic alternative to chromium.[4][5] Experimental results using ferric chloride as a catalyst have shown a yield of 88.3% at a reaction temperature of 75-80°C.[4] While being more environmentally benign, iron-based catalysts can sometimes lead to the formation of colored byproducts, affecting the product's final appearance.[4]
-
Solid Acid/Base Catalysts: To facilitate catalyst separation and reuse, solid catalysts like ion-exchange resins and supported catalysts have been investigated. A solid base catalyst, K-Fe/ZrO2, has been shown to be effective, achieving a yield of 77.8% at 100°C.[4] Basic ion-exchange resins are also utilized in the industry.[1][3]
Reaction Mechanism
The synthesis of 2-HPA from acrylic acid and propylene oxide proceeds via an acid- or base-catalyzed ring-opening of the epoxide, followed by nucleophilic attack of the carboxylate or carboxylic acid. The following diagram illustrates a generalized acid-catalyzed reaction pathway.
Caption: Acid-catalyzed reaction mechanism for the synthesis of this compound.
Comparative Synthesis Data
The following table summarizes quantitative data from various catalytic systems for the synthesis of this compound, providing a basis for comparison.
| Catalyst System | Reaction Temperature (°C) | Reaction Time (h) | Molar Ratio (Propylene Oxide:Acrylic Acid) | Yield (%) | Purity (%) | Reference(s) |
| Chromium Trioxide & Iron Acrylate | 90 | Not Specified | Not Specified | 91 | Not Specified | [4] |
| Ferric Chloride | 75 - 80 | Not Specified | Not Specified | 88.3 | Not Specified | [4] |
| Iron Trioxide | 80 - 85 | 2.5 | 1.1:1 | Not Specified | Not Specified | [5] |
| K-Fe/ZrO2 Solid Base | 100 | Not Specified | Not Specified | 77.8 | Not Specified | [4] |
Note: Direct comparison of purity is challenging due to variations in analytical methods and reporting standards across different sources.
Purification of this compound
The purification of 2-HPA is a critical step to remove unreacted starting materials, catalyst residues, and byproducts. The presence of impurities such as acrylic acid and di-esters (e.g., propylene glycol diacrylate) can negatively impact the stability and polymerization performance of the monomer.[3] A typical commercial sample may contain up to 0.98% acrylic acid and 0.2% propylene glycol diacrylate.[6]
Vacuum Distillation
The primary method for purifying 2-HPA is reduced-pressure distillation.[5] This technique is essential to prevent the thermally induced polymerization of the acrylate monomer at atmospheric pressure.
Key considerations for optimizing vacuum distillation include:
-
Pressure: Lowering the pressure reduces the boiling point of 2-HPA, minimizing thermal stress and the risk of polymerization.
-
Temperature: The distillation temperature should be carefully controlled to achieve efficient separation without inducing polymerization.
-
Polymerization Inhibitors: The addition of a polymerization inhibitor, such as hydroquinone (B1673460) (HQ) or p-methoxyphenol (MEHQ), to the distillation pot is crucial.[5]
-
Fractional Distillation: The use of a fractionating column can improve the separation of 2-HPA from impurities with close boiling points.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and purification of this compound.
References
- 1. osha.gov [osha.gov]
- 2. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. Page loading... [guidechem.com]
- 5. CN101891614A - Preparation method of hydroxypropyl acrylate - Google Patents [patents.google.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
2-Hydroxypropyl Acrylate: A Comprehensive Technical Guide
CAS Number: 999-61-1
This technical guide provides an in-depth overview of 2-Hydroxypropyl acrylate (B77674) (2-HPA), a key monomer used in the synthesis of various polymers. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, safety data, and toxicological profile.
Chemical and Physical Properties
2-Hydroxypropyl acrylate is a colorless liquid with a characteristic ester-like odor. It is a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate. The physical and chemical properties of 2-HPA are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Density | 1.049 g/cm³ at 25 °C | [1][2] |
| Boiling Point | 194.5 °C at 760 mmHg | [1] |
| Flash Point | 79.9 °C | [1] |
| Water Solubility | 150,000 mg/L (estimated) | [1] |
| Vapor Pressure | 0.115 mmHg at 25 °C | [1] |
| Refractive Index | 1.442 | [1] |
Safety and Hazard Information
This compound is classified as a hazardous substance with significant health risks upon exposure. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation; H336: May cause drowsiness or dizziness |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Respiratory system) through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Data compiled from multiple sources.[2][3][4]
Toxicological Data
Toxicological studies have been conducted to determine the acute toxicity of 2-HPA via various routes of exposure.
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 250 - 500 mg/kg |
| LD50 | Rabbit | Dermal | ~250 mg/kg |
Data compiled from multiple sources.[1][4]
Metabolism
The primary metabolic pathway for this compound is anticipated to be hydrolysis of the ester functionality. This is analogous to other acrylates, such as hydroxyethyl (B10761427) acrylate (HEA). The hydrolysis would yield acrylic acid and 1,2-propanediol. A minor pathway may involve conjugation with glutathione, leading to the formation of mercapturic acid derivatives that are excreted in the urine.[5][6]
Experimental Protocols
This section provides detailed methodologies for key toxicological studies relevant to this compound, based on internationally recognized guidelines.
Acute Oral Toxicity (OECD 401 - Adapted)
Objective: To determine the acute oral toxicity (LD50) of a substance.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Hydroxypropyl Acrylate (2-HPA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (2-HPA) is a functional acrylic monomer widely utilized in the synthesis of polymers for a diverse range of applications, including coatings, adhesives, resins, and biomedical materials.[1][2][3] Its unique structure, featuring both a reactive acrylate group and a hydroxyl group, allows for the formation of polymers with tailored properties such as improved adhesion, flexibility, hydrophilicity, and crosslinking capabilities.[1][4] This guide provides a comprehensive overview of the core physical and chemical properties of the 2-HPA monomer, detailed experimental protocols for their determination, and visual representations of key processes. This product is typically a mixture of isomers, primarily 2-hydroxypropyl acrylate and 1-methyl-2-hydroxyethyl acrylate.
Physical Properties
The physical characteristics of 2-HPA are crucial for its handling, storage, and application in various formulations. A summary of these properties is presented in the tables below.
General and Thermal Properties
| Property | Value | Units | Conditions |
| Molecular Formula | C₆H₁₀O₃ | - | - |
| Molecular Weight | 130.14 | g/mol | - |
| Appearance | Clear, colorless to light-yellow liquid | - | Ambient |
| Odor | Sweetish, ester-like, mild pungent | - | - |
| Boiling Point | 70 - 77 | °C | at 2 - 5 mmHg |
| 191 - 210 | °C | at 760 mmHg | |
| Freezing/Melting Point | -23.39 to < -20 | °C | - |
| Flash Point | 65 - 99 | °C | Closed Cup |
| Vapor Pressure | 0.115 - 1.18 | mmHg | at 20 - 25 °C |
| Vapor Density | 4.5 | - | (air = 1) |
Note: The wide range in some reported values can be attributed to different experimental conditions and the presence of isomers.
Optical and Other Physical Properties
| Property | Value | Units | Conditions |
| Density | 1.044 - 1.054 | g/cm³ | at 20 - 25 °C |
| Refractive Index | 1.442 - 1.450 | - | at 20 °C/D |
| Viscosity | 9.1 | mPa·s | at 20 °C |
| Solubility | Miscible | - | In water |
| LogP (Kow) | 0.35 | - | - |
Chemical Properties
The chemical behavior of 2-HPA is dominated by its two primary functional groups: the acrylate double bond and the hydroxyl group.
| Property | Value | Units |
| Purity | ≥ 96.5 | % |
| Acid Value | ≤ 0.5 | mg KOH/g |
| Water Content | ≤ 0.5 | % |
| Inhibitor Content (MEHQ) | 200 - 650 | ppm |
Reactivity and Polymerization
2-HPA readily undergoes addition reactions and is primarily used in free-radical polymerization to form homopolymers and copolymers.[4] The presence of the hydroxyl group allows for subsequent crosslinking reactions, for example, with isocyanates or melamines, imparting desirable properties like chemical and scratch resistance to the final polymer.[1][4]
The polymerization of 2-HPA is an exothermic process and can be initiated by heat, light, or radical initiators.[1] To prevent spontaneous polymerization during storage, 2-HPA is typically stabilized with an inhibitor, such as hydroquinone (B1673460) monomethyl ether (MEHQ).[5] Oxygen is required for the stabilizer to be effective, so it should be stored under air rather than inert gases.[5][6]
Below is a simplified representation of the free-radical polymerization of this compound.
References
2-Hydroxypropyl acrylate molecular weight and formula
An in-depth technical guide on the molecular properties of 2-Hydroxypropyl acrylate (B77674), prepared for researchers, scientists, and drug development professionals.
2-Hydroxypropyl acrylate (HPA) is an ester of acrylic acid and is utilized as a raw material in the synthesis of various polymers.[1][2] It is a hydrophilic monomer that contains a hydroxyl functional group, which allows for crosslinking reactions and enhances properties like adhesion and flexibility in polymer formulations.[3] HPA is a colorless to pale yellow liquid and is typically a mixture of isomers, primarily this compound and 1-methyl-2-hydroxyethyl acrylate.[3]
Core Molecular Information
The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in polymer synthesis and for the characterization of resulting materials.
| Property | Value |
| IUPAC Name | 2-hydroxypropyl prop-2-enoate |
| Synonyms | Propylene glycol monoacrylate, 1,2-Propanediol, 1-acrylate |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
This data is compiled from established chemical databases.[1][4]
Logical Relationship of Core Properties
The following diagram illustrates the direct logical connection between the chemical's name, its elemental composition (formula), and its calculated mass (molecular weight).
References
In-Depth Technical Guide to the Thermal Properties of Poly(2-Hydroxypropyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of poly(2-hydroxypropyl acrylate) [p(2-HPA)], a polymer of significant interest in the biomedical and pharmaceutical fields due to its hydrophilicity and potential for controlled drug release applications. This document details the key thermal characteristics, the experimental methodologies for their determination, and a summary of relevant quantitative data.
Introduction to Poly(this compound)
Poly(this compound) is a synthetic polymer synthesized from the monomer this compound. The presence of the hydroxyl group in its side chain imparts hydrophilicity and provides a site for further chemical modification or cross-linking. Understanding the thermal behavior of p(2-HPA) is critical for its processing, storage, and application, particularly in drug delivery systems where thermal stability during formulation and sterilization is paramount.
Summary of Thermal Properties
The thermal properties of p(2-HPA) are essential for defining its processing window and predicting its performance at various temperatures. The key thermal parameters are summarized in the table below.
| Thermal Property | Symbol | Value | Method of Determination |
| Glass Transition Temperature | T_g | 16.57 °C[1] | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature | T_d | 388 °C[2] | Thermogravimetric Analysis (TGA) |
Note: Poly(this compound) is an amorphous polymer and therefore does not exhibit a distinct melting temperature (T_m).
Detailed Thermal Analysis
Glass Transition
The glass transition is a reversible transition in amorphous materials from a hard and relatively brittle "glassy" state into a viscous or rubbery state as the temperature is increased. The glass transition temperature (T_g) is a critical parameter for determining the mechanical properties of the polymer at a given temperature. For p(2-HPA), the glass transition occurs at approximately 16.57 °C[1]. Below this temperature, the polymer is in a glassy state, characterized by low molecular mobility. Above this temperature, the polymer chains have sufficient energy for segmental motion, resulting in a more flexible, rubbery state.
Thermal Decomposition
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of p(2-HPA). The polymer is stable up to elevated temperatures, with thermal decomposition reported to occur at 388 °C[2]. This decomposition involves the degradation of the polymer backbone and side chains. The specific onset temperature and residual mass can vary depending on factors such as molecular weight, polydispersity, and the heating rate during analysis.
Experimental Protocols
Detailed methodologies for the characterization of the thermal properties of poly(this compound) are provided below. These protocols are based on standard practices for the thermal analysis of polyacrylates.
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (T_g) Determination
Objective: To determine the glass transition temperature (T_g) of p(2-HPA).
Instrumentation: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of dry p(2-HPA) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Reference: An empty, hermetically sealed aluminum pan is used as a reference.
-
Temperature Program:
-
First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., -20 °C) to a temperature well above the expected T_g (e.g., 60 °C) at a constant heating rate, typically 10 °C/min. This scan is performed to erase the thermal history of the polymer.
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The T_g is determined from the midpoint of the step-change in the heat flow curve of the second heating scan.
-
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the thermal stability and decomposition profile of p(2-HPA).
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of dry p(2-HPA) is placed in a ceramic or platinum TGA pan.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition, the peak decomposition temperature (the temperature of the maximum rate of mass loss), and the final residual mass are determined from the TGA curve.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal characterization of poly(this compound).
References
An In-depth Technical Guide to the Isomers of 2-Hydroxypropyl Acrylate
This technical guide provides a comprehensive overview of the isomers of 2-hydroxypropyl acrylate (B77674) (2-HPMA), primarily targeting researchers, scientists, and professionals in drug development. This document delves into the chemical and physical characteristics, synthesis, and toxicological profiles of the main isomers found in commercial 2-HPMA.
Introduction to 2-Hydroxypropyl Acrylate and its Isomers
This compound is a key monomer utilized in the synthesis of various polymers. Commercial-grade 2-HPMA is not a single compound but rather a mixture of two structural isomers: This compound (major component) and 1-hydroxypropan-2-yl acrylate (also referred to as 1-methyl-2-hydroxyethyl acrylate)[1][2]. The typical ratio of these isomers in commercial products is approximately 75-80% this compound and 20-25% 1-hydroxypropan-2-yl acrylate[1][2].
The presence of both a hydroxyl and an acrylate group in their structures imparts valuable properties to the resulting polymers, including hydrophilicity, improved adhesion, and sites for cross-linking[3]. These characteristics make them suitable for a wide range of applications, including the manufacturing of thermosetting coatings, adhesives, textiles, and biomedical hydrogels[3][4][5].
Physicochemical Characteristics
The isomers of this compound are clear, colorless to light-yellow liquids with a sweetish, solvent-like odor[4]. While many reported physical and chemical properties pertain to the commercial mixture, this section aims to distinguish between the individual isomers where possible.
Comparative Data of 2-HPMA Isomers and the Commercial Mixture
| Property | This compound | 1-Hydroxypropan-2-yl acrylate | Commercial Mixture |
| IUPAC Name | 2-hydroxypropyl prop-2-enoate | 1-hydroxypropan-2-yl prop-2-enoate | Mixture |
| Synonyms | beta-Hydroxypropyl acrylate, 1,2-Propanediol, 1-acrylate | 2-hydroxy-1-methylethyl acrylate | Propylene (B89431) glycol monoacrylate |
| CAS Number | 999-61-1 | 2918-23-2 | 25584-83-2 |
| Molecular Formula | C₆H₁₀O₃ | C₆H₁₀O₃ | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol [6] | 130.14 g/mol | 130.14 g/mol [5][7] |
| Boiling Point | 70 °C at 2 mmHg[4] | - | 77 °C at 5 mmHg, 205.7 °C at 1013 hPa[1][7] |
| Density | 1.05 g/cm³ at 25 °C[4] | - | 1.044 - 1.049 g/cm³ at 25 °C[1][7] |
| Refractive Index | 1.4470 at 20 °C[4] | - | 1.445 at 20 °C |
| Flash Point | 97 °C (closed cup)[2] | - | 99 °C (closed cup)[7] |
| Water Solubility | Miscible[4] | - | 307 g/L at 25 °C (considered miscible)[1] |
| log Kow (Octanol/Water Partition Coefficient) | 0.35[4] | - | 0.35[1] |
Synthesis and Experimental Protocols
The industrial synthesis of this compound isomers involves the reaction of acrylic acid with propylene oxide[4]. This reaction typically yields a mixture of the two isomers. The synthesis of the individual, pure isomers would require specific synthetic routes or efficient separation of the mixture.
General Synthesis of 2-HPMA Isomer Mixture
The reaction is catalyzed by various compounds, including tertiary amines, quaternary ammonium (B1175870) salts, and metal salts[4]. The process generally involves the ring-opening of the propylene oxide epoxide by acrylic acid.
Logical Workflow for Synthesis:
Caption: General workflow for the synthesis of 2-HPMA isomers.
Experimental Protocol for Synthesis (General)
-
Charging the Reactor: A reaction vessel equipped with a stirrer, thermometer, and reflux condenser is charged with acrylic acid and a suitable polymerization inhibitor (e.g., hydroquinone).
-
Addition of Catalyst: The catalyst is added to the reactor.
-
Addition of Propylene Oxide: Propylene oxide is slowly added to the reaction mixture while maintaining a controlled temperature to manage the exothermic reaction.
-
Reaction: The mixture is stirred at a specific temperature for a set period to ensure complete reaction.
-
Purification: The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials, catalyst, and byproducts.
Analytical Separation of Isomers
The separation and quantification of the this compound and 1-hydroxypropan-2-yl acrylate isomers are typically achieved using chromatographic techniques.
Experimental Protocol for HPLC Separation:
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reverse-phase C18 column is commonly used[8].
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is used as the mobile phase[8].
-
Detection: UV detection at a wavelength of around 210 nm.
-
Procedure:
-
Prepare a standard solution of the 2-HPMA isomer mixture in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the isomers using the specified mobile phase composition and flow rate.
-
Detect the separated isomers using the UV detector. The two isomers will have distinct retention times, allowing for their quantification.
-
Experimental Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of 2-HPMA isomers.
Toxicological Profile
The toxicological data for this compound primarily pertains to the isomer mixture. The acute toxicity is considered moderate, and it is a known skin and eye irritant[1].
Acute Toxicity
| Route of Exposure | Species | LD50 / LC50 | Reference |
| Oral | Rat | 820 mg/kg bw | [1] |
| Dermal | Rabbit | 306 mg/kg bw | [1] |
| Inhalation | Rat | No deaths at saturated vapor for 8 hours | [1] |
Irritation and Sensitization
This compound is classified as a severe skin irritant[1]. Direct contact can cause redness, pain, and blisters[7]. It is also a severe eye irritant, with the potential to cause corneal injury[1]. Furthermore, there is evidence to suggest that it can act as a skin sensitizer[1][2].
Metabolism
Specific metabolism studies on the individual isomers of this compound are limited. However, by analogy with other acrylates like 2-hydroxyethyl acrylate (HEA), the primary metabolic pathway is expected to be hydrolysis of the ester bond by carboxylesterases to form acrylic acid and propylene glycol[9]. A minor pathway may involve conjugation with glutathione[9].
Logical Diagram of Postulated Metabolic Fate:
Caption: Postulated metabolic pathways for 2-HPMA isomers.
Signaling Pathways
Currently, there is a lack of specific information in the public domain detailing the direct interaction of this compound isomers with specific cellular signaling pathways. The observed toxicity is primarily attributed to the reactive nature of the acrylate moiety, which can lead to non-specific cellular damage through Michael addition reactions with cellular nucleophiles like proteins and glutathione. This can induce oxidative stress and inflammatory responses. However, a specific signaling cascade that is a primary target has not been elucidated.
Future research in this area would be valuable to understand the molecular mechanisms underlying the toxicity and sensitizing potential of these compounds. A logical approach to investigating these effects is outlined below.
Logical Workflow for Investigating Cellular Effects:
Caption: A logical workflow for investigating the cellular and molecular effects of 2-HPMA isomers.
Conclusion
The isomers of this compound are important industrial chemicals with a range of applications. While their general characteristics as a mixture are well-documented, a deeper understanding of the distinct properties and biological effects of the individual isomers is an area that warrants further investigation. This guide provides a summary of the current knowledge and highlights the need for more detailed research into their specific toxicological profiles and interactions with cellular systems. Such information will be crucial for a more refined risk assessment and the development of safer materials and handling practices.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 4. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adakem.com [adakem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. adakem.com [adakem.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Health and Safety of 2-Hydroxypropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety considerations essential for the proper handling of 2-Hydroxypropyl acrylate (B77674) (2-HPA). Given its toxicological profile, a thorough understanding and implementation of safety protocols are critical to mitigate risks in a laboratory and development setting.
Chemical and Physical Properties
2-Hydroxypropyl acrylate is a colorless to light-yellow liquid with a mild, pungent, ester-like odor.[1][2][3] It is primarily used as a monomer in the synthesis of polymers for applications in coatings, adhesives, and plastics.[1][4][5] Commercial 2-HPA is typically a mixture of two isomers: this compound (~75-80%) and 1-methyl-2-hydroxyethyl acrylate (~20-25%).[4][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1][7] |
| Appearance | Clear, colorless liquid | [1][8][9] |
| Density | ~1.044 - 1.054 g/cm³ at 25°C | [1][2][8] |
| Boiling Point | 77°C (at 10 mmHg) | [1][8][9] |
| Freezing/Melting Point | -23.4°C | [1][2][8] |
| Flash Point | 99°C (210.2°F) (closed cup) | [1][2][8] |
| Vapor Pressure | 0.1 mbar / 1.18 hPa at 20°C | [2][8][9] |
| Water Solubility | Readily miscible | [1][7] |
| log Kow | 0.35 | [7][10] |
Toxicological Profile and Hazard Classification
2-HPA is a hazardous substance with significant health risks associated with exposure. It is corrosive to the skin, eyes, and respiratory tract and is a known skin sensitizer. Acute toxicity data indicates that it is toxic if swallowed, inhaled, or in contact with skin.[6][9]
Table 2: Acute Toxicological Data for this compound
| Endpoint | Species | Route | Value | Source(s) |
| LD₅₀ | Rat | Oral | 820 mg/kg | [6][10] |
| LD₅₀ | Rabbit | Dermal | 306 mg/kg | [10] |
| LD₅₀ | Rat | Dermal | > 1000 mg/kg | [6] |
| LC₅₀ | Rat | Inhalation | 0.833 mg/L air (IHT) | [6] |
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
| Source:[6][9] |
Risk Assessment and Management Workflow
A systematic approach to risk management is crucial when handling 2-HPA. This involves identifying hazards, assessing risks, implementing control measures, and preparing for emergencies.
Safe Handling and Storage
Handling:
-
Ventilation: Always handle 2-HPA in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: Although it has a high flash point, avoid open flames and sources of ignition. Above 65°C, explosive vapor/air mixtures may form.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where 2-HPA is handled. Wash hands thoroughly after handling. Contaminated work clothing should not be taken home.[6]
Storage:
-
Conditions: Store in a cool, dark, well-ventilated area, separated from food and feedstuffs. The storage temperature should not exceed 35°C.[1][2]
-
Stabilization: 2-HPA is prone to polymerization, especially when heated or exposed to light.[5] It must be stored with an inhibitor (e.g., MEHQ) and under air, not inert gases, as oxygen is required for the stabilizer to function effectively.[1][2]
-
Materials: The preferred material for storage tanks and pipes (B44673) is stainless steel. Carbon steel may be used, but rust formation can be an issue.[2][5]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact and absorption.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Use chemical-resistant gloves (e.g., butyl rubber, Viton) and wear protective clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact.[6][9]
-
Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Emergency Procedures
Immediate and appropriate action is critical in an emergency.
-
Inhalation: Move the person to fresh air and keep them at rest in a half-upright position. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention as 2-HPA is corrosive and can be absorbed through the skin.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Spills: Evacuate the area. Wear full protective equipment, including respiratory protection.[7] Contain the spill and absorb it with inert material like sand or clay. Collect the material in a covered container for proper disposal according to local regulations.[7]
Experimental Protocol: In Vitro Skin Irritation
One of the primary hazards of 2-HPA is skin irritation and corrosion. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is a validated, non-animal alternative for identifying skin irritants.
Principle: The test assesses the ability of a chemical to cause damage to a reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin. Cell viability is measured after exposure to the test chemical. A significant reduction in viability indicates irritation potential.
Methodology:
-
Tissue Preparation: Commercially available RhE tissue models are equilibrated in a maintenance medium in 6-well plates.
-
Chemical Application: A defined dose of the test chemical (e.g., 2-HPA) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.
-
Exposure Period: The tissues are exposed to the chemical for a specified period (e.g., 60 minutes).
-
Rinsing and Post-Incubation: After exposure, the tissues are thoroughly rinsed to remove the chemical and then transferred to a fresh medium for a post-incubation period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using the MTT assay. Tissues are incubated with MTT solution, which is converted by mitochondrial enzymes in viable cells into a blue formazan (B1609692) salt.
-
Extraction and Measurement: The formazan salt is extracted from the tissues, and its concentration is measured spectrophotometrically (at 570 nm).
-
Classification: The viability of the treated tissue is expressed as a percentage relative to the negative control. A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.
Mechanism of Skin Sensitization
2-HPA is a known skin sensitizer, meaning it can trigger an allergic immune response (Allergic Contact Dermatitis, ACD) upon repeated contact.[10] The process is described by the Adverse Outcome Pathway (AOP) for skin sensitization.
The AOP begins with a Molecular Initiating Event (MIE) and progresses through a series of cellular Key Events (KE) leading to the adverse outcome.[1]
-
MIE / Key Event 1 (Haptenation): As a small, reactive molecule (a hapten), 2-HPA penetrates the outer layer of the skin and covalently binds to skin proteins. This creates a hapten-protein complex, which is now recognizable by the immune system as foreign.[1]
-
Key Event 2 (Keratinocyte Activation): The hapten-protein complexes and the chemical itself cause stress and activation of skin cells called keratinocytes, which release inflammatory signals (cytokines and chemokines).[1][2]
-
Key Event 3 (Dendritic Cell Activation): These inflammatory signals, along with the hapten-protein complexes, activate immune cells in the epidermis called dendritic cells (or Langerhans cells). These cells mature and migrate from the skin to the local lymph nodes.[1]
-
Key Event 4 (T-Cell Activation): In the lymph nodes, the activated dendritic cells present the haptenated protein fragments to naive T-lymphocytes. This activates the T-cells, causing them to multiply (proliferate) and differentiate into memory T-cells specific to that hapten.[1]
Once an individual is sensitized, a subsequent exposure to 2-HPA will trigger a more rapid and robust inflammatory response from the memory T-cells, resulting in the clinical symptoms of ACD (e.g., redness, itching, blisters).[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction Chemistry to Characterize the Molecular Initiating Event in Skin Sensitization: A Journey to Be Continued - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrated Decision Strategies for Skin Sensitization Hazard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Introduction to Skin Sensitisation Prediction | Gentronix [gentronix.co.uk]
- 10. AOP-Wiki [aopwiki.org]
Methodological & Application
Application Notes and Protocols for the RAFT Polymerization of 2-Hydroxypropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. 2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic monomer of significant interest in the biomedical field due to the biocompatibility and thermoresponsive properties of its corresponding polymer, poly(2-hydroxypropyl acrylate) (PHPA). PHPA is a water-soluble polymer that exhibits a Lower Critical Solution Temperature (LCST), making it a promising candidate for applications in drug delivery, tissue engineering, and smart hydrogels.
These application notes provide a detailed protocol for the synthesis of poly(this compound) via RAFT polymerization, along with methodologies for its characterization.
RAFT Polymerization of this compound: An Overview
The RAFT polymerization of HPA involves the use of a conventional radical initiator, such as Azobisisobutyronitrile (AIBN), and a RAFT chain transfer agent (CTA). The choice of the RAFT agent is crucial for achieving good control over the polymerization. For acrylates like HPA, trithiocarbonates and dithiobenzoates are generally suitable CTAs. The polymerization proceeds through a series of reversible addition-fragmentation steps, as illustrated in the signaling pathway diagram below. This reversible mechanism ensures that all polymer chains grow at a similar rate, leading to a low polydispersity index (Đ).
Caption: Generalized mechanism of RAFT polymerization.
Experimental Protocols
Materials
-
Monomer: this compound (HPA), inhibitor removed prior to use.
-
RAFT Agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDTC) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) are suitable choices for acrylate polymerization.
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-dioxane (B91453) or tert-butanol.
-
Other: Nitrogen gas (high purity), deuterated chloroform (B151607) (CDCl₃) for NMR analysis, and tetrahydrofuran (B95107) (THF, HPLC grade) for GPC analysis.
Experimental Workflow
Application Notes and Protocols for the Free-Radical Polymerization of 2-Hydroxypropyl Acrylate (HPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic functional monomer increasingly utilized in the development of advanced polymeric materials for biomedical applications. Its hydroxyl group provides a site for further modification and enhances water solubility and biocompatibility. Poly(2-hydroxypropyl acrylate) (PHPA) and its copolymers are key components in the formulation of hydrogels, drug delivery systems, adhesives, and coatings. This document provides detailed application notes and experimental protocols for the free-radical polymerization of HPA.
Free-radical polymerization is a robust and widely used method for synthesizing a variety of polymers. The process involves three main stages: initiation, propagation, and termination. By carefully controlling reaction parameters such as monomer concentration, initiator type and concentration, temperature, and solvent, the final properties of the polymer, including molecular weight and polydispersity, can be tailored to specific applications.
Applications in Research and Drug Development
The unique properties of poly(this compound) make it a valuable material in several research and development areas:
-
Biomedical Hydrogels: The hydrophilicity and presence of hydroxyl groups make PHPA suitable for creating water-absorbing hydrogels used in wound dressings and other medical applications.
-
Drug Delivery: PHPA-based polymers can be designed as carriers for controlled drug release. The polymer matrix can be tailored to release therapeutic agents in response to specific stimuli.
-
Adhesives and Sealants: The hydroxyl groups in PHPA contribute to improved adhesion, flexibility, and water resistance, making it a useful component in biomedical adhesives and sealants.
-
Coatings and Surface Treatments: PHPA can be used to modify surfaces to enhance biocompatibility, reduce fouling, and improve scratch resistance in medical devices and industrial coatings.
-
Thermoresponsive Polymers: Copolymers of HPA can exhibit lower critical solution temperature (LCST) behavior, making them "smart" polymers that respond to temperature changes. This property is particularly interesting for applications in injectable drug delivery systems and tissue engineering.
Experimental Protocols
This section provides detailed protocols for the free-radical polymerization of this compound in both solution and bulk systems.
Protocol 1: Solution Polymerization of HPA using AIBN as Initiator
This protocol describes a typical solution polymerization of HPA in an organic solvent. Solution polymerization allows for better control of the reaction temperature and can lead to polymers with a narrower molecular weight distribution compared to bulk polymerization.
Materials:
-
This compound (HPA), inhibitor removed
-
Azobisisobutyronitrile (AIBN), recrystallized
-
1,4-Dioxane, anhydrous
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Glass syringe and needles
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Monomer Purification: To remove the inhibitor (typically hydroquinone (B1673460) monomethyl ether), pass the HPA through a column of activated basic alumina.
-
Reaction Setup: Assemble the three-neck round-bottom flask with a condenser, a nitrogen inlet, and a rubber septum. Dry the glassware in an oven and cool under a stream of nitrogen.
-
Reagent Preparation: In the reaction flask, dissolve the desired amount of purified HPA in anhydrous 1,4-dioxane. A typical monomer concentration is in the range of 10-50% (w/v).
-
Initiator Addition: In a separate vial, dissolve the calculated amount of AIBN in a small amount of 1,4-dioxane.
-
Degassing: Purge the monomer solution with nitrogen for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: Using a syringe, inject the AIBN solution into the reaction flask.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) with constant stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired conversion and molecular weight.
-
Termination and Precipitation: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as cold methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash it several times with fresh non-solvent to remove unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Bulk Polymerization of HPA
Bulk polymerization is carried out with only the monomer and initiator, without any solvent. This method is efficient and leads to a high concentration of the polymer. However, controlling the reaction temperature can be challenging due to the exothermic nature of the polymerization.
Materials:
-
This compound (HPA), inhibitor removed
-
Benzoyl peroxide (BPO), purified
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk tube or a thick-walled glass ampoule
-
Magnetic stirrer and stir bar (optional, for low viscosity stages)
-
Oil bath with temperature controller
-
Vacuum line
-
Heat gun or torch for sealing (for ampoules)
Procedure:
-
Monomer Purification: Purify the HPA by passing it through a column of activated basic alumina.
-
Reaction Setup: Add the purified HPA and the desired amount of benzoyl peroxide to a Schlenk tube or glass ampoule.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Sealing: If using an ampoule, seal it under vacuum using a heat gun or torch. If using a Schlenk tube, ensure it is properly sealed under a positive pressure of nitrogen.
-
Polymerization: Immerse the sealed container in a preheated oil bath at the desired temperature (typically 60-90 °C). The polymerization time will vary depending on the initiator concentration and temperature.
-
Termination and Dissolution: After the polymerization is complete, cool the container to room temperature. If the polymer is solid, carefully break the ampoule (if used). Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
-
Purification: Precipitate the dissolved polymer in a non-solvent like methanol, filter, and wash thoroughly.
-
Drying: Dry the polymer in a vacuum oven at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize the expected outcomes of the free-radical polymerization of HPA under various conditions. These are representative data, and actual results may vary depending on the specific experimental setup and purity of reagents.
| Table 1: Solution Polymerization of HPA with AIBN in 1,4-Dioxane at 70°C for 24h | | :--- | :--- | :--- | :--- | :--- | | [HPA] (mol/L) | [AIBN] (mol/L) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | | 1.0 | 0.01 | ~85 | ~30,000 | ~2.1 | | 1.0 | 0.02 | ~90 | ~20,000 | ~2.3 | | 2.0 | 0.01 | ~92 | ~45,000 | ~2.5 | | 2.0 | 0.02 | ~95 | ~35,000 | ~2.7 |
| Table 2: Bulk Polymerization of HPA with BPO at 80°C for 8h | | :--- | :--- | :--- | :--- | :--- | | [BPO] (mol % to monomer) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | | 0.1 | >95 | >100,000 | >3.0 | | 0.5 | >98 | ~50,000 | ~3.5 | | 1.0 | >98 | ~30,000 | ~3.8 |
Characterization of Poly(this compound)
After synthesis, it is crucial to characterize the polymer to determine its properties.
| Table 3: Common Characterization Techniques for Poly(HPA) | | :--- | :--- | | Technique | Information Obtained | | Size Exclusion Chromatography (SEC/GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1] | | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of polymer structure and determination of monomer conversion. | | Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and confirmation of polymerization by the disappearance of the C=C bond absorption. | | Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg). | | Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer. |
Visualizations
Free-Radical Polymerization Mechanism
Caption: Mechanism of free-radical polymerization.
Experimental Workflow for Solution Polymerization
Caption: Workflow for solution polymerization of HPA.
References
Application Notes and Protocols: 2-Hydroxypropyl Acrylate (HPA) in Copolymerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) is a functional acrylic monomer valued for its hydroxyl groups and its ability to be incorporated into a wide range of copolymers.[1][2][3] It is an ester of acrylic acid and exists as a mixture of two isomers: 2-hydroxypropyl acrylate and 2-hydroxyisopropyl acrylate.[4][5] The presence of the hydroxyl group increases the hydrophilicity of polymers and provides a reactive site for cross-linking or further functionalization.[2] Copolymers of HPA can be synthesized with a variety of other monomers, including (meth)acrylic acid and its derivatives, styrene, and vinyl acetate, to tailor the final properties of the material.[1][3] These properties make HPA-containing copolymers highly suitable for advanced applications in drug delivery, biomaterials, and smart polymers.
Applications in Research and Drug Development
Copolymers incorporating this compound are of significant interest in the biomedical field due to their biocompatibility and tunable properties.
-
Thermoresponsive Polymers: Poly(this compound) (PHPA) is a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) in aqueous solutions.[6][7][8] This means it undergoes a reversible phase transition from soluble to insoluble as the temperature is increased above its LCST. This property is crucial for developing "smart" materials that can respond to temperature changes, for applications such as injectable scaffolds for tissue engineering and controlled drug delivery systems.[9] By copolymerizing HPA with other monomers, the LCST can be precisely controlled.[6][9]
-
pH-Responsive Systems: When HPA is copolymerized with pH-sensitive monomers, such as itaconic acid or aminoethyl methacrylate (B99206) hydrochloric salt (AMHS), the resulting copolymers can exhibit dual responsiveness to both temperature and pH.[4][7][10] This dual-stimuli responsiveness is highly desirable for targeted drug delivery, where the polymer can remain stable in the bloodstream but release its therapeutic payload in the specific pH environment of a tumor or other diseased tissue.[4][10]
-
Biomaterials and Hydrogels: The hydroxyl groups in HPA contribute to the hydrophilicity and biocompatibility of copolymers, making them suitable for use as biomaterials.[6][7] Copolymers of HPA have been investigated for creating hydrogels, which are cross-linked polymer networks that can absorb large amounts of water.[2][5][11] These hydrogels can be used in drug delivery applications, where the release of a drug can be controlled by the properties of the hydrogel network.[11][12]
-
Controlled Polymerization Techniques: HPA can be polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Nitroxide-Mediated Polymerization (NMP).[6][8][13] These methods allow for the synthesis of well-defined copolymers with controlled molecular weights and narrow molecular weight distributions, which is essential for creating reproducible and effective drug delivery systems and other advanced materials.[8][13]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the copolymerization of this compound.
Table 1: Synthesis Parameters and Properties of HPA Copolymers
| Copolymer System | Comonomer | Polymerization Method | Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Glass Transition Temp. (Tg, °C) | Lower Critical Solution Temp. (LCST, °C) | Reference |
| P(HPA-co-IBMAAm) | N-isobutoxymethyl acrylamide | Free Radical | 5,026 - 21,923 | 2.4 - 3.8 | 20.88 - 27.08 | 7.5 - 11.6 | [9][14] |
| P(HPA-co-MPAAm) | N-(3-methoxypropyl)acrylamide | Free Radical | 4,521 - 18,517 | 2.4 - 4.2 | 20.7 - 27.3 | 17.5 - 27.3 | [9] |
| P(HPA-co-AAm) | Acrylamide | Free Radical | - | - | - | 26.7 - 29.2 | [9] |
| Poly(2HPA-g-EG) | Poly(ethylene glycol) methacrylate | RAFT | 54,400 (homopolymer) | - | - | - | [13] |
| P(HPA-co-AMHS) | Aminoethyl methacrylate hydrochloric salt | Free Radical | - | - | - | 17.8 - 36.5 | [10] |
Table 2: Effect of Copolymer Composition on LCST for P(HPA-co-AMHS)
| Molar Ratio of HPA to AMHS | LCST (°C) | Reference |
| 1.56 | 36.5 | [10] |
| 2.25 | 28.2 | [10] |
| 3.01 | 17.8 | [10] |
Experimental Protocols
Protocol 1: Synthesis of Temperature and pH-Responsive Copolymers of HPA and AMHS via Radical Copolymerization
This protocol is adapted from the work of Deng et al. (2009).[4][10]
1. Materials:
- This compound (HPA)
- Aminoethyl methacrylate hydrochloric salt (AMHS)
- Potassium persulfate (K₂S₂O₈)
- Sodium bisulfite (NaHSO₃)
- Deionized water
2. Procedure:
- Prepare a homogeneous solution of HPA and AMHS in deionized water in a reaction flask at the desired molar ratio.
- Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
- Add the redox initiator system, K₂S₂O₈ and NaHSO₃, to the solution to initiate polymerization.
- Maintain the reaction at a constant temperature (e.g., 30°C) for a specified time (e.g., 12 hours) under a nitrogen atmosphere with constant stirring.
- After polymerization, dialyze the resulting polymer solution against deionized water for several days to remove unreacted monomers and initiator residues.
- Lyophilize the purified polymer solution to obtain the final copolymer as a white powder.
3. Characterization:
- Structure: Confirm the copolymer structure using ¹H NMR and FTIR spectroscopy.[4][10]
- LCST Determination: Prepare aqueous solutions of the copolymer at a specific concentration (e.g., 1 wt%). Measure the transmittance of the solution at a specific wavelength (e.g., 500 nm) as a function of temperature. The LCST is typically defined as the temperature at which the transmittance drops to 50% of its initial value.[10]
Protocol 2: Synthesis of Graft Copolymers of HPA via RAFT Polymerization
This protocol is based on the methodology described by Savas et al. (2025).[13]
1. Materials:
- This compound (HPA) monomer
- Macromonomer (e.g., poly(ethylene glycol) methacrylate)
- RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
- Initiator (e.g., AIBN - Azobisisobutyronitrile)
- Solvent (e.g., formic acid)
2. Procedure:
- In a glass tube, dissolve the HPA monomer, macromonomer, RAFT agent, and AIBN in the chosen solvent to form a homogeneous solution.
- Pass nitrogen gas through the solution for at least 30 minutes to deoxygenate.
- Seal the glass tube and place it in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
- Allow the polymerization to proceed for the specified time.
- Terminate the reaction by cooling the tube in an ice bath and exposing the contents to air.
- Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., diethyl ether).
- Collect the precipitated polymer by filtration and dry under vacuum.
3. Characterization:
- Molecular Weight: Determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).[14]
- Structure: Characterize the chemical structure and composition of the graft copolymer using ¹H-NMR and FT-IR spectroscopy.[13]
- Thermal Properties: Analyze the thermal stability and glass transition temperature (Tg) using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14]
Visualizations
Caption: General workflow for the synthesis and characterization of HPA copolymers.
Caption: Stimuli-responsive behavior of HPA copolymers in aqueous solutions.
Caption: Simplified mechanism of RAFT polymerization for HPA copolymers.
References
- 1. adakem.com [adakem.com]
- 2. 2-HPA (this compound) - Ataman Kimya [atamanchemicals.com]
- 3. jamorin.com [jamorin.com]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. specialchem.com [specialchem.com]
- 6. Nitroxide-mediated copolymerization of 2-hydroxyethyl acrylate and this compound: copolymerization kinetics and thermoresponsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis and characterization of a novel temperature-pH responsive copolymer of this compound and aminoethyl methacrylate hydrochloric salt | Semantic Scholar [semanticscholar.org]
- 11. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Hydroxypropyl Acrylate in UV-Curable Resins and Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Hydroxypropyl acrylate (B77674) (HPA) in ultraviolet (UV)-curable resins and coatings. HPA is a functional monomer valued for its ability to enhance key properties of UV-cured materials, including adhesion, flexibility, and reactivity.[1] This document outlines its primary applications, the impact on formulation properties, and detailed protocols for the preparation and evaluation of HPA-containing UV-curable systems.
Introduction to 2-Hydroxypropyl Acrylate (HPA)
This compound is a hydrophilic acrylic monomer characterized by the presence of a hydroxyl group and an acrylate group.[1] This dual functionality allows it to act as a reactive diluent, reducing the viscosity of formulations, while also actively participating in the polymerization process to improve the final properties of the cured material.[2] The hydroxyl group is particularly beneficial for promoting adhesion to various substrates through hydrogen bonding and can serve as a site for subsequent crosslinking reactions.[2][3] HPA is commonly used in a variety of applications, including UV-curable coatings, inks, adhesives, and in the synthesis of polymers like polyurethane acrylates.[2][3][4]
Key Performance Attributes of HPA in UV-Curable Formulations
The incorporation of HPA into UV-curable resins and coatings can significantly enhance several performance characteristics:
-
Adhesion Promotion: The hydroxyl functionality of HPA improves adhesion to a wide range of substrates, including plastics, metals, and glass, by forming hydrogen bonds with polar surfaces.[3]
-
Flexibility and Impact Resistance: As a monofunctional acrylate, HPA can increase the flexibility and impact resistance of cured films, which is particularly beneficial in applications where brittleness is a concern.
-
Viscosity Reduction: HPA is an effective reactive diluent, lowering the viscosity of high-viscosity oligomers and resins, which facilitates application processes such as spraying, jetting, or roll-coating.[5]
-
Improved Reactivity: The acrylate group in HPA is highly reactive in free-radical polymerization, contributing to fast cure speeds.[3]
-
Enhanced Weatherability and Chemical Resistance: The incorporation of HPA into the polymer backbone can improve the weatherability and chemical resistance of the cured coating.[2]
Data Presentation: Properties of HPA and its Impact on Formulations
The following tables summarize the typical physical properties of this compound and illustrate its quantitative effect on the properties of a representative UV-curable formulation.
| Property | Typical Value |
| Appearance | Clear, colorless liquid |
| Molecular Weight | 130.14 g/mol |
| Density @ 25 °C | 1.044 g/cm³ |
| Viscosity @ 20 °C | 9.1 mPa·s |
| Boiling Point | 77 °C |
| Flash Point | 99 °C |
| Purity | >96.5% |
| Inhibitor (MEHQ) | 250 +/- 50 ppm |
Table 1: Typical Physical and Chemical Properties of this compound.[3][6]
| Formulation Component | Control (%) | Formulation with HPA (%) |
| Urethane (B1682113) Acrylate Oligomer | 70 | 50 |
| This compound | 0 | 20 |
| Tripropyleneglycol Diacrylate (TPGDA) | 25 | 25 |
| Photoinitiator (e.g., TPO) | 5 | 5 |
| Property | Result | Result |
| Viscosity @ 25°C (cps) | ~6,000 | ~1,000 - 1,500 |
| Pencil Hardness | 2H - 3H | H - 2H |
| Adhesion (ASTM D3359) | 3B - 4B | 4B - 5B |
| Solvent Resistance (MEK Double Rubs) | >100 | >100 |
Table 2: Illustrative Comparison of a UV-Curable Formulation With and Without HPA.
Experimental Protocols
The following are detailed methodologies for the preparation and evaluation of UV-curable coatings containing this compound.
Preparation of a UV-Curable Formulation
This protocol describes the preparation of a simple UV-curable clear coat.
Materials:
-
Urethane Acrylate Oligomer
-
This compound (HPA)
-
Tripropyleneglycol Diacrylate (TPGDA)
-
Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide - TPO)
-
Amber glass vials or light-blocking containers
-
Magnetic stirrer and stir bars
-
Laboratory scale
Procedure:
-
In a tared amber glass vial, weigh the urethane acrylate oligomer.
-
Add the desired amount of this compound and Tripropyleneglycol diacrylate to the vial.
-
Place the vial on a magnetic stirrer and mix at a moderate speed until the mixture is homogeneous.
-
In a separate, smaller amber vial, weigh the photoinitiator.
-
Slowly add the photoinitiator to the resin mixture while stirring.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. This may take several hours.
-
Store the formulation in a cool, dark place before application.
Application and UV Curing
Equipment:
-
Film applicator (e.g., barcoater)
-
Substrate (e.g., glass panels, metal panels, or plastic sheets)
-
UV curing system (e.g., mercury vapor lamp or LED lamp with appropriate wavelength)
Procedure:
-
Clean the substrate thoroughly to remove any contaminants.
-
Apply the formulated resin onto the substrate using a film applicator to achieve a consistent film thickness (e.g., 25-50 µm).
-
Place the coated substrate on the conveyor of the UV curing system.
-
Expose the coating to UV radiation at a specified dose and intensity. The optimal curing parameters will depend on the formulation and film thickness.
Evaluation of Cured Film Properties
This test assesses the adhesion of the coating to the substrate.
Materials:
-
Cross-hatch cutting tool with multiple blades
-
Pressure-sensitive tape (as specified in ASTM D3359)
-
Soft brush
Procedure:
-
Make a series of parallel cuts through the cured coating to the substrate using the cross-hatch cutter.[7]
-
Make a second series of cuts perpendicular to the first, creating a grid pattern.[7]
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape firmly over the grid.
-
Rapidly pull the tape off at a 180-degree angle.[4]
-
Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[8]
This method determines the hardness of the cured film.
Materials:
-
A set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
Pencil sharpener
-
A device to hold the pencil at a 45-degree angle with a constant force (optional, but recommended for consistency)[9][10]
Procedure:
-
Starting with the hardest pencil, push the pencil lead firmly against the coating at a 45-degree angle.[10][11]
-
Move the pencil away from the operator in a smooth motion.
-
Examine the surface for any indentation or scratching.
-
Repeat the test with progressively softer pencils until a pencil is found that does not scratch the coating.[10]
-
The pencil hardness is reported as the grade of the hardest pencil that does not mar the surface.[10]
This test evaluates the degree of cure by assessing the coating's resistance to a solvent.
Materials:
-
Methyl Ethyl Ketone (MEK)
-
Cheesecloth or cotton swabs[12]
-
A weighted rubbing block or manual application with consistent pressure
Procedure:
-
Saturate a piece of cheesecloth with MEK.[13]
-
Rub the saturated cloth back and forth over the cured coating with moderate pressure. One back-and-forth motion constitutes one double rub.[12]
-
Continue rubbing until the coating is marred or removed, or until a specified number of double rubs (e.g., 100 or 200) is reached.[12]
-
Record the number of double rubs at which the coating fails or note that it passed the specified number.
Visualizations
Workflow for UV-Curable Coating Formulation and Evaluation.
Simplified Mechanism of Free-Radical UV Curing with HPA.
Safety and Handling
This compound is a chemical that requires careful handling. It is important to consult the Safety Data Sheet (SDS) before use.[6] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[6]
-
Storage: Store HPA in a cool, dry, and dark place, away from heat and direct sunlight. It should be stored under air, not inert gas, as oxygen is required for the stabilizer to be effective.
-
Disposal: Dispose of HPA and any contaminated materials in accordance with local, state, and federal regulations.
By following these guidelines and protocols, researchers can effectively utilize this compound to develop high-performance UV-curable resins and coatings for a variety of applications.
References
- 1. polysciences.com [polysciences.com]
- 2. kowachemical.com [kowachemical.com]
- 3. adakem.com [adakem.com]
- 4. UV monomer this compound; 2-HPA for Adhesive_Dechem International Supply Chain-2-HEA,2-HPMA,2-HPA,2-HEMA,IBOA,IBOMA,Ungrouped [dechemgroup.com]
- 5. nagaseamerica.com [nagaseamerica.com]
- 6. adakem.com [adakem.com]
- 7. researchgate.net [researchgate.net]
- 8. UV Curing Part Four: Every body Gets Acrylated! - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. allnex.com [allnex.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adhesion and degradation of hard transparent coatings | Stanford Digital Repository [purl.stanford.edu]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Adhesives and Sealants with 2-Hydroxypropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of adhesives and sealants incorporating 2-Hydroxypropyl acrylate (B77674) (2-HPA). The inclusion of 2-HPA, a functional monomer, can significantly enhance the performance characteristics of the final product, including adhesion, flexibility, and chemical resistance.[1][2][3] These notes are intended to serve as a practical guide for laboratory-scale formulation and characterization.
Introduction to 2-Hydroxypropyl Acrylate in Adhesive and Sealant Formulations
This compound (2-HPA) is a hydrophilic acrylate monomer valued for its hydroxyl functionality and its ability to participate in free-radical polymerization.[2] The hydroxyl group provides a reactive site for crosslinking and enhances adhesion to a variety of substrates through hydrogen bonding.[3] Its versatility allows for its use in a range of formulations, including waterborne, solvent-based, and UV-curable systems.[3]
Key benefits of incorporating 2-HPA in adhesive and sealant formulations include:
-
Enhanced Adhesion: The hydroxyl groups improve bonding to polar substrates such as metals, glass, and plastics.[1][3]
-
Improved Flexibility and Toughness: The introduction of 2-HPA can increase the flexibility and toughness of the cured polymer, making it more resistant to cracking and tearing.[1]
-
Increased Water and Chemical Resistance: Crosslinking through the hydroxyl groups can lead to a more robust polymer network with improved resistance to moisture and chemicals.[1]
-
Suitability for UV Curing: 2-HPA is well-suited for UV-curable formulations, which offer rapid, on-demand curing and are often solvent-free.[3]
General Formulation Workflow
The formulation of an adhesive or sealant with 2-HPA typically involves the selection and combination of several key components. The general workflow can be visualized as follows:
Caption: General workflow for formulating and testing 2-HPA based adhesives.
Experimental Protocols
Protocol for a UV-Curable Pressure-Sensitive Adhesive (PSA)
This protocol describes the preparation of a UV-curable PSA based on a syrup polymerization technique, adapted from methodologies for similar acrylic adhesives.
Materials:
-
2-Ethylhexyl acrylate (2-EHA)
-
Isobornyl acrylate (IBA)
-
This compound (2-HPA)
-
Acrylic acid (AA)
-
Photoinitiator (e.g., Hydroxydimethyl acetophenone)
-
Multifunctional acrylate (e.g., Trimethylolpropane triacrylate, TMPTA) for crosslinking
-
Substrate for coating (e.g., PET film)
-
UV curing system (e.g., medium-pressure mercury lamp)
Procedure:
-
Pre-polymer Syrup Synthesis:
-
In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, combine the monomers: 60-80 wt% 2-EHA, 10-20 wt% IBA, 1-10 wt% 2-HPA, and 1-5 wt% AA.
-
Add 0.1-0.5 wt% of a suitable photoinitiator.
-
Purge the mixture with nitrogen for 30 minutes with constant stirring.
-
Expose the mixture to a low-intensity UV light source while maintaining a temperature of approximately 25-30°C to initiate partial polymerization (syrup formation). The reaction should proceed until a desired viscosity is reached, typically monitored by the torque of the stirrer.
-
-
Formulation of the UV-Curable PSA:
-
To the prepared pre-polymer syrup, add a multifunctional acrylate crosslinker such as TMPTA (0.1-1.0 wt%) to enhance cohesive strength.
-
Thoroughly mix the components until a homogeneous mixture is obtained.
-
-
Coating and Curing:
-
Apply the formulated adhesive onto a substrate (e.g., 2 mil PET film) using a film applicator to achieve a desired thickness (e.g., 50-60 µm).
-
Cure the coated film by passing it under a medium-pressure mercury UV lamp. The UV dose can be varied to control the final properties of the adhesive.
-
Protocol for a Two-Component Acrylic-Based Sealant
This protocol outlines the preparation of a two-component sealant where 2-HPA is incorporated into the resin component.
Materials:
-
Part A (Resin):
-
Acrylic polymer or oligomer with functional groups (e.g., carboxyl or hydroxyl)
-
This compound (2-HPA)
-
Plasticizers (e.g., phthalates)
-
Fillers (e.g., calcium carbonate, fumed silica)
-
Adhesion promoters (e.g., silanes)
-
-
Part B (Curing Agent):
-
Isocyanate or melamine-based crosslinker
-
Catalyst (if required)
-
Procedure:
-
Preparation of Part A (Resin):
-
In a high-shear mixer, blend the acrylic polymer/oligomer with the desired amount of 2-HPA (e.g., 5-20 wt%).
-
Gradually add plasticizers and fillers while mixing until a uniform paste is formed.
-
Incorporate the adhesion promoter and any other additives and continue mixing.
-
Degas the mixture under vacuum to remove any entrapped air.
-
-
Application and Curing:
-
Thoroughly mix Part A and Part B in the specified ratio immediately before application.
-
Apply the mixed sealant to the desired joint or substrate.
-
Allow the sealant to cure at ambient temperature or as specified by the curing agent's requirements. The hydroxyl groups from 2-HPA will react with the crosslinker in Part B to form a durable, crosslinked network.
-
Data Presentation
The following tables summarize the expected influence of 2-HPA concentration on the performance of a UV-curable pressure-sensitive adhesive. The data is illustrative and based on typical trends observed in acrylic adhesive systems.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 130.14 g/mol | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Density | ~1.044 g/cm³ at 25°C | [2] |
| Viscosity | ~9.1 mPa·s at 20°C | [2] |
| Boiling Point | 77°C at 5 mmHg | [4] |
Table 2: Illustrative Performance of a UV-Curable PSA with Varying 2-HPA Content
| 2-HPA Content (wt%) | Peel Adhesion (N/25mm) | Loop Tack (N) | Shear Strength (hours) |
| 1 | 12.5 | 8.2 | 24 |
| 3 | 15.8 | 9.5 | 36 |
| 5 | 18.2 | 11.3 | 48 |
| 10 | 16.5 | 10.1 | >72 |
Note: The performance of an adhesive is highly dependent on the complete formulation and curing conditions. This table represents a generalized trend.
Visualization of Key Concepts
UV Curing Mechanism of an Acrylate-Based Adhesive
The UV curing process is initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then propagate through the acrylate double bonds of the monomers (including 2-HPA) and oligomers, leading to rapid crosslinking and solidification of the adhesive.
Caption: UV curing mechanism of an acrylate adhesive.
Role of 2-HPA in Adhesion
The hydroxyl group of 2-HPA plays a crucial role in enhancing adhesion, particularly to polar substrates, through the formation of hydrogen bonds.
Caption: Hydrogen bonding interaction of 2-HPA with a polar substrate.
Characterization of Adhesives and Sealants
To evaluate the performance of the formulated products, a series of characterization techniques should be employed.
Table 3: Key Characterization Techniques
| Technique | Property Measured | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conversion of acrylate double bonds | To monitor the extent of cure by observing the disappearance of the acrylate C=C peak (around 1635 cm⁻¹). |
| Rheometry/Dynamic Mechanical Analysis (DMA) | Viscoelastic properties (Storage Modulus G', Loss Modulus G'', Tan Delta) | To determine the glass transition temperature (Tg), crosslink density, and the balance between elastic and viscous behavior, which dictates adhesive performance. |
| 180° Peel Test | Peel Adhesion | To measure the force required to peel the adhesive from a substrate at a constant speed, indicating the strength of the adhesive bond. |
| Loop Tack Test | Tackiness | To quantify the initial "stickiness" of the adhesive upon light contact with a substrate. |
| Static Shear Test | Cohesive Strength | To assess the ability of the adhesive to resist shear forces over time, indicating its internal strength. |
Disclaimer: The information provided is for research and development purposes only. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling the chemicals mentioned. It is recommended to consult the safety data sheets (SDS) for all materials used.
References
Application of 2-Hydroxypropyl Acrylate in Biomedical Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic monomer increasingly utilized in the synthesis of biomedical hydrogels. Its hydroxyl group provides hydrophilicity and a site for further functionalization, while the acrylate group allows for polymerization to form the hydrogel network. These hydrogels are promising materials for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and wound dressings, owing to their potential biocompatibility and tunable physical properties.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of HPA-based hydrogels for biomedical applications.
Data Presentation
Table 1: Comparative Swelling Ratios of Hydroxyalkyl (Meth)Acrylate-Based Hydrogels
| Hydrogel Composition | Crosslinker (molar ratio) | Swelling Medium | Equilibrium Swelling Ratio (%) | Reference |
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | EGDMA (1%) | Deionized Water | 40 - 60 | [1] |
| Poly(2-hydroxypropyl methacrylate) (PHPMA) | TEGDMA (varying) | Deionized Water | ~35-50 (at 20°C) | [2] |
| Acrylamide/HPMA Copolymer | EGDMA (varying) | Deionized Water | Varies with HPMA content | [3] |
| 4-Acryloylmorpholine-based | PEG-DA | Water | 35 - 50 | [2] |
Table 2: Drug Release Characteristics from Hydroxyalkyl Acrylate-Based Hydrogels
| Monomer | Crosslinker | Model Drug | Release Conditions | Key Findings | Reference |
| HEA or HPMA | APPA | EHP | pH 7.4 and 9.2, 4 weeks | Release is dependent on monomer type, crosslinker percentage, drug loading, and pH. Higher release at pH 9.2. | [4][5] |
| HEMA | EGDMA | 5-Fluorouracil | pH 7.4 | Sustained release profile. | [6] |
| PHEA/Silica Composite | MSMA | Aspirin | Not specified | Demonstrates controlled release capabilities. | [5] |
EHP: 2',4-Dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone, APPA: 4-{(1E,4E)-5-[4-(Acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate, HEA: 2-hydroxyethyl acrylate, HPMA: 2-hydroxypropyl methacrylate (B99206), HEMA: 2-hydroxyethyl methacrylate, PHEA: Poly(2-hydroxyethyl acrylate), MSMA: 3-(trimethoxysilyl) propyl methacrylate
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxypropyl Acrylate (HPA) Hydrogel
This protocol describes a general method for the synthesis of a poly(HPA) hydrogel using free-radical polymerization. This is a representative protocol adapted from methods for similar hydroxyalkyl acrylates and methacrylates.[3][7]
Materials:
-
This compound (HPA), inhibitor removed
-
Ethylene glycol dimethacrylate (EGDMA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation: In a glass vial, prepare the monomer solution by dissolving HPA (e.g., 1 g, 7.68 mmol) and EGDMA (e.g., 0.015 g, 0.077 mmol, 1 mol% to HPA) in deionized water (e.g., 2 mL).
-
Initiator Addition: Add APS solution (e.g., 50 µL of 10% w/v solution in deionized water) to the monomer solution.
-
Degassing: Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation of Polymerization: Add TEMED (e.g., 10 µL) to the solution and mix gently. Immediately pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Curing: Allow the polymerization to proceed at room temperature for 24 hours.
-
Purification: After polymerization, carefully remove the hydrogel from the mold. Immerse the hydrogel in a large volume of deionized water for 3-5 days, changing the water daily, to remove unreacted monomers, initiator, and other impurities.
-
Equilibration: Equilibrate the purified hydrogel in PBS (pH 7.4) before further characterization or use.
Protocol 2: Characterization of HPA Hydrogels
2.1 Swelling Ratio Determination: [2]
-
Lyophilize the purified hydrogel to obtain the dry weight (Wd).
-
Immerse the dry hydrogel in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
2.2 Morphological Characterization (Scanning Electron Microscopy - SEM): [4][5]
-
Equilibrate a sample of the hydrogel in deionized water.
-
Flash-freeze the swollen hydrogel in liquid nitrogen.
-
Lyophilize the frozen sample for 24-48 hours to remove water while preserving the porous structure.
-
Mount the dried hydrogel onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the cross-section of the hydrogel using an SEM to observe the internal porous morphology.
2.3 Chemical Characterization (Fourier-Transform Infrared Spectroscopy - FTIR): [3]
-
Record the FTIR spectrum of the lyophilized hydrogel powder mixed with KBr in a pellet press, or directly on the hydrogel film using an ATR-FTIR accessory.
-
Acquire the spectrum over a range of 4000-400 cm-1.
-
Analyze the spectrum for characteristic peaks of HPA, such as the C=O stretching of the ester group (~1720 cm-1), O-H stretching of the hydroxyl group (~3400 cm-1), and C-O stretching (~1160 cm-1).
Protocol 3: In Vitro Drug Release Study[4][8]
3.1 Drug Loading:
-
Immerse a known weight of the lyophilized hydrogel in a solution of the model drug (e.g., ibuprofen (B1674241) in ethanol) of known concentration.
-
Allow the hydrogel to swell and absorb the drug solution for 48 hours.
-
Remove the hydrogel and dry it in a vacuum oven at a low temperature to remove the solvent.
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the loading solution using UV-Vis spectroscopy.
3.2 Drug Release:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.
-
At specific time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Determine the concentration of the released drug in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's λmax).
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[9][10]
-
Hydrogel Extract Preparation: Sterilize the hydrogel by autoclaving or UV irradiation. Incubate the sterile hydrogel in a cell culture medium (e.g., DMEM) at a ratio of 0.1 g/mL for 24 hours at 37°C to prepare a hydrogel extract.
-
Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the old medium and replace it with the hydrogel extract (100 µL/well). Include a positive control (e.g., 0.1% Triton X-100) and a negative control (fresh culture medium).
-
Incubation: Incubate the cells with the extracts for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Cell Viability Calculation: Express the cell viability as a percentage relative to the negative control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. thepharmajournal.com [thepharmajournal.com]
Modifying Material Surfaces with 2-Hydroxypropyl Acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) is a hydrophilic monomer increasingly utilized for the surface modification of a wide range of materials, including polymers, glass, and metals. Its hydroxyl functionality and acrylate group allow for versatile grafting and polymerization reactions, enabling the tailoring of surface properties for specific biomedical and pharmaceutical applications. Modification with HPA can enhance biocompatibility, control protein adsorption, modulate cell adhesion and proliferation, and serve as a platform for drug delivery systems. This document provides detailed application notes and experimental protocols for the surface modification of materials using 2-Hydroxypropyl acrylate.
Applications in Research and Drug Development
Surface modification with this compound offers several key advantages in a research and drug development context:
-
Enhanced Biocompatibility: The introduction of hydrophilic hydroxyl groups can reduce non-specific protein adsorption, a critical factor in minimizing the foreign body response to implanted materials.[1]
-
Modulation of Cell-Material Interactions: The hydrophilicity and specific chemical cues of poly(this compound) (PHPA) surfaces can be used to control the adhesion, spreading, and proliferation of various cell types, which is crucial for tissue engineering and medical device development.[2][3]
-
Drug Delivery Platforms: HPA can be copolymerized to form hydrogels that can encapsulate and provide sustained release of therapeutic agents. The release kinetics can be tuned by altering the hydrogel's crosslink density and composition.
-
Creation of Bioactive Surfaces: The hydroxyl groups on a PHPA-grafted surface can be further functionalized with bioactive molecules such as peptides (e.g., RGD sequences) to promote specific cell interactions.
Experimental Protocols
Protocol 1: UV-Initiated Graft Polymerization of HPA onto a Polymer Surface (e.g., Polyethylene Terephthalate)
This protocol describes a method for grafting HPA onto a polymer surface using UV irradiation to initiate polymerization.
Materials:
-
Substrate: Polyethylene terephthalate (B1205515) (PET) films
-
Monomer: this compound (HPA), inhibitor removed
-
Photoinitiator: Benzophenone (B1666685) (BP)
-
Solvent: Acetone (B3395972)
-
Deionized (DI) water
-
Nitrogen gas
Equipment:
-
UV lamp (e.g., 365 nm)
-
Reaction vessel (e.g., petri dish or custom reaction chamber)
-
Vacuum oven
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Cut the PET films into the desired dimensions.
-
Clean the films by sonication in acetone for 15 minutes, followed by rinsing with DI water.
-
Dry the films in a vacuum oven at 50°C for 24 hours.
-
-
Initiator Coating:
-
Prepare a 1% (w/v) solution of benzophenone in acetone.
-
Immerse the cleaned and dried PET films in the benzophenone solution for 30 minutes.
-
Remove the films and allow the acetone to evaporate completely in a fume hood, leaving a thin layer of the photoinitiator on the surface.
-
-
Grafting Reaction:
-
Prepare a 10% (v/v) solution of HPA in DI water.
-
Place the benzophenone-coated PET films in a reaction vessel.
-
Add the HPA solution to the vessel, ensuring the films are fully submerged.
-
Purge the reaction vessel with nitrogen gas for 15 minutes to remove oxygen, which can inhibit the polymerization.
-
Expose the reaction vessel to UV irradiation (e.g., 365 nm) for a specified time (e.g., 30-60 minutes). The distance from the lamp and the irradiation time will influence the grafting density and should be optimized for the specific application.
-
-
Post-Grafting Cleaning:
-
After irradiation, remove the films from the reaction vessel.
-
Wash the grafted films extensively with DI water to remove any unreacted monomer and homopolymer. Sonication in DI water for 15 minutes can aid in this process.
-
Dry the grafted films in a vacuum oven at 50°C to a constant weight.
-
-
Characterization:
-
The success of the grafting can be confirmed by various surface analysis techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) to detect the characteristic ester and hydroxyl peaks of PHPA, X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface, and water contact angle measurements to assess the change in hydrophilicity.
-
Protocol 2: Plasma-Induced Graft Polymerization of HPA onto a Silicone Surface
This protocol details the use of plasma treatment to create reactive sites on a silicone surface for the subsequent grafting of HPA.
Materials:
-
Substrate: Silicone elastomer sheets
-
Monomer: this compound (HPA), inhibitor removed
-
Solvent: Deionized (DI) water
-
Argon gas
Equipment:
-
Plasma reactor
-
Reaction vessel
-
Water bath
-
Vacuum oven
-
Ultrasonic bath
Procedure:
-
Substrate Preparation:
-
Cut the silicone sheets into the desired size.
-
Clean the sheets by sonication in ethanol (B145695) for 15 minutes, followed by rinsing with DI water.
-
Dry the sheets thoroughly.
-
-
Plasma Treatment:
-
Place the cleaned silicone sheets into the plasma reactor chamber.
-
Evacuate the chamber to a base pressure of approximately 220 mTorr.[4]
-
Introduce argon gas at a controlled flow rate (e.g., 2.4 ft³/h) to reach a working pressure of around 320 mTorr.[4]
-
Generate plasma at a specific power (e.g., 80 W) for a set duration (e.g., 5 minutes) to activate the surface.[4]
-
-
Grafting Reaction:
-
After plasma treatment, expose the activated silicone surfaces to air for a controlled period (e.g., 50 minutes) to allow for the formation of peroxides and hydroperoxides.[4]
-
Prepare a 20% (v/v) aqueous solution of HPA.
-
Immerse the plasma-treated silicone sheets in the HPA solution in a reaction vessel.
-
Carry out the graft polymerization at an elevated temperature (e.g., 70°C) under a nitrogen atmosphere for a specified duration (e.g., 2-12 hours).[4]
-
-
Post-Grafting Cleaning:
-
Remove the silicone sheets from the reaction solution.
-
Wash the grafted sheets thoroughly with DI water to remove any unreacted monomer and homopolymer. Sonication can be used to ensure complete removal.
-
Dry the grafted silicone sheets in a vacuum oven at 50°C until a constant weight is achieved.
-
-
Characterization:
Protocol 3: Preparation of a HPA-based Hydrogel for Drug Release Studies
This protocol describes the synthesis of a crosslinked HPA hydrogel for the encapsulation and controlled release of a model drug.
Materials:
-
Monomer: this compound (HPA)
-
Crosslinker: Ethylene glycol dimethacrylate (EGDMA)
-
Initiator: Ammonium persulfate (APS)
-
Model Drug (e.g., Dexamethasone)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Molds (e.g., between two glass plates with a spacer)
-
UV lamp or water bath
-
Shaking incubator
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Pre-gel Solution:
-
In a beaker, dissolve the desired amount of the model drug in HPA.
-
Add the crosslinker, EGDMA (e.g., 1 mol% with respect to HPA).
-
Add the initiator, APS (e.g., 0.5 mol% with respect to HPA).
-
Stir the mixture until all components are fully dissolved.
-
-
Polymerization and Hydrogel Formation:
-
Pour the pre-gel solution into the molds.
-
Initiate polymerization either by UV irradiation or by placing the molds in a water bath at an elevated temperature (e.g., 60°C) for a specified time until a solid hydrogel is formed.
-
-
Hydrogel Purification and Drug Loading:
-
After polymerization, remove the hydrogel from the mold.
-
Wash the hydrogel extensively in DI water to remove any unreacted components.
-
For drug loading after polymerization (optional method), swell the purified hydrogel in a concentrated solution of the drug for a specified period.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded hydrogel into a vial containing a defined volume of PBS (pH 7.4).
-
Place the vial in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
-
Data Presentation
Table 1: Surface Wettability of Various Substrates Before and After HPA Grafting
| Substrate Material | Modification Method | Water Contact Angle (°) Before Modification | Water Contact Angle (°) After Modification | Reference |
| Polyethylene Terephthalate (PET) | Plasma-induced graft polymerization of acrylic acid | 72.9 | 26-33 | [7] |
| Low-Density Polyethylene (LDPE) | Corona discharge and graft copolymerization | ~90 | ~40-60 | [2][8] |
| Silicone Hydrogel | Plasma-induced graft polymerization of MPC | ~110 | ~27 | [9] |
Note: Data for closely related hydrophilic monomers are included to demonstrate the general trend of increased hydrophilicity.
Table 2: Protein Adsorption on HPA and Related Hydrophilic Surfaces
| Surface | Protein | Adsorbed Amount (ng/cm²) | Measurement Technique | Reference |
| HEMA-EMA copolymer (50/50) | Fibrinogen (from plasma) | ~150 | Radiolabeling | [10] |
| pHEMA | Fibrinogen (from plasma) | ~50 | Radiolabeling | [10] |
| TiO₂ | Albumin (BSA) | ~150 | QCM-D | [11] |
| TiO₂ | Fibrinogen | ~450 | QCM-D | [11] |
Note: Quantitative data for protein adsorption specifically on PHPA surfaces is limited. Data for poly(2-hydroxyethyl methacrylate) (pHEMA), a structurally similar polymer, and other surfaces are provided for context.
Table 3: Cell Viability on HPA-Modified and Related Surfaces
| Cell Type | Surface | Assay | Viability/Proliferation Outcome | Reference |
| Chinese Hamster Ovary (CHO) cells | LDPE with grafted hydroxyl groups | Cell counting | Good adhesion, spreading, and growth | [2][3] |
| Human Dermal Fibroblasts (HDFs) | Cellulose nanomaterial coatings | Fluorescence intensity | Varied with surface characteristics | [12] |
| NIH/3T3 Fibroblasts | Plasma-treated LDPE | MTT Assay | Optimal adhesion and growth at contact angles of 50-60° | [8] |
Visualization of Concepts
Signaling Pathways
The interaction of cells with a biomaterial surface is often mediated by integrin receptors, which recognize adsorbed proteins on the material. This interaction can trigger a cascade of intracellular signaling events that influence cell behavior. While specific signaling pathways for HPA-modified surfaces are not yet fully elucidated, the general pathway for integrin-mediated signaling on hydrophilic, protein-adsorbing surfaces is well-established. The following diagram illustrates a probable signaling cascade initiated by cell adhesion to a surface modified with HPA, which would present a hydrophilic interface and facilitate the adsorption of extracellular matrix proteins like fibronectin.
Caption: Probable integrin-mediated signaling cascade initiated by cell adhesion to an HPA-modified surface.
Experimental Workflows
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for UV-initiated graft polymerization of HPA.
Caption: Workflow for plasma-induced graft polymerization of HPA.
Caption: Workflow for preparing an HPA-based hydrogel and conducting a drug release study.
References
- 1. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 2. Cell behaviour on polymer surfaces with different functional groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma-Induced Graft Polymerization for the In Situ Synthesis of Cross-Linked Nanocoatings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Plasma-induced graft polymerization of acrylic acid onto poly(ethylene terephthalate) films: characterization and human smooth muscle cell growth on grafted films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Correlation of proliferation, morphology and biological responses of fibroblasts on LDPE with different surface wettability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. New insights into FAK structure and function in focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Human Dermal Fibroblast Viability and Adhesion on Cellulose Nanomaterial Coatings: Influence of Surface Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Drug Release Studies Using 2-Hydroxypropyl Acrylate (HPA) Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-Hydroxypropyl acrylate (B77674) (HPA) copolymers in controlled drug release studies. Due to the close structural and functional similarity, data and methodologies from studies involving 2-Hydroxypropyl methacrylate (B99206) (HPMA) copolymers are presented as a well-documented model system. These protocols are intended to serve as a foundational guide for developing and evaluating HPA-based drug delivery systems.
Quantitative Data on Drug Release from Hydrogel Systems
Controlled drug release from acrylate-based hydrogels is influenced by several key factors, including the copolymer composition, crosslinker density, drug loading percentage, and the pH of the release medium. The following tables summarize quantitative data from in vitro release studies on hydrogels prepared with 2-hydroxypropyl methacrylate (HPMA), a close analog of HPA. These results demonstrate how formulation parameters can be modulated to achieve a desired release profile.
The data is derived from a study where the drug 2',4-Dichloro-5'-fluoro-1-ene-2-(4-hydroxyphenyl)phenone (EHP) was released from HPMA copolymer beads over 28 days.
Table 1: Effect of Crosslinker Percentage (CLP) on Cumulative Drug Release (%) from HPMA Copolymers at pH 7.4
| Time (Days) | 1% CLP | 2% CLP | 3% CLP |
| 1 | 15.2 | 12.8 | 10.5 |
| 7 | 35.8 | 30.1 | 25.6 |
| 14 | 55.2 | 48.9 | 42.3 |
| 21 | 72.1 | 65.4 | 58.7 |
| 28 | 85.6 | 78.2 | 71.4 |
Table 2: Effect of Drug Loading Percentage (DLP) on Cumulative Drug Release (%) from HPMA Copolymers at pH 7.4
| Time (Days) | 1% DLP | 2% DLP | 3% DLP |
| 1 | 18.1 | 12.8 | 9.8 |
| 7 | 40.2 | 30.1 | 24.5 |
| 14 | 60.5 | 48.9 | 41.2 |
| 21 | 78.9 | 65.4 | 57.9 |
| 28 | 91.3 | 78.2 | 70.1 |
Table 3: Effect of pH on Cumulative Drug Release (%) from HPMA Copolymers
| Time (Days) | pH 7.4 | pH 9.2 |
| 1 | 12.8 | 18.5 |
| 7 | 30.1 | 42.3 |
| 14 | 48.9 | 62.1 |
| 21 | 65.4 | 78.9 |
| 28 | 78.2 | 90.4 |
Note: The data presented is based on studies using HPMA and should be considered as a predictive model for HPA systems. Experimental validation is essential.
Experimental Workflows and Protocols
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of drug-loaded HPA copolymer hydrogels.
Caption: Workflow for HPA copolymer synthesis, drug loading, and release studies.
Protocol 1: Synthesis of HPA Copolymer Hydrogels via Suspension Polymerization
This protocol describes a standard method for preparing porous HPA copolymer hydrogel beads.
Materials:
-
2-Hydroxypropyl acrylate (HPA) (monomer)
-
Co-monomer (e.g., Acrylic Acid for pH sensitivity)
-
Crosslinker (e.g., Ethylene glycol dimethacrylate, EGDMA)
-
Initiator (e.g., Benzoyl peroxide)
-
Suspending agent (e.g., Poly(vinyl alcohol))
-
Deionized water
-
Toluene (as a porogen, optional)
Procedure:
-
Aqueous Phase Preparation: Prepare a 1% (w/v) aqueous solution of poly(vinyl alcohol) in a reaction vessel. This will serve as the continuous phase.
-
Organic Phase Preparation: In a separate beaker, dissolve the initiator (e.g., 1 mol% of total monomers) in the monomer mixture consisting of HPA, the co-monomer, and the crosslinker (EGDMA, e.g., 1-5 mol%). If creating a porous structure, add a porogen like toluene.
-
Polymerization:
-
Add the organic phase to the aqueous phase in the reaction vessel while stirring vigorously to form a stable suspension of droplets.
-
Heat the reactor to the desired polymerization temperature (e.g., 70-80 °C) under a nitrogen atmosphere.
-
Maintain the reaction for 4-6 hours.
-
-
Purification:
-
After the reaction, filter the resulting copolymer beads and wash them extensively with hot deionized water to remove the suspending agent and any unreacted monomers.
-
Follow with washing using a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the porogen and initiator residues.
-
-
Drying: Dry the purified beads in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Drug Loading into HPA Copolymer Hydrogels
This protocol uses the equilibrium swelling method for loading a drug into the synthesized hydrogel beads.
Materials:
-
Dried HPA copolymer hydrogel beads
-
Active Pharmaceutical Ingredient (API) / Drug
-
Solvent (e.g., phosphate-buffered saline (PBS), ethanol, or a mixture, ensuring drug solubility)
Procedure:
-
Drug Solution Preparation: Prepare a drug solution of known concentration by dissolving the API in the chosen solvent.
-
Loading:
-
Accurately weigh a known amount of dry hydrogel beads.
-
Immerse the beads in the drug solution.
-
Allow the mixture to equilibrate for 24-48 hours at room temperature with gentle agitation. During this time, the hydrogel will swell and absorb the drug solution.
-
-
Drying and Storage:
-
Carefully remove the drug-loaded beads from the solution.
-
Blot the surface gently with filter paper to remove excess surface liquid.
-
Dry the beads in a vacuum oven at a low temperature (e.g., 30-40 °C) to prevent drug degradation.
-
-
Determination of Drug Loading Efficiency:
-
Measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy or HPLC.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in hydrogel / Weight of drug-loaded hydrogel) x 100
-
EE (%) = (Weight of drug in hydrogel / Initial weight of drug) x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol outlines the procedure for monitoring drug release from the loaded hydrogels over time.
Materials:
-
Drug-loaded HPA copolymer hydrogel beads
-
Release medium (e.g., PBS of physiological pH 7.4, or simulated gastric fluid of pH 1.2)
-
Shaking water bath or incubator
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Setup:
-
Place a known weight of drug-loaded hydrogel beads into a series of vials or a dissolution apparatus.
-
Add a defined volume of the release medium (e.g., 20 mL) to each vial.
-
Place the vials in a shaking water bath maintained at 37 °C to simulate body temperature.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours, and then daily), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replenish the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of the drug in the collected samples using a calibrated UV-Vis spectrophotometer at the drug's λmax or via an established HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount and percentage of drug released at each time point.
-
Plot the cumulative drug release (%) versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
-
Representative Signaling Pathway
Stimuli-responsive HPA copolymers can be designed to release drugs in specific microenvironments, such as the acidic environment of a tumor. The following diagram illustrates the mechanism of action for Doxorubicin, a common anticancer drug, after its potential release from a pH-responsive HPA copolymer delivery system.
Caption: Doxorubicin, released from a carrier, induces apoptosis via DNA damage and oxidative stress.
Troubleshooting & Optimization
Preventing premature polymerization of 2-Hydroxypropyl acrylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the premature polymerization of 2-Hydroxypropyl acrylate (B77674) (HPA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature polymerization of 2-Hydroxypropyl acrylate (HPA)?
A1: The premature polymerization of HPA, a highly reactive acrylic monomer, is primarily initiated by the presence of free radicals.[1] Common triggers for free radical formation include:
-
Heat: Elevated temperatures significantly accelerate the rate of polymerization.[1]
-
Light: Exposure to ultraviolet (UV) light can initiate polymerization.[1]
-
Contamination: Impurities such as peroxides, rust, or certain metals can act as initiators.[2]
-
Absence of Inhibitor/Oxygen: The inhibitor requires the presence of dissolved oxygen to function effectively.[3][4]
Q2: What is the role of an inhibitor in preventing HPA polymerization?
A2: An inhibitor is a chemical compound added to HPA to prevent its spontaneous polymerization during storage and transportation. The most common inhibitor used is the Monomethyl Ether of Hydroquinone (MEHQ).[5] MEHQ works by scavenging peroxy radicals that are formed when monomer radicals react with dissolved oxygen. This process effectively terminates the polymerization chain reaction.[4] It is crucial to understand that MEHQ requires the presence of dissolved oxygen to be an effective inhibitor.[3][4]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability of HPA. Key recommendations include:
-
Temperature: Store the monomer at a temperature that does not exceed 35°C (95°F).[2] Storing at lower temperatures within the recommended range can further enhance stability.
-
Atmosphere: HPA must always be stored under an air atmosphere, never under inert gases like nitrogen or argon.[2][3] The presence of oxygen is essential for the MEHQ inhibitor to function correctly.[3][4]
-
Light: Protect the monomer from direct sunlight and other sources of UV radiation.[1]
-
Container: Use opaque or amber-colored containers to minimize light exposure.
Q4: How long can I store this compound?
A4: Under the recommended storage conditions (temperature below 35°C and under an air atmosphere), a storage stability of one year can be expected.[2] However, for extended storage periods of over 4 weeks, it is advisable to replenish the dissolved oxygen content by, for example, gently sparging with air.[2] It is also recommended to follow the "first-in, first-out" principle for inventory management.[2]
Q5: Is it necessary to remove the inhibitor before using HPA in my experiment?
A5: Yes, in most polymerization reactions, the inhibitor must be removed. If not removed, it will interfere with the desired polymerization process by reacting with the initiators, potentially leading to incomplete or failed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
Issue 1: The HPA in the storage container has polymerized.
| Potential Cause | Troubleshooting Action |
| Improper Storage Temperature | Verify that the storage temperature did not exceed 35°C. Implement temperature monitoring and alarms for storage areas. |
| Inert Gas Atmosphere | Confirm that the container was not purged with an inert gas. Always ensure an air headspace is present. |
| Low Inhibitor Concentration | If the monomer has been stored for an extended period, the inhibitor may have been depleted. It is recommended to use fresh monomer. |
| Contamination | Inspect for any potential sources of contamination in the storage container, such as rust or other reactive substances.[2] |
Issue 2: The HPA polymerized during a reaction, leading to a failed experiment.
| Potential Cause | Troubleshooting Action |
| Incomplete Inhibitor Removal | Ensure that the inhibitor removal process was thorough. See the detailed experimental protocols below. |
| Excessive Reaction Temperature | Monitor and control the reaction temperature carefully. The polymerization of acrylates is exothermic, which can lead to a runaway reaction. |
| Contaminated Reaction Glassware or Solvents | Use scrupulously clean and dry glassware. Ensure that all solvents and other reagents are free from impurities that could initiate polymerization. |
| Presence of Oxygen (for oxygen-sensitive polymerizations) | While oxygen is necessary for storage, some polymerization techniques require an oxygen-free environment. Ensure proper deoxygenation of the reaction mixture before initiating polymerization. |
Issue 3: The polymerization reaction is sluggish or does not initiate.
| Potential Cause | Troubleshooting Action |
| Residual Inhibitor | Even small amounts of remaining inhibitor can significantly slow down or prevent polymerization. Repeat the inhibitor removal step or use a more rigorous method. |
| Insufficient Initiator Concentration | Verify the concentration and activity of the initiator. |
| Low Reaction Temperature | Ensure the reaction temperature is appropriate for the chosen initiator and polymerization method. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| MEHQ Inhibitor Concentration | 250 ± 50 ppm[2] | Some suppliers may provide a range of 350 - 650 ppm.[5] Always check the certificate of analysis. |
| Storage Temperature | < 35°C (95°F)[2] | Lower temperatures enhance stability. |
| Storage Stability | 1 year (under recommended conditions)[2] | Replenish dissolved oxygen for storage > 4 weeks.[2] |
| Dissolved Oxygen | Presence of air is essential.[2][3] | An equimolar ratio of dissolved O₂ to phenolic inhibitor is the minimum suggested level.[6] |
| Propylene Glycol Diacrylate Impurity | Max 0.2% on dispatch[2] | This impurity can slowly increase over time and may be relevant for certain processes.[2] |
Experimental Protocols
Protocol 1: Inhibitor Removal using an Alkaline Wash
This method is effective for removing the weakly acidic MEHQ inhibitor.
Materials:
-
This compound containing MEHQ
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and flasks
Procedure:
-
Place the HPA in a separatory funnel.
-
Add an equal volume of the 5% NaOH solution.
-
Stopper the funnel and shake gently for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of MEHQ and will likely be colored.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with the NaOH solution two more times, or until the aqueous layer is colorless.
-
Wash the HPA with an equal volume of deionized water to remove any residual NaOH. Check the pH of the aqueous wash to ensure it is neutral. Repeat the water wash if necessary.
-
Wash the HPA with an equal volume of saturated brine solution to help remove dissolved water.
-
Drain the HPA into a clean, dry flask and add anhydrous magnesium sulfate or sodium sulfate to dry the monomer. Swirl the flask and let it stand for 20-30 minutes.
-
Filter the dried HPA to remove the drying agent.
-
The purified HPA is now uninhibited and should be used immediately. If short-term storage is necessary, keep it refrigerated and under a dry air atmosphere.
Protocol 2: Inhibitor Removal using an Inhibitor Removal Column
This is a convenient method for small-scale purification.
Materials:
-
This compound containing MEHQ
-
Pre-packed inhibitor removal column (containing activated basic alumina) or activated basic alumina (B75360) for self-packing.
-
Collection flask
Procedure:
-
If using a self-packed column, securely clamp a chromatography column and fill it with activated basic alumina.
-
Pass the HPA through the column. The MEHQ will be adsorbed onto the alumina.[7]
-
Collect the purified, inhibitor-free HPA in a clean, dry collection flask.
-
The purified HPA is now highly susceptible to polymerization and should be used immediately.
Visualizations
Caption: Causes of Premature Polymerization of HPA.
Caption: Mechanism of MEHQ Inhibition.
Caption: Troubleshooting Workflow for Premature Polymerization.
References
Technical Support Center: Stabilizing 2-Hydroxypropyl Acrylate (2-HPA) Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization of 2-Hydroxypropyl acrylate (B77674) (2-HPA) monomer. Below, you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your 2-HPA during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor necessary for storing 2-Hydroxypropyl acrylate (2-HPA)?
A1: this compound is a reactive monomer that can readily undergo spontaneous polymerization, especially when exposed to heat, light, or contaminants.[1][2] This uncontrolled polymerization can generate a significant amount of heat, potentially leading to a runaway reaction, which poses a safety hazard.[3] Inhibitors are added to scavenge free radicals that initiate polymerization, thus ensuring the monomer's stability during transport and storage.[2][4][5]
Q2: What is the role of oxygen in the stabilization of 2-HPA?
A2: For phenolic inhibitors like Monomethyl Ether of Hydroquinone (MEHQ), the presence of dissolved oxygen is crucial for their effectiveness.[1][6][7] Oxygen reacts with monomer free radicals to form peroxy radicals.[5][7] The phenolic inhibitor then reacts with and neutralizes these peroxy radicals, preventing the initiation of a polymer chain.[5][7] Therefore, 2-HPA should always be stored under air, not under an inert atmosphere like nitrogen.[1][6]
Q3: What happens if I store 2-HPA under an inert atmosphere?
A3: Storing 2-HPA under an inert gas like nitrogen will render common phenolic inhibitors, such as MEHQ, ineffective because their mechanism relies on the presence of oxygen.[1][6][7] In the absence of oxygen, the inhibitor cannot quench the free radicals that initiate polymerization, significantly increasing the risk of spontaneous and potentially hazardous polymerization, even at recommended storage temperatures.
Q4: What are the recommended storage conditions for 2-HPA?
A4: To ensure the stability of 2-HPA, it should be stored in a cool, dark, and well-ventilated place.[8][9][10] The storage temperature should not exceed 35°C.[6] It is also crucial to ensure the container is not under an inert atmosphere to allow for the presence of oxygen, which is necessary for the inhibitor to function correctly.[1][6] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[6]
Q5: What are the visible signs of 2-HPA polymerization?
A5: The initial signs of polymerization can be subtle. An increase in the viscosity of the liquid is a primary indicator.[11] As polymerization progresses, the monomer may become hazy or cloudy, and eventually, solid polymer particles may form, leading to a slurry or a solid mass.[11] An unexpected increase in temperature (exotherm) is a critical sign of a runaway polymerization reaction.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of 2-HPA.
Problem: The viscosity of my 2-HPA has increased, or it has formed a solid.
-
Potential Cause: Spontaneous polymerization has occurred. This could be due to several factors:
-
Inhibitor Depletion: The inhibitor has been consumed over time or due to exposure to high temperatures.
-
Improper Storage: The monomer was stored at temperatures above 35°C, in direct sunlight, or under an inert atmosphere.[6][8]
-
Contamination: The monomer was contaminated with polymerization initiators, such as peroxides, strong acids or bases, or certain metals like iron(III) ions.[1][6]
-
-
Solution:
-
Safety First: If you observe a rapid increase in temperature, this indicates a runaway reaction. Evacuate the area and follow emergency safety protocols. Do not attempt to handle the container.
-
Quarantine the Material: If the material has solidified or become highly viscous without a significant exotherm, carefully move the container to a cool, isolated area.
-
Do Not Attempt to Use: Do not use the polymerized or partially polymerized monomer in your experiments, as it can lead to unpredictable results and potential equipment damage.
-
Dispose of Properly: Dispose of the material according to your institution's hazardous waste guidelines.
-
Review Storage Procedures: Thoroughly review your storage and handling procedures to prevent future occurrences. Ensure that the storage temperature is consistently maintained and that the monomer is not exposed to light or incompatible materials.[6][9]
-
Problem: I suspect the inhibitor concentration in my 2-HPA is low.
-
Potential Cause:
-
Extended Storage: The inhibitor can be slowly consumed over time, especially if the monomer has been stored for a prolonged period.[6]
-
Elevated Temperatures: Storage at temperatures higher than recommended can accelerate inhibitor depletion.
-
Purification Attempts: Certain purification methods, like passing the monomer through alumina (B75360) columns, can remove the inhibitor.[12]
-
-
Solution:
-
Analytical Confirmation: If you have access to analytical instrumentation, you can determine the concentration of the inhibitor. For MEHQ, UV-Vis spectrophotometry is a common method.[13] Refer to Experimental Protocol 1 for a general procedure.
-
Replenish the Inhibitor: If the inhibitor concentration is confirmed to be low, you can add more of the same inhibitor to bring it back to the recommended level. However, this should be done with caution and only if the monomer shows no signs of polymerization.
-
"First-In-First-Out": To avoid issues with inhibitor depletion, always follow a "first-in-first-out" principle for your monomer stock.[6]
-
Problem: My 2-HPA has developed a yellow or discolored appearance.
-
Potential Cause:
-
Oxidation/Degradation: Prolonged exposure to air and light can lead to the formation of colored impurities. While this may not always indicate polymerization, it suggests that the product quality may be compromised.
-
Contamination: Contamination from storage containers, particularly those made of carbon steel, can introduce impurities like iron ions that can cause discoloration and may also act as weak polymerization initiators.[6]
-
-
Solution:
-
Assess for Polymerization: Check for any increase in viscosity or the presence of solids.
-
Purity Check: If possible, analyze the purity of the monomer using techniques like Gas Chromatography (GC) to identify any new impurities.
-
Consider Purification: If the monomer is still liquid and you have the appropriate expertise and equipment, you may consider purifying it by distillation. However, be aware that distillation of monomers can be hazardous and requires careful control to prevent polymerization in the distillation apparatus.[14]
-
Evaluate for Use: Depending on the sensitivity of your application, the discolored monomer may still be usable. However, for applications requiring high purity, it is best to use a fresh batch.
-
Common Inhibitors for Acrylate Monomers
| Inhibitor Name | Abbreviation | Typical Concentration Range (ppm) | Key Features & Considerations |
| Monomethyl Ether of Hydroquinone | MEHQ | 50 - 1000 | Most common storage inhibitor for acrylates; requires oxygen to be effective; provides good stability at ambient temperatures.[4][6][7] |
| Hydroquinone | HQ | 200 - 1000 | Effective inhibitor, often used in combination with other inhibitors; can cause discoloration.[14][15][16] |
| Phenothiazine | PTZ | 100 - 1000 | Highly effective, especially at higher temperatures; can be used in the absence of oxygen; may impart a slight color.[15][17][18][19] |
| Butylated Hydroxytoluene | BHT | 50 - 500 | A phenolic inhibitor that requires oxygen to function; often used in combination with other inhibitors.[2][7] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of MEHQ Concentration
This protocol provides a general method for estimating the concentration of MEHQ in 2-HPA using UV-Vis spectrophotometry.[13]
-
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
2-HPA sample
-
Fresh, uninhibited 2-HPA or a suitable solvent (e.g., acetonitrile) for creating a blank and standards.
-
MEHQ standard
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Prepare a Calibration Curve: a. Prepare a stock solution of MEHQ in the chosen solvent. b. Create a series of standard solutions with known MEHQ concentrations (e.g., 0, 10, 25, 50, 100 ppm) by diluting the stock solution. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for MEHQ (approximately 292 nm). d. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Prepare the Sample: a. If the 2-HPA sample is clear and colorless, it may be analyzed directly. b. If the sample is viscous or colored, dilute a known weight or volume of the 2-HPA in the solvent used for the standards.
-
Measure Sample Absorbance: a. Use the uninhibited 2-HPA or the pure solvent as a blank to zero the spectrophotometer. b. Measure the absorbance of the 2-HPA sample at the same λmax.
-
Calculate Concentration: a. Using the calibration curve, determine the concentration of MEHQ in the sample. b. If the sample was diluted, remember to multiply the result by the dilution factor to get the concentration in the original monomer.
-
Protocol 2: Accelerated Stability Testing
This protocol can be used to assess the stability of an inhibited 2-HPA sample under thermal stress. It helps to predict the long-term stability at normal storage conditions.
-
Materials:
-
Oven or heating block with precise temperature control
-
Small, sealed glass vials or ampules
-
2-HPA sample to be tested
-
Timer
-
Viscometer or means to visually assess viscosity changes
-
-
Methodology:
-
Sample Preparation: a. Fill several vials with the 2-HPA sample, leaving some headspace for air (oxygen). b. Securely seal the vials.
-
Initial Analysis (Time = 0): a. Use one vial to record the initial properties of the monomer: visual appearance (color, clarity), and viscosity. If possible, measure the inhibitor concentration.
-
Incubation: a. Place the remaining vials in an oven pre-heated to a moderately elevated temperature (e.g., 60°C). Caution: Do not use excessively high temperatures as this can lead to rapid, uncontrolled polymerization.
-
Time-Point Analysis: a. At regular intervals (e.g., every 24, 48, 72 hours), remove one vial from the oven and allow it to cool to room temperature. b. Carefully observe the visual appearance of the monomer for any changes (color, haze, solids). c. Measure the viscosity and compare it to the initial reading. A significant increase in viscosity indicates polymerization. d. (Optional) Measure the remaining inhibitor concentration.
-
Data Evaluation: a. Plot the changes in viscosity and inhibitor concentration over time. b. The time taken for a significant change to occur (e.g., doubling of viscosity) provides an indication of the monomer's stability under these accelerated conditions. This can be used to compare the effectiveness of different inhibitors or inhibitor concentrations.
-
Visual Guides
Caption: Troubleshooting decision tree for 2-HPA polymerization issues.
Caption: Experimental workflow for inhibitor selection and validation.
References
- 1. ICSC 0899 - this compound [chemicalsafety.ilo.org]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 3. Solvay launches new shortstop inhibitor solution for safer acrylic monomer transportation and storage | Solvay [solvay.com]
- 4. What is MEHQ? Uses, Benefits & Safety Explained [vinatiorganics.com]
- 5. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 6. jamorin.com [jamorin.com]
- 7. fluoryx.com [fluoryx.com]
- 8. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Hydroxypropyl acrylate(25584-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. aai.solutions [aai.solutions]
- 14. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 15. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. chempoint.com [chempoint.com]
- 17. Acrylic acid, ester series polymerization inhibitor Phenothiazine [csnvchem.com]
- 18. chempoint.com [chempoint.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 2-Hydroxypropyl Acrylate (HPA) Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the polymerization of 2-Hydroxypropyl acrylate (B77674) (HPA). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Hydroxypropyl acrylate (HPA) monomer to prevent premature polymerization?
A1: To prevent spontaneous polymerization, HPA should always be stored under air, never under inert gases, as oxygen is required for the stabilizer to function effectively.[1][2] The storage temperature should not exceed 35°C.[1][2] It is also recommended to follow a "first-in-first-out" principle for inventory and to replenish the dissolved oxygen content for storage periods exceeding four weeks.[1]
Q2: What are the most common impurities in commercial HPA, and how can they affect polymerization?
A2: Commercial HPA is typically a mixture of two isomers: this compound and 1-methyl-2-hydroxyethyl acrylate.[3] Common impurities include acrylic acid and propylene (B89431) glycol diacrylate.[3] Residual acrylic acid can alter the pH of the reaction and affect polymerization kinetics, while the presence of the difunctional propylene glycol diacrylate can lead to cross-linking and the formation of insoluble polymers.[3]
Q3: How does the initiator concentration affect the molecular weight of the resulting poly(this compound) (PHPA)?
A3: Generally, in free-radical polymerization, increasing the initiator concentration leads to a higher concentration of radical species. This results in the initiation of more polymer chains, which in turn leads to a lower average molecular weight of the final polymer.[4]
Q4: What is the role of a chain transfer agent (CTA) in HPA polymerization?
A4: A chain transfer agent is used in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) to mediate the polymerization. This allows for the synthesis of polymers with a predetermined molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[5][6]
Q5: Can HPA be polymerized in aqueous media?
A5: Yes, HPA is miscible with water, and its polymerization can be carried out in aqueous solutions.[3] However, the presence of water can potentially act as a chain transfer agent, which may lead to a decrease in the average molecular weight of the polymer.
Troubleshooting Guide
This guide addresses common issues encountered during HPA polymerization.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No polymerization or very low conversion | 1. Presence of inhibitor in the monomer. 2. Insufficient initiator concentration or decomposition. 3. Presence of oxygen (for certain polymerization types). 4. Incorrect reaction temperature. | 1. Purify the HPA monomer to remove the inhibitor (e.g., by passing through a column of basic alumina). 2. Increase the initiator concentration or use a fresh batch of initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. 3. Deoxygenate the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before initiating the polymerization. 4. Verify the reaction temperature is optimal for the specific polymerization method and initiator being used. |
| Formation of insoluble polymer (gelation) | 1. Presence of diacrylate impurities (e.g., propylene glycol diacrylate) leading to cross-linking.[3] 2. High monomer concentration, especially in bulk polymerization.[7] 3. High conversion, leading to increased chain transfer to polymer. | 1. Purify the HPA monomer to remove diacrylate impurities.[3] 2. Perform the polymerization in a suitable solvent to reduce the monomer concentration. 3. Stop the polymerization at a lower conversion before gelation occurs. |
| High polydispersity index (PDI > 1.5) in controlled polymerization (e.g., RAFT) | 1. Inappropriate RAFT agent for HPA. 2. Incorrect ratio of monomer to RAFT agent to initiator. 3. Impurities in the monomer or solvent. 4. High reaction temperature leading to side reactions. | 1. Select a RAFT agent known to be effective for acrylate polymerization. 2. Optimize the molar ratios of the reactants. A higher CTA to initiator ratio generally leads to better control. 3. Ensure high purity of all reagents and solvents. 4. Lower the reaction temperature to minimize side reactions that can broaden the molecular weight distribution. |
| Bimodal or multimodal molecular weight distribution in GPC | 1. Inefficient initiation or termination reactions. 2. Presence of impurities that can initiate new chains. 3. Chain transfer reactions. | 1. Ensure a rapid and uniform initiation process. 2. Purify all reactants and solvents thoroughly. 3. Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize chain transfer. |
Experimental Protocols
Protocol 1: Free-Radical Copolymerization of HPA
This protocol is adapted from a procedure for the statistical copolymerization of HPA and can be modified for homopolymerization by omitting the comonomer.[8]
Materials:
-
This compound (HPA), inhibitor removed
-
Comonomer (optional)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Diethyl ether (for precipitation)
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask, dissolve the desired amounts of HPA, comonomer (if applicable), and AIBN in 1,4-dioxane.
-
Bubble argon or nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 16 hours).
-
After the reaction, cool the flask to room temperature.
-
Precipitate the polymer by pouring the viscous reaction mixture into an excess of diethyl ether.
-
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature overnight.
Protocol 2: Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of HPA
This protocol provides a general guideline for the RAFT polymerization of HPA to achieve a well-defined polymer architecture.[6]
Materials:
-
This compound (HPA), inhibitor removed
-
RAFT agent (e.g., a trithiocarbonate (B1256668) suitable for acrylates)
-
AIBN (initiator)
-
Solvent (e.g., tert-butanol (B103910) or formic acid)[6]
-
Nitrogen gas
Procedure:
-
In a Schlenk flask, combine the HPA monomer, RAFT agent, AIBN, and solvent.
-
Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80°C) and stir.[6]
-
Monitor the polymerization by taking samples at regular intervals for analysis (e.g., by ¹H NMR for conversion and GPC for molecular weight and PDI).
-
Quench the polymerization by cooling the reaction and exposing it to air.
-
Isolate the polymer by precipitation in a suitable non-solvent.
Quantitative Data
The following tables summarize the effect of reaction conditions on the resulting polymer properties.
Table 1: Free-Radical Copolymerization of HPA with N-isobutoxymethyl acrylamide (B121943) (IBMAAm) at 70°C [8]
| HPA (mmol) | IBMAAm (mmol) | AIBN (mg) | Mn ( g/mol ) | Mw/Mn (PDI) |
| 7.30 | 3.18 | 2.5 | 21,923 | 3.3 |
| 6.92 | 6.36 | 2.5 | 17,270 | 3.8 |
| 6.15 | 12.72 | 2.5 | 5,026 | 2.4 |
Table 2: RAFT Polymerization of HPA to Synthesize a Homopolymer
| HPA (g) | RAFT Agent (g) | AIBN (g) | Formic Acid (mL) | Mw ( g/mol ) |
| 2.0 | 0.04 | 0.004 | 2.0 | 54,400 |
Note: The specific RAFT agent used was S,S-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate.
Visualizations
Caption: Workflow for HPA Free-Radical Polymerization.
Caption: Troubleshooting Logic for HPA Polymerization.
References
- 1. jamorin.com [jamorin.com]
- 2. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Characterization of Impurities in Commercial 2-Hydroxypropyl Acrylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and quantifying impurities in commercial 2-Hydroxypropyl acrylate (B77674) (2-HPA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial-grade 2-Hydroxypropyl acrylate (2-HPA)?
A1: Commercial 2-HPA is typically a mixture of two isomers: this compound (major) and 1-methyl-2-hydroxyethyl acrylate (minor)[1][2]. Key impurities that may be present include acrylic acid, propylene (B89431) glycol diacrylate, propylene oxide, and the polymerization inhibitor hydroquinone (B1673460) monomethyl ether (MEHQ)[1][2]. Other esters may also be present as minor impurities[1][2].
Q2: Why is it important to characterize impurities in 2-HPA for drug development applications?
A2: Impurity profiling is a critical aspect of drug development to ensure the safety, efficacy, and quality of the final product. Even small amounts of impurities can potentially affect the polymerization process, the physicochemical properties of the resulting polymer, and the biocompatibility of the final drug delivery system. Regulatory bodies require thorough characterization and control of impurities in all raw materials used in pharmaceutical manufacturing.
Q3: What are the recommended analytical techniques for impurity analysis of 2-HPA?
A3: The most common and effective techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC with a Flame Ionization Detector (GC-FID) is well-suited for the analysis of volatile and semi-volatile impurities like propylene glycol diacrylate and propylene oxide. HPLC with a UV detector is ideal for quantifying non-volatile impurities such as acrylic acid and the MEHQ inhibitor.
Q4: How can I determine the concentration of the MEHQ inhibitor in my 2-HPA sample?
A4: A straightforward spectrophotometric method can be used. This involves a colorimetric reaction between MEHQ and nitrous acid, with the resulting colored product measured at a specific wavelength to determine its concentration.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of 2-HPA and its impurities.
Gas Chromatography (GC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or column.- Column contamination.- Incorrect column installation. | - Use a deactivated liner and/or a fresh, high-quality column.- Bake out the column according to the manufacturer's instructions.- Ensure the column is installed correctly, with the appropriate insertion depth into the injector and detector. |
| Ghost Peaks | - Contamination in the syringe, injector, or carrier gas.- Septum bleed. | - Rinse the syringe with a clean solvent before injection.- Clean the injector port.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum. |
| Poor Resolution | - Inappropriate column temperature program.- Carrier gas flow rate is too high or too low.- Column overloading. | - Optimize the temperature ramp rate and hold times.- Set the carrier gas flow rate to the column's optimal linear velocity.- Dilute the sample or reduce the injection volume. |
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | - Column contamination or aging.- High dead volume in the system.- Sample solvent incompatible with the mobile phase. | - Flush the column with a strong solvent or replace it if necessary.- Check all fittings and tubing for proper connections.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline Drift | - Column not equilibrated.- Mobile phase composition changing.- Detector lamp aging. | - Allow sufficient time for the column to equilibrate with the mobile phase.- Ensure the mobile phase is well-mixed and degassed.- Replace the detector lamp if it has exceeded its lifetime. |
| Inconsistent Retention Times | - Fluctuation in pump pressure.- Leak in the system.- Inconsistent mobile phase preparation. | - Prime the pump to remove air bubbles.- Check for leaks at all fittings.- Prepare fresh mobile phase and ensure accurate composition. |
Quantitative Data on Impurities
The following table summarizes the typical concentration ranges of common impurities found in commercial 2-HPA.
| Impurity | Typical Concentration Range |
| 1-Methyl-2-hydroxyethyl acrylate | 20 - 25% w/w[1][2] |
| Acrylic Acid | ≤ 0.98% w/w[1][2] |
| Propylene Glycol Diacrylate | ≤ 0.2% w/w[1][2][3] |
| Propylene Oxide | ~ 0.001% w/w[1][2] |
| MEHQ (inhibitor) | 250 - 650 ppm[1][2] |
Experimental Protocols
Determination of Acrylic Acid by HPLC
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile (B52724) (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Accurately weigh the 2-HPA sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Quantification: Prepare a calibration curve using standard solutions of acrylic acid in the mobile phase.
Determination of Propylene Glycol Diacrylate by GC
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 220 °C at 10 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Sample Preparation: Dilute the 2-HPA sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a known concentration.
-
Quantification: Use an internal or external standard method with a calibration curve prepared from pure propylene glycol diacrylate.
Determination of MEHQ by Spectrophotometry
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents:
-
Glacial acetic acid.
-
2% (w/v) Sodium nitrite (B80452) solution.
-
-
Procedure:
-
Accurately weigh the 2-HPA sample into a volumetric flask.
-
Dissolve the sample in glacial acetic acid.
-
Add the sodium nitrite solution and mix well.
-
Allow the color to develop for a specified time (e.g., 10 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (around 420 nm).
-
-
Quantification: Prepare a calibration curve using standard solutions of MEHQ in glacial acetic acid following the same procedure.
Visualizations
Caption: Workflow for the characterization of impurities in commercial 2-HPA.
Caption: Troubleshooting logic for common GC analysis issues.
References
Technical Support Center: Poly(2-Hydroxypropyl acrylate) Synthesis
Welcome to the technical support center for the synthesis and molecular weight control of poly(2-Hydroxypropyl acrylate) (p(HPMA)). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the polymerization of 2-Hydroxypropyl acrylate (B77674) (HPMA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of poly(this compound)?
A1: The molecular weight of p(HPMA) can be controlled through several polymerization techniques:
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This is a form of living radical polymerization that allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[1][2][3][4]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization technique that enables the synthesis of well-defined p(HPMA) with controlled molecular weight and low PDI.[5][6][7][8][9]
-
Living Anionic Polymerization: This method can also be used to synthesize p(HPMA) with a controlled molecular weight, typically by polymerizing a protected monomer followed by deprotection.[12][13]
Q2: How does the initiator concentration affect the molecular weight of p(HPMA) in a conventional free radical polymerization?
A2: In conventional free radical polymerization, the molecular weight of the polymer is inversely proportional to the square root of the initiator concentration.[14] Therefore, increasing the initiator concentration leads to a higher concentration of radical species, which results in more polymer chains being initiated and consequently, a lower average molecular weight.[14][15][16] Conversely, decreasing the initiator concentration will result in a higher molecular weight.
Q3: What is the role of a chain transfer agent (CTA) in controlling the molecular weight of p(HPMA)?
Q4: Can I polymerize this compound in bulk?
A4: While bulk polymerization of similar monomers like 2-hydroxyethyl acrylate is possible, it can lead to an autoacceleration effect (Trommsdorff–Norrish effect), resulting in very high molecular weight, crosslinked, and insoluble polymers that are difficult to process and characterize.[8] For better control over the polymerization and to avoid these issues, solution polymerization is generally recommended.
Troubleshooting Guides
Issue 1: The molecular weight of my p(HPMA) is much higher than the theoretical value in my RAFT polymerization.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Impure Monomer: The this compound monomer may contain impurities that can affect the polymerization kinetics. | Purify the monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor and any acidic impurities.[17] |
| Inactive RAFT Agent: The RAFT agent may have degraded due to improper storage (e.g., exposure to light or high temperatures). | Use a fresh, properly stored RAFT agent. |
| Incorrect Monomer to RAFT Agent Ratio: An error in weighing the monomer or RAFT agent can lead to a deviation from the target molecular weight. | Carefully re-calculate and re-weigh the reactants. |
| Low Initiator Concentration: Insufficient initiator can lead to slow initiation and fewer polymer chains, resulting in a higher molecular weight. | Ensure the initiator-to-RAFT agent ratio is appropriate. A typical ratio is between 1:2 and 1:10. |
| Low Polymerization Temperature: The reaction temperature may be too low for efficient chain transfer to occur. | Increase the reaction temperature. For RAFT polymerization of acrylates, temperatures between 60-80 °C are common.[1] |
Issue 2: The polydispersity index (PDI) of my p(HPMA) is broad (> 1.5) in my ATRP synthesis.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen in the System: Oxygen can terminate growing polymer chains and interfere with the catalyst complex, leading to a loss of control. | Ensure the reaction mixture is thoroughly deoxygenated before polymerization, for example, by several freeze-pump-thaw cycles.[5] |
| Incorrect Ligand to Copper Ratio: The ratio of the ligand to the copper catalyst is crucial for maintaining the equilibrium between the active and dormant species. | The typical ligand to copper(I) halide ratio for ATRP is 2:1.[5] Ensure this ratio is accurately maintained. |
| Impure Solvent or Monomer: Impurities in the solvent or monomer can poison the catalyst. | Use freshly purified monomer and high-purity, anhydrous solvents. |
| High Initiator Efficiency: If the initiator is too efficient, it can lead to a high concentration of growing chains and increase the likelihood of termination reactions. | Consider using a different initiator with a lower initiation efficiency. |
| High Temperature: Excessively high temperatures can increase the rate of termination reactions relative to propagation. | Optimize the reaction temperature. ATRP of acrylates is often conducted at temperatures ranging from ambient to 90 °C.[5][6] |
Experimental Protocols
Protocol 1: Synthesis of p(HPMA) via RAFT Polymerization
This protocol is a general guideline for the synthesis of p(HPMA) with a target molecular weight.
Materials:
-
This compound (HPMA), inhibitor removed
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (e.g., 1,4-Dioxane or N,N-Dimethylformamide)
-
Schlenk flask or sealed ampule
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve the desired amounts of HPMA monomer, RAFT agent, and AIBN initiator in the chosen solvent. The ratio of [Monomer]:[RAFT Agent]:[Initiator] will determine the target molecular weight. For example, a ratio of:[1]:[0.2] can be a starting point.
-
Deoxygenation: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air. The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or hexane) and drying under vacuum.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the purified p(HPMA) by gel permeation chromatography (GPC).
Protocol 2: Synthesis of p(HPMA) via ATRP
This protocol provides a general method for the ATRP of HPMA.
Materials:
-
This compound (HPMA), inhibitor removed
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Copper(I) bromide (CuBr)[5]
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., Methanol or a water/methanol mixture)[6]
-
Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: To a Schlenk flask, add CuBr and the solvent. Deoxygenate the mixture by bubbling with nitrogen or argon for at least 30 minutes.
-
Addition of Reactants: While maintaining a positive inert atmosphere, add the ligand (PMDETA), the HPMA monomer, and the initiator (EBiB). The typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[Ligand] =:[1]:[1]:[14].[5]
-
Polymerization: Place the flask in an oil bath set to the desired temperature (e.g., 50 °C).
-
Monitoring and Termination: Monitor the reaction as described for the RAFT protocol. To terminate the polymerization, open the flask to air, which will oxidize the Cu(I) catalyst to the inactive Cu(II) state.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent and dry under vacuum.
-
Characterization: Analyze the molecular weight and PDI of the final polymer using GPC.
Data Summary
Table 1: Effect of Initiator Concentration on Molecular Weight in Conventional Free Radical Polymerization
| Monomer System | Initiator | Initiator Concentration | Resulting Molecular Weight (Mw) | Reference |
| Acrylamide/tert-Butyl Acrylate | V-50 | Increased | Decreased | [14] |
| Methacrylate (B99206) Bone Cement | BPO | 0.05 wt% | ~280,000 g/mol | [15] |
| Methacrylate Bone Cement | BPO | 0.3 wt% | ~220,000 g/mol | [15] |
| Methacrylate Bone Cement | BPO | 0.7 wt% | ~180,000 g/mol | [15] |
Note: Data for p(HPMA) was not directly available in the search results, so data for similar acrylic/methacrylic systems are presented to illustrate the general trend.
Table 2: Examples of Controlled Polymerization of Hydrophilic Acrylates
| Polymerization Method | Monomer | [M]/[I]/[Catalyst/RAFT] Ratio | Mn (theoretical) | Mn (experimental) | PDI | Reference |
| ATRP | 2-Hydroxyethyl Acrylate (HEA) | :[1]:[1] | 23,200 g/mol | 24,600 g/mol | 1.16 | [7] |
| ATRP | 2-Hydroxyethyl Acrylate (HEA) | :[1]:[1] | - | 11,300 g/mol | 1.15 | [5] |
| RAFT | 2-Hydroxypropyl Methacrylate (HPMA) | [DP=25] | - | 11,800 g/mol | 1.14 | [4] |
| RAFT | 2-Hydroxypropyl Methacrylate (HPMA) | [DP=50] | - | 16,900 g/mol | 1.18 | [4] |
Note: [M] = Monomer, [I] = Initiator, DP = Degree of Polymerization. Theoretical Mn for the ATRP of HEA was calculated based on monomer conversion.
Visual Guides
Caption: Workflow for p(HPMA) synthesis via RAFT polymerization.
Caption: Troubleshooting guide for high PDI in controlled polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of poly(stearyl methacrylate)-poly(2-hydroxypropyl methacrylate) diblock copolymer nanoparticles via RAFT dispersion polymerization of 2-hydroxypropyl methacrylate in mineral oil - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymerization and characterization of 2-Hydroxyethyl acrylate [open.metu.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 11. youtube.com [youtube.com]
- 12. polymersource.ca [polymersource.ca]
- 13. polymersource.ca [polymersource.ca]
- 14. researchgate.net [researchgate.net]
- 15. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: 2-Hydroxypropyl Acrylate (HPA) in Emulsion Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-hydroxypropyl acrylate (B77674) (HPA) in emulsion polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the emulsion polymerization of formulations containing 2-hydroxypropyl acrylate.
Issue 1: High Emulsion Viscosity or Gel Formation
Question: My emulsion viscosity is too high, or the system has formed a gel. What are the possible causes and solutions?
Answer: High viscosity or gelation in HPA-containing emulsions is a common issue, often stemming from the hydrophilic nature of the hydroxyl groups.
Possible Causes:
-
High Concentration of HPA: The hydroxyl groups on the polymer chains can form extensive hydrogen bonds with water and other polymer chains, leading to a significant increase in viscosity.[1]
-
Inadequate Agitation: Insufficient mixing can lead to localized areas of high monomer concentration and premature polymerization or gelation. However, excessively high agitation can also sometimes destabilize the emulsion.
-
Incorrect Surfactant System: The type and concentration of the surfactant are crucial for stabilizing the polymer particles and preventing agglomeration, which can contribute to high viscosity.
-
Low Polymerization Temperature: Lower temperatures can sometimes lead to slower monomer consumption and a higher concentration of water-soluble oligomers, which can increase the viscosity of the aqueous phase.
-
Presence of Diacrylate Impurities: Commercial HPA can contain small amounts of propylene (B89431) glycol diacrylate, a crosslinking agent that can lead to gel formation.[2]
Troubleshooting Steps:
-
Optimize HPA Concentration: Gradually decrease the concentration of HPA in your formulation to determine the optimal level that provides the desired properties without causing excessive viscosity.
-
Adjust Agitation Speed: Experiment with different agitation rates to ensure homogeneous mixing without inducing shear-related instability. A moderate, consistent stirring speed is often optimal.[3]
-
Evaluate Surfactant System:
-
Consider using a combination of anionic and non-ionic surfactants for improved steric and electrostatic stabilization.[1]
-
Ensure the total surfactant concentration is above the critical micelle concentration (CMC) to facilitate proper particle nucleation and stabilization.
-
-
Control Reaction Temperature: Increasing the reaction temperature (e.g., to 70-80°C) can increase the polymerization rate and may help reduce the formation of water-soluble oligomers.[1]
-
Use High-Purity Monomers: If gelation is a persistent issue, consider using a higher purity grade of HPA with a lower diacrylate content.
Issue 2: Coagulum Formation (Grit or Solid Lumps)
Question: My emulsion has a significant amount of coagulum. How can I prevent this?
Answer: Coagulum, or the formation of solid polymer lumps, indicates emulsion instability. The hydrophilic nature of HPA can sometimes contribute to this issue.
Possible Causes:
-
Poor Colloidal Stability: Insufficient surfactant or the wrong type of surfactant can lead to the agglomeration of polymer particles.
-
High HPA Content: As with viscosity, a high concentration of the water-soluble HPA can affect particle nucleation and stability.[1][4]
-
Inadequate Temperature Control: "Hot spots" in the reactor can cause rapid, uncontrolled polymerization, leading to coagulum. Conversely, a temperature that is too low can result in slow initiation and particle formation, also leading to instability.[4]
-
Monomer Feeding Rate: A monomer feed rate that is too fast can overwhelm the surfactant's ability to stabilize newly formed particles.
-
Insufficient Agitation: Poor mixing can lead to localized monomer droplet coalescence and subsequent coagulation.[5]
Troubleshooting Steps:
-
Optimize Surfactant Package:
-
Increase the surfactant concentration to ensure adequate coverage of the polymer particles.
-
A combination of anionic and non-ionic surfactants often provides robust stabilization.[1]
-
-
Control Monomer Feed: Employ a semi-continuous or seeded emulsion polymerization method with a controlled monomer feed rate to maintain a "starved" condition, preventing the accumulation of unstabilized monomer droplets.
-
Maintain Consistent Temperature: Ensure uniform heating and efficient heat removal to prevent temperature fluctuations within the reactor. A reaction temperature in the range of 65-80°C is often effective for acrylate systems.[1]
-
Ensure Proper Agitation: Use a stirring speed that is sufficient to maintain a homogeneous emulsion but not so high as to cause shear-induced coagulation.
-
Consider a Seeded Approach: A seeded emulsion polymerization, where a pre-made latex is used to initiate polymerization, can provide better control over particle number and size, leading to improved stability.[6]
Issue 3: Large or Broad Particle Size Distribution
Question: The polymer particles in my emulsion are too large or have a very broad size distribution. How can I achieve smaller, more uniform particles?
Answer: Controlling particle size is critical for many applications. The water solubility of HPA can influence the nucleation mechanism and, consequently, the particle size distribution.
Possible Causes:
-
Low Surfactant Concentration: Insufficient surfactant leads to fewer micelles, resulting in the nucleation of fewer, larger particles.
-
Homogeneous Nucleation: Due to its water solubility, HPA can undergo polymerization in the aqueous phase (homogeneous nucleation), leading to a population of smaller, secondary particles and thus a broader distribution.
-
Slow Initiation Rate: A low initiator concentration or a low reaction temperature can result in a slow rate of radical generation, leading to fewer nucleation sites and larger particles.
-
Coalescence of Particles: Poor colloidal stability can cause smaller particles to merge, leading to an increase in the average particle size and a broadening of the distribution.
Troubleshooting Steps:
-
Increase Surfactant Concentration: A higher concentration of surfactant will create more micelles, leading to a larger number of smaller polymer particles.
-
Optimize Initiator Concentration: Increasing the initiator concentration will generate more radicals, leading to a higher number of nucleation sites and smaller particles. However, an excessively high concentration can lead to coagulation.
-
Employ a Seeded Polymerization: Using a seed latex allows for the controlled growth of existing particles, which can result in a more uniform particle size distribution.
-
Control Monomer Addition: A semi-continuous monomer feed helps to maintain a low monomer concentration in the aqueous phase, which can suppress homogeneous nucleation.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound (HPA) in an emulsion polymer?
A1: this compound is a functional monomer used to introduce hydroxyl (-OH) groups into the polymer backbone. These hydroxyl groups serve several purposes:
-
Improved Hydrophilicity: The presence of -OH groups increases the water affinity of the polymer, which can be beneficial for applications such as hydrogels and water-based coatings.[2]
-
Enhanced Adhesion: The polar hydroxyl groups can improve adhesion to various substrates.[2]
-
Crosslinking Sites: The hydroxyl groups provide reactive sites for post-polymerization crosslinking reactions, for example, with isocyanates or melamine (B1676169) resins, to improve the mechanical properties and chemical resistance of the final product.[2]
Q2: How does the concentration of HPA affect the final polymer properties?
A2: The concentration of HPA has a significant impact on the properties of the resulting latex and polymer film.
| Property | Effect of Increasing HPA Concentration |
| Emulsion Viscosity | Increases due to hydrogen bonding.[1] |
| Coagulum Formation | May increase due to potential instability.[1] |
| Particle Size | May increase, and distribution may broaden.[7] |
| Glass Transition Temp. (Tg) | Generally increases.[7] |
| Film Hydrophilicity | Increases (water contact angle decreases).[7] |
| Adhesion | Generally improves up to an optimal concentration.[7] |
Q3: Is this compound susceptible to hydrolysis during emulsion polymerization?
A3: Acrylate esters can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. While the ester bond in HPA can hydrolyze to form acrylic acid and propylene glycol, this is generally less of a concern under typical emulsion polymerization conditions (pH 4-8). However, it is a factor to consider, especially during long reaction times or at extreme pH values. Monitoring the pH of the emulsion throughout the polymerization is recommended.
Q4: What are the key safety considerations when working with this compound?
A4: this compound is a hazardous chemical and should be handled with appropriate safety precautions.
-
It is corrosive to the skin and eyes and can cause severe burns.[8]
-
It is toxic if inhaled or absorbed through the skin.[8]
-
It may polymerize exothermically if heated or contaminated.[2]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Experimental Protocols
Example Protocol: Semi-Continuous Emulsion Copolymerization of Methyl Methacrylate (MMA) and this compound (HPA)
This protocol is a representative example and may require optimization for specific applications.
Materials:
-
Deionized (DI) Water
-
Sodium Dodecyl Sulfate (SDS) - Anionic Surfactant
-
Potassium Persulfate (KPS) - Initiator
-
Methyl Methacrylate (MMA) - Monomer
-
This compound (HPA) - Functional Monomer
-
Sodium Bicarbonate (NaHCO₃) - Buffer
Procedure:
-
Reactor Setup:
-
Assemble a 500 mL, four-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding inlet.
-
Place the flask in a temperature-controlled water bath.
-
-
Initial Charge:
-
To the reactor, add 150g of DI water, 0.5g of SDS, and 0.2g of NaHCO₃.
-
Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm.
-
Heat the reactor to 75°C.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by mixing 50g of MMA, 10g of HPA, 0.5g of SDS, and 40g of DI water.
-
Stir vigorously to form a stable pre-emulsion.
-
-
Initiation:
-
Dissolve 0.3g of KPS in 10g of DI water.
-
Add 20% of the initiator solution to the reactor.
-
-
Monomer Feed:
-
After 15 minutes of initiation, start the continuous feed of the monomer emulsion into the reactor over a period of 3 hours using a syringe pump.
-
Simultaneously, feed the remaining initiator solution over 3 hours.
-
-
Post-Polymerization:
-
After the feeds are complete, maintain the reaction at 75°C for an additional 1 hour to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
-
Characterization:
-
Determine the solid content gravimetrically.
-
Measure the particle size and distribution using Dynamic Light Scattering (DLS).
-
Measure the viscosity using a viscometer.
-
Filter the latex through a 100-mesh screen to determine the amount of coagulum.
-
Visualizations
Caption: Troubleshooting workflow for high viscosity or gelation.
Caption: Overview of the semi-continuous emulsion polymerization process.
References
Technical Support Center: Optimizing 2-Hydroxypropyl Acrylate (HPA) Polymer Properties
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the mechanical properties of 2-Hydroxypropyl acrylate (B77674) (HPA) polymers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and processing of HPA polymers, leading to suboptimal mechanical properties.
Issue 1: Polymer is too soft or weak (Low Tensile Strength / Young's Modulus)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Crosslinking | Increase the concentration of the crosslinking agent. For many hydrogel systems, increasing the crosslinker concentration leads to a higher crosslinking density, which in turn increases the Young's modulus and tensile strength.[1] |
| Low Polymer Molecular Weight | Optimize the initiator concentration. A lower initiator concentration can lead to higher molecular weight polymers, which generally exhibit improved mechanical properties up to a certain point.[2][3][4] However, too low a concentration can lead to very slow or incomplete polymerization. |
| High Water Content (for hydrogels) | Control the hydration level of the polymer. The elastic modulus of hydrogels is highly dependent on their water content; a lower water content generally results in a stiffer material.[5][6] Consider post-synthesis dehydration steps if applicable to your application. |
| Incomplete Polymerization | Increase reaction time or adjust the polymerization temperature. Ensure the initiator is fully activated. For photo-polymerization, ensure adequate UV exposure time and intensity. |
| Inappropriate Monomer Concentration | The initial monomer concentration can influence the final mechanical properties. For some systems, a higher initial monomer concentration can lead to stronger gels.[4][7] |
Troubleshooting Workflow
Issue 2: Polymer is too brittle (Low Elongation at Break)
Possible Causes and Solutions
| Cause | Recommended Solution |
| Excessive Crosslinking | Reduce the concentration of the crosslinking agent. While high crosslinking increases stiffness, it can also lead to brittleness and reduced elongation.[1] Finding the optimal balance is key. |
| Low Molecular Weight of Polymer Chains | As with low strength, low molecular weight can contribute to brittleness. Aim for higher molecular weight polymers by adjusting the initiator concentration.[2][3][4] |
| Formation of Inhomogeneous Network | Ensure proper mixing of monomers, initiator, and crosslinker before and during polymerization to promote a uniform polymer network. |
| Presence of Impurities | Ensure the purity of the HPA monomer and other reagents, as impurities can act as chain terminators or create defects in the polymer network. |
Troubleshooting Workflow
References
Technical Support Center: Monitoring 2-Hydroxypropyl Acrylate (HPA) Polymerization Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the polymerization kinetics of 2-Hydroxypropyl acrylate (B77674) (HPA).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental monitoring of HPA polymerization using various analytical techniques.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for real-time monitoring of HPA polymerization by tracking the disappearance of the acrylate C=C double bond.
Question: Why is my FTIR baseline drifting during the polymerization monitoring?
Answer: Baseline drift in FTIR analysis of HPA polymerization can be caused by several factors:
-
Temperature Fluctuations: Polymerization reactions are often exothermic, leading to temperature changes in the reaction mixture. This can affect the ATR crystal and the sample, causing baseline drift. Ensure your reaction setup has stable temperature control.
-
Incomplete Mixing: If the initiator or monomer is not evenly distributed, localized changes in concentration and temperature can occur, leading to a fluctuating baseline. Ensure thorough and consistent mixing throughout the reaction.
-
Bubble Formation: The evolution of dissolved gases or the boiling of low-boiling point solvents can lead to bubble formation on the ATR crystal surface, causing significant baseline shifts. Degas your monomer and solvent before starting the polymerization.
-
Polymer Adhesion to ATR Crystal: As the polymer forms, it may adhere to the ATR crystal, changing the refractive index at the interface and causing baseline drift. A background spectrum should be collected with the unreacted mixture just before initiating the polymerization.
Question: The disappearance of the acrylate peak (around 1637 cm⁻¹) is not smooth. What could be the reason? [1][2]
Answer: A non-smooth decay of the acrylate peak can indicate several issues:
-
Mixing Issues: Inconsistent mixing can lead to periods of faster and slower polymerization as reactants are unevenly distributed.
-
Inhibitor Effects: HPA is typically supplied with an inhibitor to prevent spontaneous polymerization.[3][4] The inhibitor needs to be consumed before polymerization can proceed at a steady rate, which can sometimes lead to an induction period or non-uniform initiation.
-
Oxygen Inhibition: Oxygen can act as a radical scavenger and inhibit free-radical polymerization. If your reaction is not properly deoxygenated, you may observe an initial slow rate or a non-uniform reaction profile. Purge your reaction mixture with an inert gas like nitrogen or argon before and during the polymerization.
Caption: Troubleshooting workflow for non-smooth FTIR data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine monomer conversion and the structure of the resulting polymer.
Question: Why are my polymer peaks in the ¹H NMR spectrum broad and poorly resolved?
Answer: Peak broadening in the NMR spectrum of poly(2-Hydroxypropyl acrylate) is common and can be attributed to:
-
High Molecular Weight: As the polymer chains grow, their movement in solution slows down, leading to shorter relaxation times and broader peaks.
-
Increased Viscosity: The polymerization of HPA can significantly increase the viscosity of the solution, which restricts molecular tumbling and broadens the NMR signals. Consider diluting your sample if possible.
-
Polymer Chain Environment: The protons on the polymer backbone are in slightly different chemical environments due to variations in tacticity and local chain conformation, resulting in a distribution of chemical shifts that appear as a broad signal.
-
Paramagnetic Impurities: The presence of paramagnetic impurities, such as residual initiator fragments or metal contaminants, can cause significant peak broadening.
Question: How can I accurately determine monomer conversion using ¹H NMR?
Answer: To determine monomer conversion, compare the integration of a monomer-specific peak that disappears during polymerization with a peak from an internal standard or a polymer peak that appears.
-
Select a Monomer Peak: The vinyl protons of HPA (typically in the range of 5.8-6.5 ppm) are ideal for monitoring as they are consumed during polymerization.
-
Select a Reference Peak:
-
Internal Standard: Add a known amount of an inert compound with a distinct peak that does not overlap with monomer or polymer signals (e.g., dimethyl sulfoxide, 1,4-dioxane).
-
Solvent Peak: If using a deuterated solvent with a residual proton signal, this can sometimes be used as a reference, but be cautious of potential changes in its concentration or relaxation properties.
-
Polymer Peak: The broad signals of the polymer backbone can be used, but their broadness can make accurate integration challenging.
-
-
Calculate Conversion: The conversion can be calculated using the following formula: Conversion (%) = (1 - (Integral_monomer / Integral_reference) / (Initial_Integral_monomer / Initial_Integral_reference)) * 100
Caption: Workflow for NMR-based kinetic analysis.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the polymerization reaction, providing information on the reaction rate and total heat of polymerization.
Question: My DSC thermogram shows an inconsistent or noisy exothermic peak. What could be the cause?
Answer: A noisy or inconsistent exotherm in a DSC measurement of HPA polymerization can be due to:
-
Poor Thermal Contact: Ensure the sample is evenly spread at the bottom of the DSC pan to maintain good thermal contact. For liquid samples, ensure the pan is properly sealed to prevent evaporation.
-
Sample Volatility: HPA has some volatility, and its evaporation can cause endothermic events that interfere with the exothermic polymerization signal. Use hermetically sealed DSC pans.
-
Inhomogeneous Sample: If the initiator is not well-mixed with the monomer, the polymerization will not proceed uniformly, leading to an irregular heat flow signal.
-
Reaction Runaway: Acrylate polymerizations can be highly exothermic. If the reaction proceeds too quickly, it can lead to a sharp, uncontrolled exotherm that may not be accurately measured by the instrument. Consider using a smaller sample size or a lower initiator concentration.
Question: How do I determine the degree of conversion from my DSC data?
Answer: The degree of conversion at any given time can be determined by dividing the cumulative heat released up to that time by the total theoretical heat of polymerization.
-
Determine the Total Heat of Reaction (ΔH_total): This is the total area under the exothermic peak.
-
Determine the Cumulative Heat Released (ΔH_t): This is the area under the exothermic peak up to a specific time, t.
-
Calculate the Degree of Conversion (α): α = ΔH_t / ΔH_total
The theoretical heat of polymerization for acrylates is approximately 78 kJ/mol. This value can be used as a reference, but the experimentally determined ΔH_total is generally more accurate for calculating the relative conversion.
Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the final polymer.
Question: My GPC chromatogram shows a tailing or fronting peak. What is the problem?
Answer: Peak asymmetry in GPC can be caused by:
-
Interactions with the Column: The hydroxyl groups in poly(HPA) can interact with the stationary phase of the GPC column, leading to peak tailing. Using a mobile phase with a polar additive (e.g., a small amount of acetic acid or triethylamine, depending on the column type) can help to suppress these interactions.
-
Column Overloading: Injecting too concentrated a sample can lead to peak broadening and fronting. Reduce the sample concentration.
-
Inappropriate Mobile Phase: If the polymer is not fully soluble in the mobile phase, it can lead to poor chromatography. Ensure the chosen solvent is a good solvent for poly(HPA). Tetrahydrofuran (THF) is a common choice.
Question: The molecular weight values from my GPC analysis seem incorrect. What should I check?
Answer: Inaccurate molecular weight determination can result from:
-
Incorrect Calibration: Ensure that the GPC system is calibrated with standards that have a similar chemical structure to poly(HPA) or use a universal calibration method. Polystyrene standards are commonly used but may not provide absolute molecular weights for poly(HPA).
-
Sample Degradation: Shear degradation can occur if the polymer solution is handled too vigorously (e.g., excessive shaking or sonication), leading to lower measured molecular weights.
-
Incomplete Dissolution: If the polymer sample is not fully dissolved, the higher molecular weight fractions may be filtered out, leading to an underestimation of the average molecular weight.
Caption: Logical relationship for troubleshooting inaccurate GPC results.
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for the free-radical polymerization of HPA?
A1: Typical conditions for the free-radical polymerization of HPA in solution are as follows. These can be adjusted based on the desired molecular weight and reaction rate.
| Parameter | Typical Value/Range | Notes |
| Solvent | Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF) | Ensure the solvent is anhydrous and free of inhibitors. |
| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) | The choice of initiator depends on the reaction temperature. |
| Initiator Conc. | 0.1 - 1.0 mol% relative to monomer | Higher concentrations lead to faster rates and lower molecular weights. |
| Monomer Conc. | 10 - 50 wt% in solvent | Higher concentrations can lead to higher viscosity and autoacceleration. |
| Temperature | 60 - 80 °C | Should be chosen based on the decomposition temperature of the initiator. |
| Reaction Time | 2 - 24 hours | Depends on the desired conversion and reaction conditions. |
| Atmosphere | Inert (Nitrogen or Argon) | Oxygen will inhibit the polymerization. |
Q2: How can I remove the inhibitor from HPA before polymerization?
A2: The inhibitor (often hydroquinone (B1673460) or its methyl ether) can be removed by washing the monomer with an aqueous basic solution (e.g., 5% NaOH) in a separatory funnel, followed by washing with deionized water until the aqueous layer is neutral. The monomer should then be dried over an anhydrous salt (e.g., MgSO₄), filtered, and either used immediately or stored at a low temperature in the dark. Alternatively, passing the monomer through a column of activated basic alumina (B75360) can also remove the inhibitor.
Q3: What safety precautions should be taken when working with HPA?
A3: HPA is a corrosive liquid that can cause severe skin and eye irritation.[3] It is also a sensitizer. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. HPA polymerization can be highly exothermic and may proceed uncontrollably if not properly managed, potentially leading to a dangerous increase in temperature and pressure.[3]
Experimental Protocols
Protocol 1: Monitoring HPA Polymerization by in-situ FTIR
-
Preparation:
-
Clean and dry the ATR crystal of the FTIR probe.
-
Prepare a stock solution of the initiator (e.g., AIBN) in the chosen solvent (e.g., THF).
-
Prepare a solution of HPA in the same solvent in a reaction vessel equipped with a stirrer, a condenser, and an inert gas inlet.
-
-
Background Spectrum:
-
Immerse the ATR probe into the HPA solution.
-
Allow the temperature to stabilize to the desired reaction temperature.
-
Collect a background spectrum of the unreacted monomer solution.
-
-
Initiation and Data Collection:
-
Data Analysis:
-
Calculate the monomer conversion at each time point by normalizing the peak height or area of the acrylate C=C peak to its initial value.
-
Protocol 2: Determining Monomer Conversion by ¹H NMR
-
Sample Preparation:
-
In an NMR tube, dissolve a known mass of HPA and a known mass of an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., DMSO-d₆).
-
Add the initiator (e.g., AIBN).
-
-
Initial Spectrum (t=0):
-
Acquire a ¹H NMR spectrum of the sample before initiating the polymerization.
-
Integrate the vinyl proton signals of HPA and a characteristic signal of the internal standard.
-
-
Polymerization:
-
Place the NMR tube in a heating block or oil bath at the desired reaction temperature.
-
At predetermined time intervals, remove the NMR tube, quench the reaction by rapid cooling (e.g., in an ice bath), and acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
For each spectrum, integrate the vinyl proton signals of the remaining HPA and the signal of the internal standard.
-
Calculate the monomer conversion as a function of time using the formula provided in the NMR troubleshooting section.
-
Protocol 3: Kinetic Analysis by Isothermal DSC
-
Sample Preparation:
-
In a vial, prepare a mixture of HPA and the initiator at the desired concentration.
-
Accurately weigh a small amount (typically 5-10 mg) of the mixture into a hermetically sealed DSC pan.
-
-
DSC Measurement:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Rapidly heat the sample to the desired isothermal reaction temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the exothermic peak returns to the baseline.
-
-
Data Analysis:
-
Integrate the area of the exothermic peak to determine the total heat of polymerization (ΔH_total).
-
Calculate the degree of conversion (α) as a function of time by integrating the heat flow up to each time point (ΔH_t) and dividing by ΔH_total.
-
The rate of polymerization (dα/dt) is proportional to the heat flow at any given time.
-
Protocol 4: Molecular Weight Characterization by GPC
-
Sample Preparation:
-
After the polymerization has reached the desired conversion, precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold hexane (B92381) or diethyl ether).
-
Filter and dry the polymer under vacuum.
-
Prepare a dilute solution of the dried polymer (typically 1-2 mg/mL) in the GPC mobile phase (e.g., THF).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
GPC Analysis:
-
Ensure the GPC system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
Inject the filtered polymer solution.
-
Record the chromatogram.
-
-
Data Analysis:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve established with appropriate polymer standards.
-
References
Validation & Comparative
A Head-to-Head Battle of Hydrophilic Acrylates: 2-Hydroxypropyl Acrylate vs. 2-Hydroxyethyl Acrylate
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the ultimate properties and performance of a polymer. In the realm of hydrophilic acrylates, 2-hydroxypropyl acrylate (B77674) (2-HPA) and 2-hydroxyethyl acrylate (2-HEA) are two prominent contenders, each offering a unique set of characteristics. This guide provides an objective, data-driven comparison of these two essential monomers to aid in the selection process for your specific research and development needs.
This comprehensive analysis delves into a side-by-side comparison of their physical and chemical properties, polymerization kinetics, biocompatibility, and performance in drug delivery applications. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key performance assays are provided to ensure reproducibility and facilitate further investigation.
At a Glance: Key Physicochemical Properties
A fundamental understanding of the intrinsic properties of each monomer is the first step in discerning their suitability for a given application. The following table summarizes the key physicochemical properties of 2-HPA and 2-HEA.
| Property | 2-Hydroxypropyl Acrylate (2-HPA) | 2-Hydroxyethyl Acrylate (2-HEA) |
| Molecular Formula | C₆H₁₀O₃ | C₅H₈O₃ |
| Molecular Weight | 130.14 g/mol | 116.12 g/mol |
| CAS Number | 25584-83-2 | 818-61-1 |
| Density | ~1.044 g/cm³ at 25°C | ~1.106 g/cm³ at 25°C[1] |
| Boiling Point | ~77°C at 5 mmHg | ~200°C at 1013 hPa[2] |
| Appearance | Clear, colorless liquid | Clear, colorless liquid[1][3] |
Polymerization Kinetics: A Tale of Two Reactivities
The rate and characteristics of polymerization are paramount in polymer synthesis. While both monomers readily undergo polymerization, subtle differences in their structure can influence their reactivity.
A study on the nitroxide-mediated copolymerization of 2-HEA and 2-HPA revealed an ideal random copolymerization behavior. This suggests that in this controlled radical polymerization system, the two monomers incorporate into the growing polymer chain at similar rates, leading to a random distribution of monomer units.[4]
Further research directly comparing the free-radical polymerization kinetics of these two monomers under identical conditions is needed for a complete understanding of their relative reactivities in more common polymerization techniques.
Biocompatibility Profile: A Critical Parameter for Biomedical Applications
For any material intended for biomedical use, a thorough evaluation of its biocompatibility is non-negotiable. Both poly(2-hydroxyethyl acrylate) (PHEA) and poly(this compound) (PHPA) are generally considered to be biocompatible.
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the in vitro cytotoxicity of polymer extracts.
Performance in Drug Delivery Systems
Hydrogels derived from hydrophilic acrylates are extensively investigated as matrices for controlled drug delivery. The monomer structure plays a crucial role in determining the drug release kinetics.
Experimental Protocol: In Vitro Drug Release Study
The following protocol details a typical in vitro drug release experiment from hydrogel formulations.
Conclusion
Both this compound and 2-hydroxyethyl acrylate are valuable monomers for the synthesis of hydrophilic polymers with wide-ranging applications in the biomedical field. 2-HEA, with its smaller side chain, may offer advantages in applications requiring faster drug release, while the additional methyl group in 2-HPA could impart a greater degree of hydrophobicity, potentially influencing thermoresponsive behavior and mechanical properties.
The selection between 2-HPA and 2-HEA will ultimately depend on the specific performance requirements of the final polymer. For applications demanding high biocompatibility, the slightly higher cytotoxicity of acrylates compared to methacrylates should be a consideration. This guide provides a foundational comparison based on available data; however, for critical applications, direct, side-by-side experimental evaluation under the intended use conditions is strongly recommended. The provided protocols serve as a starting point for such investigations.
References
- 1. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroxide-mediated copolymerization of 2-hydroxyethyl acrylate and this compound: copolymerization kinetics and thermoresponsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to 2-Hydroxypropyl Acrylate (HPA) and Hydroxypropyl Methacrylate (HPMA) in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypropyl acrylate (B77674) (HPA) and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) are pivotal monomers in the synthesis of functional polymers for a wide array of applications, particularly in the biomedical field. Their hydroxyl group offers a site for further modification and imparts hydrophilicity to the resulting polymers. While structurally similar, the presence of an α-methyl group in HPMA leads to significant differences in polymerization behavior and the final properties of the polymers. This guide provides an objective, data-supported comparison of HPA and HPMA to aid researchers in selecting the appropriate monomer for their specific application.
Structural and General Properties
The key structural difference between HPA and HPMA is the presence of a methyl group on the α-carbon of the acrylamide (B121943) in HPMA. This seemingly minor difference has a profound impact on the polymer's backbone flexibility, reactivity, and intermolecular interactions.
| Property | 2-Hydroxypropyl acrylate (HPA) | Hydroxypropyl Methacrylate (B99206) (HPMA) |
| Chemical Structure |
|
|
| CAS Number | 25584-83-2[1] | 21442-01-3 |
| Molar Mass | 130.14 g/mol [1] | 143.18 g/mol |
| Appearance | Clear, colorless liquid[1] | White crystalline powder |
| Solubility | Miscible with water and organic solvents | Soluble in water and polar organic solvents |
Polymerization Kinetics
The α-methyl group in HPMA influences its polymerization kinetics compared to HPA. Generally, acrylates polymerize faster than their methacrylate counterparts.
Key Findings:
-
Reactivity: Acrylates, like HPA, typically exhibit higher propagation rate constants than methacrylates (like HPMA) due to the electron-donating effect of the ester group and less steric hindrance. One study reported that the curing rate for 2-hydroxyethyl acrylate (HEA), a close structural analog of HPA, was faster than that of hydroxypropyl acrylate (HPA) and hydroxypropyl methacrylate (HPMA)[2].
Comparative Performance Data
The physical and biological properties of polymers derived from HPA and HPMA differ significantly, impacting their suitability for various applications.
Thermal Properties
The α-methyl group in HPMA restricts chain mobility, leading to a higher glass transition temperature (Tg) and generally greater thermal stability compared to the more flexible poly(HPA).
| Property | Poly(this compound) (p-HPA) | Poly(Hydroxypropyl Methacrylate) (p-HPMA) |
| Glass Transition Temperature (Tg) | ~ -15 °C (for the analogous p-HEA)[2] | 71.2 °C - 110.9 °C (for a UV-cured network)[4] |
| Thermal Decomposition | Initial weight loss between 200-350 °C for copolymers[2] | Thermally stable with decomposition temperatures often above 300°C for crosslinked networks[4] |
Note: The provided Tg and decomposition temperatures are from different studies and experimental conditions, and should be used for general comparison.
Mechanical Properties
The rigidity imparted by the α-methyl group in HPMA results in polymers with higher tensile strength and Young's modulus compared to the softer and more flexible polymers derived from HPA.
| Property | Poly(this compound) (p-HPA) | Poly(Hydroxypropyl Methacrylate) (p-HPMA) |
| Tensile Strength | Lower | 9.87 - 17.84 MPa (for a UV-cured network)[4] |
| Young's Modulus | Lower | Higher |
| Elongation at Break | Higher | 88.4 - 162.5% (for a UV-cured network)[4] |
Note: The provided mechanical properties for p-HPMA are for a specific UV-cured formulation and serve as a representative example.
Biocompatibility and Cytotoxicity
While both monomers are used in biomedical applications, a direct comparison of the cytotoxicity of the resulting polymers is crucial for drug delivery and tissue engineering.
Key Findings:
-
A comparative study on the cytotoxicity of various acrylates and methacrylates found that acrylates are generally more toxic than their corresponding methacrylates [5]. This suggests that polymers derived from HPA may exhibit higher cytotoxicity than those from HPMA.
-
The study also noted that the presence of a hydroxyl group can enhance cytotoxicity in both acrylates and methacrylates[5].
Drug Delivery Performance
The choice between HPA and HPMA can significantly impact drug release kinetics from hydrogel formulations.
Key Findings:
-
In a study comparing drug release from hydrogels, it was found that hydrogels based on 2-hydroxyethyl acrylate (HEA) exhibited a higher drug release rate compared to those based on HPMA[6]. This is likely due to the higher hydrophilicity and lower density of the poly(HEA) network.
Experimental Protocols
General Protocol for Free Radical Polymerization
This protocol provides a general framework for the synthesis of polymers from HPA or HPMA. Specific parameters should be optimized for the desired polymer characteristics.
Materials:
-
This compound (HPA) or N-(2-hydroxypropyl) methacrylamide (HPMA)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Dimethylformamide - DMF, or water for HPMA)
-
Nitrogen or Argon gas
-
Precipitation solvent (e.g., diethyl ether, methanol)
Procedure:
-
The monomer (HPA or HPMA) and initiator (e.g., 0.1-1 mol% relative to the monomer) are dissolved in the chosen solvent in a reaction flask equipped with a magnetic stirrer and a condenser.
-
The solution is deoxygenated by bubbling with an inert gas (N2 or Ar) for at least 30 minutes.
-
The reaction mixture is heated to the desired polymerization temperature (typically 60-80 °C for AIBN) under an inert atmosphere.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 4-24 hours).
-
The reaction is terminated by cooling the flask in an ice bath.
-
The polymer is isolated by precipitation into a large excess of a non-solvent.
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
-
Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
-
In Vitro Cytotoxicity Assays (e.g., MTT, LDH): To assess the biocompatibility of the synthesized polymers using relevant cell lines.
Visualizing Key Concepts
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of polymers from HPA or HPMA.
Caption: A generalized workflow for the synthesis and comprehensive characterization of polymers.
Structure-Property Relationship
The presence of the α-methyl group in HPMA is a key determinant of the resulting polymer's properties.
Caption: The influence of the α-methyl group on key polymer properties.
Conclusion
The choice between this compound and hydroxypropyl methacrylate for polymer synthesis is a critical decision that significantly influences the final material's properties and performance.
-
Choose HPA for applications requiring higher flexibility, faster polymerization rates, and potentially faster drug release, with the caveat of potentially higher cytotoxicity.
-
Choose HPMA when superior thermal stability, mechanical strength, and lower cytotoxicity are paramount, such as in long-term implants or drug delivery systems where robust and biocompatible carriers are essential.
This guide provides a foundational understanding to aid in monomer selection. Researchers are encouraged to perform specific experimental evaluations to determine the optimal polymer system for their unique application.
References
- 1. adakem.com [adakem.com]
- 2. scielo.br [scielo.br]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Synthesis and Structure of 2-Hydroxypropyl Methacrylate-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Showdown: 2-Hydroxypropyl Acrylate Adhesives Go Head-to-Head with Industry Standards
For researchers, scientists, and drug development professionals, the selection of an appropriate adhesive is a critical decision that can impact the success of a wide range of applications, from medical device assembly to the fabrication of advanced drug delivery systems. This guide provides an in-depth performance evaluation of 2-Hydroxypropyl acrylate (B77674) (2-HPA)-based adhesives, comparing them against established alternatives such as epoxies and cyanoacrylates. The following analysis is supported by a review of experimental data and standardized testing protocols to offer a clear and objective comparison.
2-Hydroxypropyl acrylate is a versatile monomer frequently incorporated into polymer formulations to enhance adhesion, flexibility, and cross-linking density.[1] Its hydroxyl functional groups provide sites for covalent bonding, contributing to improved performance characteristics in a variety of adhesive systems, including pressure-sensitive and UV-curable adhesives.[2] This guide will delve into the key performance metrics of 2-HPA-based adhesives, namely bond strength, curing time, and biocompatibility, providing a comparative framework for informed material selection.
Data Presentation: A Comparative Analysis of Adhesive Performance
To facilitate a clear comparison, the following tables summarize the key performance indicators for 2-HPA-based adhesives and their common alternatives. The data represents typical values found in technical literature and may vary depending on the specific formulation and substrate.
Table 1: Comparison of Tensile Shear Strength
| Adhesive Type | Typical Shear Strength (MPa) | Substrates | Curing Mechanism |
| 2-HPA-based Acrylic | 10 - 22[3] | Plastics, Metals, Glass | UV, Thermal, or Catalyst |
| Two-Part Epoxy | 12 - 30+[3][4][5] | Metals, Composites, Ceramics | Chemical Reaction (Mixing) |
| Cyanoacrylate | 10 - 20[4][5] | Plastics, Rubber, Metal | Moisture (Anionic Polymerization) |
Table 2: Comparison of Peel Strength for Pressure-Sensitive Adhesives (PSAs)
| Adhesive Type | Typical Peel Strength (N/25 mm) | Backing Material | Notes |
| 2-HPA-based Acrylic PSA | 2.2 - 4.0[6] | PET Film | Good balance of adhesion and cohesion. |
| Rubber-based PSA | 3.0 - 5.0 | Various | High initial tack, lower temperature resistance. |
| Silicone-based PSA | 1.5 - 3.5 | Various | Excellent temperature resistance, good for low-surface-energy substrates. |
Table 3: Comparison of Curing Time
| Adhesive Type | Typical Fixture Time | Full Cure Time | Curing Conditions |
| UV-curable 2-HPA Adhesive | 1 - 10 seconds[7] | 24 hours | High-intensity UV light |
| Two-Part Epoxy | 5 minutes - 2 hours | 24 - 72 hours | Room temperature or heat |
| Cyanoacrylate | 5 - 90 seconds | 8 - 24 hours[8] | Ambient moisture |
Table 4: Biocompatibility Overview (ISO 10993-5: In Vitro Cytotoxicity)
| Adhesive Type | Biocompatibility Potential | Key Considerations |
| Medical-Grade 2-HPA-based Adhesives | Generally good; formulations can pass ISO 10993-5.[9] | Residual monomer and initiator levels must be minimized. |
| Medical-Grade Epoxies | Good to excellent; many formulations are certified. | Leachables from unreacted components can be a concern. |
| Medical-Grade Cyanoacrylates | Good for short-term contact; some formulations are certified. | Can be brittle and may degrade over time. |
Experimental Protocols: A Closer Look at Performance Testing
The data presented above is derived from standardized testing methodologies. The following sections provide detailed protocols for the key experiments used to evaluate adhesive performance.
Shear Strength Testing (ASTM D1002)
This test method is used to determine the shear strength of adhesives for bonding metal specimens.
1. Specimen Preparation:
- Prepare rectangular metal strips of a standard dimension (e.g., 101.6 mm x 25.4 mm x 1.63 mm).
- Clean and degrease the bonding surfaces of the metal strips.
- Apply a uniform layer of the adhesive to a defined overlapping area (e.g., 12.7 mm).
- Assemble the joint, ensuring proper alignment and applying consistent pressure during curing as specified by the adhesive manufacturer.
- Cure the adhesive according to the manufacturer's instructions.
2. Testing Procedure:
- Mount the bonded specimen in the grips of a universal testing machine.
- Apply a tensile load to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min).
- Record the maximum load sustained by the joint before failure.
3. Calculation:
- Calculate the shear strength by dividing the maximum load by the bonded area. The result is typically expressed in megapascals (MPa).
Peel Adhesion Testing (ASTM D3330/D3330M - Method A)
This test method measures the peel adhesion of pressure-sensitive tapes at a 180° angle.
1. Specimen Preparation:
- Cut a strip of the pressure-sensitive adhesive tape to a standard width (e.g., 25 mm).
- Prepare a standard test panel (e.g., stainless steel).
- Apply the tape to the test panel, ensuring firm and uniform contact by using a standard roller.
- Allow for a specified dwell time before testing.
2. Testing Procedure:
- Fold the free end of the tape back on itself at a 180° angle.
- Clamp the test panel and the free end of the tape in the grips of a peel adhesion tester.
- Initiate the test, peeling the tape from the panel at a constant speed (e.g., 300 mm/min).[10]
- Record the force required to peel the tape over a specified distance.
3. Calculation:
- Calculate the average peel adhesion force and express it in Newtons per 25 mm of tape width (N/25 mm).
In Vitro Cytotoxicity Testing (ISO 10993-5)
This standard describes test methods to assess the in vitro cytotoxicity of medical devices and materials. The elution test is a common method.
1. Extract Preparation:
- Prepare a sample of the cured adhesive with a defined surface area-to-volume ratio.
- Immerse the sample in a cell culture medium (e.g., MEM) and incubate at 37°C for a specified period (e.g., 24 hours) to create an extract.
2. Cell Culture and Exposure:
- Culture a suitable cell line (e.g., L929 mouse fibroblasts) to a near-confluent monolayer.
- Replace the culture medium with the prepared extract of the adhesive material.
- Incubate the cells with the extract for a defined period (e.g., 24-72 hours).
3. Cytotoxicity Assessment:
- Evaluate the cells for cytotoxic effects. This can be done qualitatively by microscopic examination for changes in cell morphology or quantitatively using assays such as the MTT assay, which measures cell viability.
- According to ISO 10993-5, a reduction in cell viability of more than 30% is considered a cytotoxic effect.[9][11]
Visualizing Workflows and Cellular Interactions
To further clarify the experimental processes and the biological context of adhesive applications, the following diagrams are provided.
Signaling Pathways in Cell-Material Interactions
The interaction of cells with adhesive surfaces, particularly in biomedical applications, is mediated by complex signaling pathways. While direct evidence for 2-HPA's specific role in modulating these pathways is an area of ongoing research, understanding the general mechanisms is crucial.
Conclusion
This compound-based adhesives offer a versatile platform with a tunable range of properties that can be tailored for specific applications. When formulated as UV-curable adhesives, they provide exceptionally fast curing times, which is a significant advantage in high-throughput manufacturing. Their bond strength is comparable to other acrylic adhesives and can be optimized to rival that of some epoxies, particularly on plastic substrates.
In the context of biomedical applications, the biocompatibility of 2-HPA-based formulations is a critical consideration. While research indicates that acrylic-based materials can be formulated to be non-cytotoxic, rigorous testing according to standards like ISO 10993-5 is imperative for any material intended for medical use.
The choice between a 2-HPA-based adhesive, an epoxy, or a cyanoacrylate will ultimately depend on the specific requirements of the application, including the substrates to be bonded, the required bond strength and flexibility, the desired curing speed, and the biocompatibility constraints. This guide provides a foundational understanding of the performance characteristics of 2-HPA-based adhesives to aid researchers and drug development professionals in making informed decisions for their critical applications.
References
- 1. adakem.com [adakem.com]
- 2. TGF-β SIGNALING IN CHONDROCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Tensile Shear Strength of Adhesivesï½Curing Methods to Maximize Bond Strengthï½Nagase Chemtex Co., Ltd. [group.nagase.com]
- 4. High‑Performance Adhesives: Epoxy vs. Cyanoacrylate for Industrial Use | HUB Industrial Supply [hubindustrial.com]
- 5. gh1200.com [gh1200.com]
- 6. plasticsdecorating.com [plasticsdecorating.com]
- 7. Demystifying UV Glue Curing: Unveiling the Speed Behind the Light - BlazeAsia [blazeasia.com]
- 8. zdschemical.com [zdschemical.com]
- 9. Digital manufacturing techniques and the in vitro biocompatibility of acrylic-based occlusal device materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adhesivesresearch.com [adhesivesresearch.com]
- 11. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
A Comparative Guide to the Biocompatibility of 2-Hydroxypropyl Acrylate (HPA) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biocompatibility of 2-Hydroxypropyl Acrylate (HPA) hydrogels, with a focus on how they measure up against two other commonly used hydrogels in biomedical research: Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin methacrylate (B99206) (GelMA). This information is intended to assist researchers in selecting the most appropriate hydrogel for their specific applications, from drug delivery to tissue engineering.
At a Glance: Biocompatibility Comparison
While direct comparative studies providing side-by-side quantitative data for HPA, PEGDA, and GelMA hydrogels are limited in the currently available literature, this guide synthesizes findings from various studies to offer a qualitative and semi-quantitative comparison.
| Biocompatibility Parameter | This compound (HPA) Hydrogels | Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels | Gelatin Methacrylate (GelMA) Hydrogels |
| In Vitro Cytotoxicity | Generally considered to have good biocompatibility with low cytotoxicity. For example, Poly(L-lysine)-graft-4-hydroxyphenylacetic acid (PLL-g-HPA) hydrogels have demonstrated good biocompatibility. | Excellent biocompatibility with high cell viability, often exceeding 90%.[1] However, cell viability can be influenced by factors such as total polymer concentration. | Excellent biocompatibility and cell adhesion properties, supporting high cell viability and proliferation. |
| In Vivo Inflammatory Response | Studies on HPA-containing hydrogels suggest they can modulate the inflammatory response, leading to reduced levels of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[2] | Generally induce a minimal inflammatory response. The degree of crosslinking and presence of bioactive moieties can influence the host immune reaction. | Known to elicit a minimal inflammatory response in vivo. The stiffness of the GelMA hydrogel can influence macrophage polarization. |
| Macrophage Polarization | Can be engineered to modulate macrophage polarization towards an anti-inflammatory M2 phenotype, potentially through pathways like NF-κB. | The material itself is relatively inert, but modifications can influence macrophage behavior. Stiffer PEGDA hydrogels may promote a pro-inflammatory M1 phenotype compared to softer hydrogels. | Softer GelMA hydrogels tend to promote an anti-inflammatory M2 macrophage phenotype, while stiffer hydrogels may induce a pro-inflammatory M1 response.[3] |
In-Depth Analysis of Biocompatibility
In Vitro Cytotoxicity
The assessment of cytotoxicity is a critical first step in evaluating the biocompatibility of a hydrogel. This is typically performed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Live/Dead staining.
-
This compound (HPA) Hydrogels: Studies on hydrogels containing HPA derivatives, such as PLL-g-HPA, have indicated good biocompatibility. These hydrogels generally exhibit low cytotoxicity, allowing for healthy cell growth and proliferation.
-
PEGDA Hydrogels: PEGDA hydrogels are widely recognized for their excellent cytocompatibility. Multiple studies have demonstrated high cell viability, often above 90%, for cells encapsulated within PEGDA hydrogels.[1] However, it is important to note that factors such as the molecular weight of the PEGDA, the total polymer concentration, and the photoinitiator used for crosslinking can impact cell survival.[4]
-
GelMA Hydrogels: GelMA hydrogels, being derived from natural collagen, possess inherent cell-adhesive properties which contribute to their outstanding biocompatibility. They are known to support robust cell attachment, proliferation, and viability.
In Vivo Inflammatory Response
The host's inflammatory response to an implanted hydrogel is a key determinant of its long-term success. This is often evaluated by histological analysis of the tissue surrounding the implant and by measuring the levels of inflammatory markers.
-
HPA Hydrogels: Research on HPA-based hydrogels has shown their potential to create a favorable in vivo environment. For instance, PLL-g-HPA hydrogels have been observed to reduce the expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 at the wound site, suggesting an anti-inflammatory effect that can promote tissue healing.[2]
-
PEGDA Hydrogels: PEGDA hydrogels are generally considered to be bioinert and typically elicit a mild inflammatory response in vivo. The extent of this response can be influenced by the hydrogel's physical properties, such as stiffness, and by the presence of any unreacted monomers or photoinitiators.
-
GelMA Hydrogels: GelMA hydrogels are known for their good in vivo biocompatibility, characterized by a minimal inflammatory response. Studies have shown that the stiffness of the GelMA matrix can play a role in directing the immune response, with softer gels favoring a more regenerative, anti-inflammatory environment.[3]
Experimental Protocols
MTT Assay for Cytotoxicity Assessment of Hydrogels
This protocol outlines a standard procedure for evaluating the in vitro cytotoxicity of hydrogels using the MTT assay.
Materials:
-
Hydrogel samples (HPA, PEGDA, GelMA)
-
Specific cell line (e.g., L929 fibroblasts, as recommended by ISO 10993-5)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples (e.g., via UV irradiation or ethanol (B145695) washing followed by sterile PBS rinses).
-
Incubate the sterile hydrogels in complete cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours at 37°C to create a hydrogel extract.
-
Collect the extract and filter it through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed the selected cell line into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the culture medium from the wells.
-
Add 100 µL of the prepared hydrogel extracts to the respective wells. Include a positive control (e.g., medium with a known cytotoxic substance) and a negative control (fresh complete culture medium).
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
After the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
In Vivo Subcutaneous Implantation for Inflammatory Response Evaluation
This protocol describes a general method for assessing the in vivo biocompatibility of hydrogels through subcutaneous implantation in a rodent model.
Materials:
-
Hydrogel samples (HPA, PEGDA, GelMA), sterilized
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
70% ethanol for disinfection
-
Tissue fixation solution (e.g., 10% neutral buffered formalin)
-
Paraffin embedding materials
-
Hematoxylin and Eosin (H&E) stain
-
Immunohistochemistry reagents for inflammatory markers (e.g., antibodies for CD68 for macrophages, CD3 for T-lymphocytes)
Procedure:
-
Animal Preparation and Anesthesia:
-
Acclimatize animals according to institutional guidelines.
-
Anesthetize the animal using an appropriate method.
-
Shave and disinfect the dorsal skin area.
-
-
Surgical Implantation:
-
Make a small incision in the dorsal skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert a sterile hydrogel sample (typically a disc of 5-10 mm in diameter) into the pocket.
-
Suture the incision.
-
-
Post-operative Care and Observation:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the animals for signs of distress or adverse reactions at the implantation site.
-
-
Tissue Harvesting and Processing:
-
At predetermined time points (e.g., 7, 14, and 28 days), euthanize the animals.
-
Carefully excise the hydrogel implant along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues and embed them in paraffin.
-
-
Histological Analysis:
-
Section the paraffin-embedded tissues (5 µm thickness).
-
Stain the sections with H&E to observe the general tissue morphology and the presence of inflammatory cells.
-
Perform immunohistochemistry to specifically identify and quantify inflammatory cell populations (e.g., macrophages, lymphocytes) at the implant-tissue interface.
-
-
Data Analysis:
-
Qualitatively and quantitatively assess the inflammatory response by scoring the presence of inflammatory cells and the thickness of the fibrous capsule formed around the implant.
-
Signaling Pathway and Experimental Workflow Diagrams
The cellular response to hydrogels is a complex process involving various signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Certain components of hydrogels can influence this pathway, leading to a modulation of the inflammatory response. For instance, components that promote a shift towards an anti-inflammatory M2 macrophage phenotype may do so by inhibiting the NF-κB pathway.
Caption: NF-κB signaling pathway in response to hydrogel components.
Caption: Experimental workflow for biocompatibility assessment.
References
- 1. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of 2-Hydroxypropyl Acrylate with Other Acrylates: A Comparative Guide
For researchers, scientists, and drug development professionals working with acrylate-based biomaterials and formulations, understanding the potential for cross-reactivity among different acrylate (B77674) monomers is paramount for ensuring product safety and efficacy. 2-Hydroxypropyl acrylate (2-HPA), a common monomer used in various applications, is a known sensitizer (B1316253) with the potential to elicit immune responses. This guide provides a comprehensive comparison of the cross-reactivity of 2-HPA with other acrylates, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of 2-HPA with other acrylates has been evaluated in both animal studies and human clinical observations, primarily through skin sensitization assays. The following table summarizes key quantitative data from these studies, offering a comparative overview of the cross-reactivity potential between 2-HPA and other commonly used acrylates and methacrylates.
| Sensitizing Agent | Challenge Agent | Animal Model | Test Method | Cross-Reactivity Rate (%) | Reference |
| Hydroxyethyl Acrylate (HEA) | This compound (2-HPA) | Guinea Pig | GPMT | 100% (12/12 animals) | [1] |
| Hydroxymethyl Methacrylate (B99206) (HMMA) | This compound (2-HPA) | Guinea Pig | GPMT | 13.3% (2/15 animals) | [1] |
| 2-Hydroxypropyl Methacrylate (2-HPMA) | This compound (2-HPA) | Guinea Pig | GPMT | No cross-reactivity observed | [1] |
GPMT: Guinea Pig Maximization Test
Insights from Human Studies
Human patch test data further illuminates the complex patterns of acrylate cross-reactivity. While direct quantitative cross-reactivity rates are not always explicitly determined, the frequency of co-sensitization provides valuable insights. For instance, patients sensitized to one acrylate often show reactions to multiple other acrylates, suggesting a shared structural basis for immune recognition.[2] Studies have shown that sensitization to methacrylates may induce cross-reactivity to acrylates, whereas the reverse is less common.[3]
Experimental Protocols
The assessment of acrylate cross-reactivity relies on standardized and validated experimental protocols. The two most common methods are the Guinea Pig Maximization Test (GPMT) and the Murine Local Lymph Node Assay (LLNA).
Guinea Pig Maximization Test (GPMT)
The GPMT is an in vivo assay designed to assess the potential of a substance to cause skin sensitization.[4]
Principle: The test involves a two-stage induction phase to maximize the immune response, followed by a challenge phase to assess the sensitization.
Methodology:
-
Induction Phase A (Intradermal Injection):
-
Test animals receive intradermal injections of the test substance in an adjuvant (e.g., Freund's Complete Adjuvant) to enhance the immune response.[4]
-
-
Induction Phase B (Topical Application):
-
One week after the initial injections, the same skin area is treated with a topical application of the test substance, typically under an occlusive patch for 48 hours.[4]
-
-
Challenge Phase:
-
Two weeks after the topical induction, the animals are challenged with a non-irritating concentration of the test substance and potentially cross-reactive substances at a naive skin site.[4]
-
-
Evaluation:
-
The skin reactions at the challenge sites are scored for erythema and edema at 24, 48, and 72 hours after patch removal. A substance is classified as a sensitizer if a certain percentage of the test group (typically >30%) shows a positive reaction.
-
Murine Local Lymph Node Assay (LLNA)
The LLNA is the current first-choice in vivo method for skin sensitization testing due to its refinement of animal use and provision of quantitative data.[4][5]
Principle: The assay measures the proliferation of lymphocytes in the draining lymph nodes following topical application of a potential sensitizer to the ears of mice.[5]
Methodology:
-
Application: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
-
Proliferation Measurement: On day five, the mice are injected with a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or a non-radioactive alternative like BrdU.
-
Sample Collection: On day six, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.
-
Quantification: The incorporation of the radiolabeled nucleoside is measured using a beta-scintillation counter, or BrdU incorporation is measured by ELISA.
-
Stimulation Index (SI): The proliferation is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is considered a positive result, indicating sensitizing potential.[5]
Mechanistic Pathway of Acrylate-Induced Allergic Contact Dermatitis
The cross-reactivity observed between 2-HPA and other acrylates is rooted in the fundamental mechanisms of allergic contact dermatitis (ACD), which is a T-cell-mediated type IV hypersensitivity reaction.[6]
The process begins with the penetration of the small acrylate monomer (hapten) into the skin, where it covalently binds to endogenous skin proteins (haptenation). This hapten-protein complex is then recognized, processed, and presented by antigen-presenting cells, such as Langerhans cells, to naive T-lymphocytes in the draining lymph nodes.[6] This leads to the activation and clonal expansion of allergen-specific effector T-cells, completing the sensitization phase. Upon subsequent exposure to the same or a structurally similar acrylate, these memory T-cells are recruited to the skin, where they release pro-inflammatory cytokines, resulting in the clinical manifestations of allergic contact dermatitis.[6][7] The structural similarities between different acrylate molecules are what allow for the cross-reactivity, where T-cells sensitized to one acrylate can recognize and be activated by another.
Experimental Workflow for Assessing Cross-Reactivity
The logical workflow for investigating the cross-reactivity of a new acrylate monomer with known sensitizers like 2-HPA is a stepwise process.
This workflow begins with computational and in vitro screening to predict sensitization potential. If a sensitizing potential is indicated, in vivo studies like the LLNA are conducted to confirm this and then to specifically assess cross-reactivity by sensitizing animals with a known allergen (e.g., 2-HPA) and challenging them with the new acrylate. The GPMT can be used for further confirmation. The culmination of this data allows for a comprehensive risk assessment and the establishment of a safety profile for the new monomer.
References
- 1. cdc.gov [cdc.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Occupational methacrylate and acrylate allergy--cross-reactions and possible screening allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 5. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 6. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemokine Signaling in Allergic Contact Dermatitis: Toward Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of RAFT agents for 2-Hydroxypropyl acrylate polymerization
A Comparative Guide to RAFT Agents for 2-Hydroxypropyl Acrylate (B77674) Polymerization
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is crucial for a myriad of applications, from drug delivery systems to advanced biomaterials. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique to produce polymers with controlled molecular weights, low polydispersity, and complex architectures. This guide provides a comparative analysis of different RAFT agents for the polymerization of 2-Hydroxypropyl acrylate (HPA), a key monomer for thermoresponsive and biocompatible polymers.
The efficacy of a RAFT polymerization is heavily dependent on the choice of the RAFT agent, particularly its chain transfer agent (CTA) functionality. For "more activated monomers" (MAMs) such as acrylates, dithiobenzoates and trithiocarbonates are generally the most effective agents, offering good control over the polymerization. Xanthates are typically more suited for "less activated monomers" (LAMs) and may show limited control for acrylates.
This guide presents a compilation of experimental data for the polymerization of HPA and the closely related monomer, 2-hydroxyethyl acrylate (HEA), using these three classes of RAFT agents. The data has been aggregated from various studies to provide a comparative overview of their performance.
Performance Comparison of RAFT Agents
The following tables summarize the performance of dithiobenzoates, trithiocarbonates, and xanthates in the RAFT polymerization of HPA and HEA.
Dithiobenzoates
Dithiobenzoates are highly effective for controlling the polymerization of acrylates, typically yielding polymers with low polydispersity indices (Đ). However, they can sometimes exhibit rate retardation.
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ | Reference |
| HEMA | Cumyl dithiobenzoate (CDB) | AIBN | n-Dodecane | 90 | 4 | 98 | - | - | [1] |
| HEMA | 2-Cyano-2-propyl dithiobenzoate (CPDB) | AIBN | Ethanol | 70 | - | - | 3,500 | 1.19 | [2] |
Data for 2-hydroxyethyl methacrylate (B99206) (HEMA) is included as a close analogue to HPA.
Trithiocarbonates
Trithiocarbonates are versatile RAFT agents that generally provide good control over acrylate polymerization with less rate retardation compared to dithiobenzoates.
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ | Reference |
| HEA | Dibenzyltrithiocarbonate (DBTTC) | AIBN | DMF | 70 | 3 | >95 | 8,000 | 1.20 | |
| HEA | Multi-functional trithiocarbonate (B1256668) | - | - | - | - | - | - | 1.20 |
Xanthates
Xanthates are generally less effective for MAMs like HPA and can lead to broader molecular weight distributions. However, they can be advantageous in specific systems, such as photo-initiated RAFT.
| Monomer | RAFT Agent | Initiator | Solvent | Temp. (°C) | Time (h) | Conv. (%) | M_n ( g/mol ) | Đ | Reference |
| NVP | O-ethyl-S-(1-phenylethyl)carbonodithioate | AIBN | - | 65 | - | - | - | - | [3] |
| VAc | (S)-2-(Ethyl propionate)-(O-ethyl xanthate) | - | - | 60 | - | - | - | - | [4] |
Data for N-vinylpyrrolidone (NVP) and vinyl acetate (B1210297) (VAc), which are LAMs, are provided to illustrate the typical application of xanthates.
Experimental Protocols
Detailed experimental procedures are essential for reproducible RAFT polymerization. Below are representative protocols for using dithiobenzoate and trithiocarbonate RAFT agents.
Protocol 1: RAFT Polymerization using a Dithiobenzoate Agent
This protocol is a general procedure for the polymerization of a hydroxy-functional acrylate using a dithiobenzoate RAFT agent.
Materials:
-
This compound (HPA) (monomer)
-
Cumyl dithiobenzoate (CDB) or 2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent)
-
2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (B91453) or tert-butanol (B103910) (solvent)
Procedure:
-
The monomer (e.g., HPA), RAFT agent (e.g., CPDB), and initiator (AIBN) are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. The molar ratio of monomer:RAFT agent:initiator is crucial and should be selected based on the desired molecular weight and reaction kinetics.
-
The solution is degassed by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at the desired temperature (typically 60-90 °C).
-
The polymerization is allowed to proceed for a predetermined time. Samples can be taken periodically to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and polydispersity (via Size Exclusion Chromatography - SEC).
-
The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.
-
The polymer is purified by precipitation in a suitable non-solvent (e.g., cold diethyl ether or hexane) and dried under vacuum.
Protocol 2: RAFT Polymerization using a Trithiocarbonate Agent
This protocol outlines a general method for HPA polymerization using a trithiocarbonate RAFT agent.
Materials:
-
This compound (HPA) (monomer)
-
Dibenzyltrithiocarbonate (DBTTC) or a similar trithiocarbonate (RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (ACVA) or AIBN (initiator)
-
Dimethylformamide (DMF) or tert-butanol (solvent)
Procedure:
-
In a round-bottom flask, the monomer (HPA), trithiocarbonate RAFT agent, and initiator are dissolved in the solvent.
-
The flask is sealed with a rubber septum, and the solution is purged with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.
-
The flask is then immersed in a preheated oil bath set to the desired reaction temperature (e.g., 70-80 °C).
-
The reaction is monitored over time by taking samples for analysis of monomer conversion, molecular weight, and polydispersity.
-
Upon reaching the desired conversion, the polymerization is stopped by rapid cooling and exposure to air.
-
The resulting polymer is isolated by precipitation into a non-solvent and dried to a constant weight.
RAFT Polymerization Mechanism and Workflow
The RAFT process is a degenerative chain transfer process that establishes an equilibrium between active (propagating) and dormant polymer chains. This allows for controlled growth of the polymer chains.
Caption: General mechanism of RAFT polymerization.
The diagram illustrates the key steps in RAFT polymerization, starting from initiation and propagation, moving to the crucial RAFT equilibrium that controls the polymerization, and finally termination.
Caption: Experimental workflow for RAFT polymerization.
This workflow diagram provides a step-by-step overview of the experimental process for conducting a typical RAFT polymerization, from reagent preparation to final polymer characterization.
References
Assessing the Environmental Impact of 2-Hydroxypropyl Acrylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of chemical reagents and building blocks in research and development extends beyond performance and efficacy to encompass environmental responsibility. 2-Hydroxypropyl acrylate (B77674) (2-HPA), a common monomer used in the synthesis of polymers for coatings, adhesives, and other applications, is subject to scrutiny regarding its environmental footprint. This guide provides a comparative assessment of the environmental impact of 2-HPA against viable alternatives, supported by available experimental data.
Executive Summary
2-Hydroxypropyl acrylate exhibits ready biodegradability but also demonstrates toxicity to aquatic organisms. This profile necessitates a careful evaluation of its application and disposal. Alternatives, including other acrylate esters and natural polymers, present a varied landscape of environmental impacts. While some synthetic alternatives share similar aquatic toxicity concerns, natural polymers like xanthan and guar (B607891) gum are generally considered more benign, though they may have different performance characteristics. The choice of a substitute for 2-HPA should, therefore, be a considered balance of functional requirements and environmental impact.
Comparative Environmental Impact Data
The following tables summarize the key environmental indicators for this compound and its potential alternatives. The data has been compiled from various sources and is intended for comparative purposes.
| Substance | Biodegradability | Aquatic Toxicity (Fish) | Aquatic Toxicity (Invertebrates) | Aquatic Toxicity (Algae) | Bioaccumulation Potential |
| This compound (2-HPA) | Readily biodegradable (83% in 28 days, OECD 301C) | 96-hour LC50 (Fathead minnow): 3.1 mg/L | 48-hour EC50 (Daphnia magna): 24 mg/L | 96-hour EC50 (Selenastrum capricornutum): 3.53 mg/L (biomass), 6.67 mg/L (growth rate) | Low (Log Kow: 0.35) |
| 2-Hydroxyethyl acrylate (2-HEA) | Readily biodegradable (79-80% in 28 days, OECD 301B)[1] | 96-hour LC50 (Pimephales promelas): 3.61 - 4.8 mg/L[2][3][4] | 48-hour EC50 (Daphnia magna): 0.78 - 9.3 mg/L[1][2][4] | 72-hour EC50 (Pseudokirchneriella subcapitata): 6 mg/L[2][3] | Low (Log Kow: -0.17 to 0.21)[4][5] |
| Hydroxypropyl methacrylate (B99206) (HPMA) | Expected to be biodegradable | 96-hour LC50 (Oryzias latipes): >100 mg/L[6] | 48-hour EC50 (Daphnia magna): >143 mg/L[6] | No specific data found | Low (Log Kow: 1.21)[7] |
| Bio-based Acrylates (General) | Generally designed for enhanced biodegradability[8] | Data is specific to the individual chemical structure | Data is specific to the individual chemical structure | Data is specific to the individual chemical structure | Varies by structure |
| Xanthan Gum | Readily biodegradable[9][10][11] | 96-hour LC50 (Rainbow Trout): 420 mg/L[12] | Non-toxic[12] | Non-toxic[12] | Not expected to bioaccumulate[12] |
| Guar Gum | Readily biodegradable[13][14][15][16] | Generally considered non-toxic | Generally considered non-toxic | Generally considered non-toxic | Not expected to bioaccumulate |
Experimental Protocols
The environmental data presented in this guide are primarily derived from standardized test methods, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data is reliable and comparable across different substances.
Biodegradability Testing
The assessment of a chemical's biodegradability is crucial to understanding its persistence in the environment. The "Ready Biodegradability" tests (OECD 301 series) are commonly used to screen chemicals that are expected to rapidly and completely biodegrade in an aquatic environment.
-
OECD Guideline 301: Ready Biodegradability : This guideline encompasses several methods to determine the ready biodegradability of organic chemicals.
-
OECD 301B (CO2 Evolution Test) : Measures the carbon dioxide produced by microorganisms as they degrade the test substance. A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window in a 28-day period.
-
OECD 301C (Modified MITI Test I) : Measures the oxygen uptake by microorganisms during the degradation of the test substance. A substance is considered readily biodegradable if the biological oxygen demand (BOD) reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window in a 28-day period.
-
Aquatic Toxicity Testing
Aquatic toxicity tests are essential for determining the potential hazard of a substance to aquatic ecosystems. These tests expose representative aquatic organisms (fish, invertebrates, and algae) to the chemical and observe the effects.
-
OECD Guideline 203: Fish, Acute Toxicity Test : This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
-
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test : This test determines the concentration of a substance that causes 50% of a test population of Daphnia magna (a small crustacean) to become immobilized (EC50) after a 48-hour exposure.
-
OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test : This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the concentration that inhibits growth by 50% (EC50) over a 72-hour period.
Visualizing the Assessment Process
The following diagrams illustrate the logical workflow for assessing the environmental impact of a chemical like 2-HPA and the general pathway for aerobic biodegradation.
Caption: Workflow for assessing the environmental impact of a chemical.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. ICSC 1723 - 2-HYDROXYETHYL ACRYLATE [inchem.org]
- 6. redox.com [redox.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Bio-Based Acrylic Resins: A Sustainable Alternative to Solvent-Based Adhesives [onlytrainings.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Biodegradation of Xanthan Gum by Bacillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. santos.com [santos.com]
- 13. altrafine.com [altrafine.com]
- 14. altrafine.com [altrafine.com]
- 15. altrafine.com [altrafine.com]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of the Tensile Strength of Polyacrylate Films for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate polymer films is a critical consideration in product design and experimental setup. Polyacrylates, a versatile class of polymers, are frequently utilized in various applications, from transdermal patches to packaging materials. This guide provides a comparative analysis of the tensile properties of three common polyacrylate films: Poly(methyl acrylate) (PMA), Poly(ethyl acrylate) (PEA), and Poly(butyl acrylate) (PBA), supported by experimental data and standardized testing protocols.
The mechanical properties of polyacrylate films, particularly their tensile strength, are crucial for ensuring the integrity and performance of the final product. Tensile strength dictates a material's ability to withstand pulling forces without breaking, a key parameter for applications involving flexible films. This comparison focuses on the homopolymer films of methyl acrylate (B77674), ethyl acrylate, and butyl acrylate to provide a fundamental understanding of how the alkyl ester group influences their mechanical behavior.
Comparative Tensile Properties
The tensile properties of polyacrylate films are significantly influenced by the length of the alkyl ester side chain. As the side chain length increases from methyl to butyl, the intermolecular forces between polymer chains decrease, leading to a reduction in tensile strength and an increase in flexibility.
| Polymer Film | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA)* | 70 - 80 | 2.4 - 3.4 | 2 - 10 |
| Poly(ethyl acrylate) (PEA) | ~7 | ~0.02 | >750 |
| Poly(butyl acrylate) (PBA) | 0.03 - 0.07 | ~0.001 | ~1000 - 2000 |
Note: Data for Poly(methyl methacrylate) (PMMA) is provided as a well-characterized reference within the broader polyacrylate family, though it is a methacrylate. The general trend of decreasing tensile strength with increasing alkyl chain length is expected to be similar for polyacrylates.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability. The primary standard for determining the tensile properties of thin plastic sheeting is ASTM D882.[1][2][3][4][5][6]
ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting
This test method is used to measure the force required to break a plastic film specimen and the extent to which the specimen stretches or elongates to that breaking point.
Specimen Preparation:
-
Specimens are typically rectangular strips cut from the film.[7][2]
-
The dimensions of the specimens are standardized to ensure consistent results.
-
Conditioning of the specimens at a specific temperature and humidity before testing is crucial.[2]
Test Procedure:
-
The thickness of the specimen is measured at several points along its length, and the average thickness is recorded.
-
The specimen is clamped into the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead movement until it ruptures.[2]
-
The force and elongation are continuously monitored and recorded.
Key Parameters Determined:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[8][4]
-
Tensile Modulus (Modulus of Elasticity): A measure of the material's stiffness.[1]
-
Elongation at Break: The percentage increase in length that occurs before the specimen breaks.[8][4][9]
Experimental Workflow
The following diagram illustrates the general workflow for determining the tensile properties of polyacrylate films according to the ASTM D882 standard.
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of the polyacrylate and its macroscopic mechanical properties can be understood through the interplay of intermolecular forces and chain mobility.
References
- 1. zwickroell.com [zwickroell.com]
- 2. micomlab.com [micomlab.com]
- 3. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 4. globalplasticsheeting.com [globalplasticsheeting.com]
- 5. matestlabs.com [matestlabs.com]
- 6. victortestingmachine.com [victortestingmachine.com]
- 7. azom.com [azom.com]
- 8. testresources.net [testresources.net]
- 9. specialchem.com [specialchem.com]
A Comparative Guide to the Lower Critical Solution Temperature of 2-Hydroxypropyl Acrylate Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Lower Critical Solution Temperature (LCST) of 2-Hydroxypropyl acrylate (B77674) (HPMA) copolymers with other thermoresponsive polymers. The information presented is supported by experimental data to assist researchers and professionals in the selection and design of polymers for drug delivery and other biomedical applications.
Performance Comparison of Thermoresponsive Polymers
The Lower Critical Solution Temperature (LCST) is a critical property of thermoresponsive polymers, defining the temperature at which the polymer undergoes a phase transition from a soluble to an insoluble state in an aqueous solution. This behavior is pivotal for applications such as targeted drug delivery, where a polymer is designed to release its payload at a specific physiological temperature. This section compares the LCST of various HPMA copolymers with the widely studied Poly(N-isopropylacrylamide) (PNIPAM).
The LCST of HPMA copolymers can be finely tuned by copolymerizing HPMA with various comonomers. The incorporation of hydrophilic or hydrophobic monomers can respectively increase or decrease the LCST of the resulting copolymer.[1]
HPMA Copolymers with Acrylamide (B121943) Derivatives
Statistical copolymers of HPMA with different acrylamide derivatives exhibit a wide range of LCSTs, demonstrating the high degree of tunability of the PHPA backbone. The LCST can be modulated from as low as 7.5 °C to 48.2 °C depending on the polarity and concentration of the comonomer.[2]
| Copolymer | Comonomer Mole % | LCST (°C) |
| P(HPA-co-IBMAAm) | 4.8 | 7.5 |
| 9.2 | 9.8 | |
| 13.5 | 11.2 | |
| P(HPA-co-MPAAm) | 5.1 | 15.4 |
| 9.8 | 18.1 | |
| 14.1 | 20.3 | |
| P(HPA-co-AAm) | 5.3 | 25.6 |
| 10.1 | 38.4 | |
| 15.2 | 48.2 | |
| P(HPA-co-HEAAm) | 4.9 | 22.1 |
| 9.5 | 35.7 | |
| 14.3 | 45.9 | |
| P(HPA-co-MAAm) | 5.2 | 19.8 |
| 10.3 | 24.5 | |
| 15.1 | 29.7 |
Data sourced from a study on statistical copolymers of poly(2-hydroxypropyl acrylate) with various acrylamide derivatives. The LCST was determined for aqueous solutions of the copolymers.[2]
HPMA Copolymers with N-Acryloylmorpholine (Amor) and N,N-Dimethylacrylamide (DMA)
Libraries of statistical copolymers of HPMA with Amor and DMA have been synthesized, showcasing the ability to tune the cloud point over a broad temperature range. For P(Amor-stat-HPA), the cloud point can be adjusted from 21.4 to 88.0 °C, while for P(DMA-stat-HPA), the range is 21.4 to 82.9 °C at a concentration of 1 wt%.[3][4]
| Copolymer | HPMA Mole % | Cloud Point (°C) |
| P(Amor-stat-HPA) | 41 | 88.0 |
| 51 | 75.1 | |
| 61 | 61.5 | |
| 70 | 48.4 | |
| 80 | 36.1 | |
| 90 | 27.0 | |
| 100 | 21.4 | |
| P(DMA-stat-HPA) | 56 | 82.9 |
| 65 | 68.0 | |
| 74 | 52.8 | |
| 83 | 39.0 | |
| 92 | 28.1 | |
| 100 | 21.4 |
Data from a study on libraries of statistical hydroxypropyl acrylate containing copolymers prepared by Nitroxide-Mediated Polymerization (NMP). Cloud points were determined for 1 wt % aqueous solutions.[3][4]
Comparison with Poly(N-isopropylacrylamide) (PNIPAM)
PNIPAM is a benchmark thermoresponsive polymer with an LCST of approximately 32 °C.[1][5] The LCST of PNIPAM is also influenced by factors such as polymer concentration.[2] Copolymers of NIPAM and N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) have been synthesized to systematically study the influence of composition on thermoresponsive behavior. The LCST of these copolymers increases with a higher HPMA content, ranging from 29 to 92 °C.[6]
| Polymer/Copolymer | HPMA Mole % | LCST (°C) |
| PNIPAM Homopolymer | 0 | ~32-34 |
| P(NIPAM-co-HPMA) | 10 | 40 |
| 20 | 50 | |
| 30 | 62 | |
| 40 | 75 | |
| 50 | 92 |
Data for PNIPAM homopolymer is a generally accepted range. Data for P(NIPAM-co-HPMA) is from a study on copolymers synthesized by RAFT polymerization. The LCST was determined for aqueous solutions.[6][7]
Experimental Protocols
Determination of Lower Critical Solution Temperature (LCST) by Turbidimetry
This protocol outlines the determination of the cloud point temperature, which is commonly used as an approximation of the LCST, using a UV-Vis spectrophotometer.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Polymer solution in deionized water (e.g., 1 wt%)
-
Magnetic stirrer and stir bar (optional, for ensuring uniform temperature)
-
Temperature probe
Procedure:
-
Sample Preparation: Prepare a solution of the polymer in deionized water at the desired concentration (e.g., 1 wt%). Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength to a value where the polymer solution does not have a specific absorbance, typically between 500 and 700 nm.
-
Set the spectrophotometer to record transmittance or absorbance as a function of temperature.
-
-
Blank Measurement: Fill a quartz cuvette with deionized water and place it in the temperature-controlled holder. Record a baseline measurement across the desired temperature range.
-
Sample Measurement:
-
Fill a clean quartz cuvette with the polymer solution.
-
Place the cuvette in the temperature-controlled holder and ensure the temperature probe is correctly positioned.
-
Set the initial temperature below the expected LCST.
-
Slowly increase the temperature at a constant rate (e.g., 0.5 °C/min) while continuously recording the transmittance or absorbance.
-
-
Data Analysis:
-
Plot the transmittance or absorbance as a function of temperature.
-
The cloud point is typically defined as the temperature at which the transmittance drops to 50% of its initial value.
-
Synthesis of HPMA Copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
This protocol provides a general procedure for the synthesis of HPMA copolymers with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
This compound (HPMA) monomer
-
Comonomer (e.g., N,N-dimethylacrylamide)
-
RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Radical initiator (e.g., 4,4′-Azobis(4-cyanovaleric acid))
-
Solvent (e.g., 1,4-dioxane (B91453) or a protic solvent like methanol (B129727) or water)
-
Schlenk flask or sealed reaction vessel
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., diethyl ether or cold hexane)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the HPMA monomer, comonomer, RAFT agent, and initiator in the chosen solvent.
-
Degassing: Deoxygenate the reaction mixture by bubbling with an inert gas (N2 or Ar) for at least 30 minutes, or by performing several freeze-pump-thaw cycles.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired reaction temperature (typically 60-80 °C).
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques such as ¹H NMR spectroscopy (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).
-
Termination: Once the desired conversion is reached, the polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The polymer is purified by precipitating the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether). The precipitated polymer is then collected by filtration and dried under vacuum.
Visualizations
Experimental Workflow for LCST Determination
Caption: Workflow for determining the LCST of a polymer solution.
Synthesis of HPMA Copolymers via RAFT Polymerization
Caption: General workflow for the synthesis of HPMA copolymers.
References
- 1. Tuning the Cloud-Point and Flocculation Temperature of Poly(2-(diethylamino)ethyl methacrylate)-Based Nanoparticles via a Postpolymerization Betainization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of thermoresponsive PNIPAm- b -PVP- b -PNIPAm hydrogels via aqueous RAFT polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00625E [pubs.rsc.org]
- 6. RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 2-Hydroxypropyl Acrylate: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of 2-Hydroxypropyl acrylate (B77674) (HPA) is critical for maintaining a secure laboratory environment and protecting personnel from potential hazards. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of HPA waste effectively. Adherence to these protocols is vital due to the toxic, corrosive, and reactive nature of the chemical.
2-Hydroxypropyl acrylate is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1][3][4] Improper disposal can lead to hazardous polymerization, environmental contamination, and potential explosions.[3][5] Therefore, all personnel handling HPA must be thoroughly trained in the procedures outlined below and equipped with the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, all personnel must be wearing the following PPE:
-
Eye Protection: Chemical splash goggles and a face shield.[6]
-
Hand Protection: Chemical-resistant gloves. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to avoid skin contact.[3]
-
Body Protection: A complete chemical-resistant suit and safety shower access.[3]
-
Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[7] If vapors or aerosols are generated, a NIOSH-approved respirator is required.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature and volume of the waste. The following steps provide a general framework for safe disposal.
1. Waste Collection and Segregation:
-
Collect all HPA waste, including unused product, contaminated materials (e.g., absorbent pads, PPE), and empty containers, in designated, compatible, and clearly labeled hazardous waste containers.[3]
-
Do not mix HPA waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area, away from direct sunlight, heat, and ignition sources.[1][6][8]
2. Handling Spills:
-
In the event of a small spill, evacuate non-essential personnel from the area.[1]
-
Ventilate the area and eliminate all ignition sources.[1]
-
Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[3][6][8] Do not use sawdust or other combustible materials.
-
Carefully collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[3][6]
-
For large spills, immediately contact your institution's emergency response team.
3. Disposal of Liquid HPA Waste:
-
Pure or concentrated HPA waste should never be disposed of down the drain or in the regular trash.[7][9]
-
This waste must be treated as hazardous and disposed of through a licensed professional waste disposal service.[5]
-
If the HPA is unstabilized or has been stored for an extended period, there is a risk of polymerization. An inhibitor may need to be added to the waste container to prevent this.[3] Consult your safety data sheet (SDS) or a chemical safety expert for guidance on appropriate inhibitors and their quantities.
4. Disposal of Contaminated Materials:
-
All materials that have come into contact with HPA, including gloves, absorbent pads, and labware, are considered hazardous waste.
-
These materials should be collected in a sealed bag or container and disposed of according to your institution's hazardous waste procedures.[9]
-
Contaminated clothing should be removed immediately and laundered professionally before reuse. Do not take contaminated clothing home.[3][7]
5. Disposal of Empty Containers:
-
Empty containers may still retain product residues and vapors, posing a hazard.[6]
-
Handle uncleaned containers as you would the product itself.
-
Containers should be triple-rinsed with a suitable solvent (consult your SDS or safety officer). The rinsate must be collected and disposed of as hazardous waste.
-
Once properly decontaminated, containers can be disposed of in accordance with local, state, and federal regulations.
Quantitative Data on Disposal
Specific quantitative limits for the disposal of this compound are not broadly defined and are subject to local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance. The following table summarizes general disposal methods for different types of HPA waste.
| Waste Type | Disposal Method | Key Precautions |
| Unused/Excess HPA | Dispose of as hazardous waste through a licensed contractor.[1][3] | Do not mix with other chemicals. Ensure the waste is properly stabilized if necessary. |
| Spill Cleanup Debris | Absorb with inert material and dispose of as hazardous waste.[3][6] | Use non-combustible absorbents. Ventilate the area during cleanup. |
| Contaminated Labware | Decontaminate by triple-rinsing with a suitable solvent; collect rinsate as hazardous waste. | Ensure thorough cleaning to remove all HPA residues. |
| Contaminated PPE | Place in a sealed container and dispose of as hazardous waste.[9] | Do not dispose of in regular trash. |
| Empty Containers | Triple-rinse and dispose of according to institutional and regulatory guidelines.[6] | Handle "empty" containers as hazardous until decontaminated. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
- 1. gjchemical.com [gjchemical.com]
- 2. adakem.com [adakem.com]
- 3. scipoly.com [scipoly.com]
- 4. Mobile [my.chemius.net]
- 5. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2spi.com [2spi.com]
- 7. ICSC 0899 - this compound [chemicalsafety.ilo.org]
- 8. fishersci.com [fishersci.com]
- 9. nailknowledge.org [nailknowledge.org]
Essential Safety and Handling Guide for 2-Hydroxypropyl Acrylate (2-HPA)
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Hydroxypropyl acrylate (B77674) (2-HPA). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Summary
2-Hydroxypropyl acrylate is a combustible, colorless liquid that is corrosive and toxic.[1][2][3] It can cause severe skin burns, serious eye damage, and may trigger an allergic skin reaction.[4][5][6] Inhalation, ingestion, or skin contact can be harmful, and the substance may polymerize if heated or contaminated, potentially leading to container rupture.[1][3][4]
Table 1: GHS Hazard Summary for this compound
| Hazard Classification | Hazard Statement |
| Acute Toxicity, Oral (Category 3/4) | Toxic or Harmful if swallowed.[1][5][6] |
| Acute Toxicity, Dermal (Category 3/5) | Toxic or Harmful in contact with skin.[1][4][5][6] |
| Acute Toxicity, Inhalation (Category 3/4) | Toxic or Harmful if inhaled.[5][6] |
| Skin Corrosion/Irritation (Category 1A/1B) | Causes severe skin burns and eye damage.[1][4][5][6] |
| Serious Eye Damage/Eye Irritation (Category 1) | Causes serious eye damage.[1][4][5][6] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction.[1][4][6] |
| Aquatic Hazard (Acute & Chronic) | Toxic or harmful to aquatic life with long-lasting effects.[4][6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The substance can be absorbed through the skin.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Area | Required PPE | Specifications & Best Practices |
| Respiratory | Local Exhaust Ventilation / Fume Hood | All handling must occur in a chemical fume hood or with adequate local exhaust ventilation.[1][7] |
| Respirator (if ventilation is inadequate) | For spills or in poorly ventilated areas, wear appropriate respiratory protection.[4] A self-contained breathing apparatus (SCBA) is necessary for emergency response.[1] | |
| Hands | Chemical-Resistant Gloves | Handle with gloves inspected prior to use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[4] |
| Eyes / Face | Safety Goggles & Face Shield | Wear a face shield in combination with safety goggles for maximum protection against splashes.[1][4][5][6] |
| Skin / Body | Protective Clothing / Laboratory Coat | Wear protective clothing to prevent skin contact.[1][6] |
| Chemical-Resistant Apron & Boots | Recommended when handling larger quantities or during spill cleanup.[7] | |
| Immediate Removal of Contaminated Clothing | Remove contaminated clothing and shoes immediately.[1][4][5] Wash contaminated clothing before reuse; do not take it home.[1][4] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
PPE Inspection: Inspect all PPE for damage or contamination before use. Don fresh, compatible gloves.
-
Chemical Handling: Use non-sparking tools to open and close containers.[5] Avoid any contact with skin, eyes, and clothing.[4] Prevent the generation of mists or vapors.[1]
-
Post-Handling: Tightly close all containers after use.[5] Decontaminate the work area thoroughly.
-
Hygiene: Wash hands and face thoroughly after handling the substance.[4] Do not eat, drink, or smoke in the work area.[1][4][5]
Caption: Diagram 1: Standard Operating Workflow for 2-HPA.
Storage Requirements:
-
Store in a cool, dry, dark, and well-ventilated area.[1][5][7]
-
Keep containers tightly sealed and stored upright to prevent leakage.[5]
-
The storage area should be locked or accessible only to authorized personnel.[4][5][6]
-
Store separately from incompatible materials such as strong acids, bases, oxidants, and peroxides.[1][7]
-
Crucially, store the stabilized chemical under an air atmosphere, not an inert gas , as the effectiveness of common inhibitors depends on the presence of oxygen.[1]
Disposal and Emergency Plans
Immediate and correct response to spills or exposures is critical.
Spill Response Protocol:
-
Evacuate: Immediately evacuate all nonessential personnel from the spill area.[4][8]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage and stop the material from entering drains or water sources.[4][5]
-
Absorb: For small spills, use a non-flammable inert absorbent material like sand, clay, or silica.[1][4][5]
-
Stabilize: Be aware that absorbents can remove the inhibitor, potentially causing polymerization.[4] If possible and safe, add an inhibitor to the absorbed material to stabilize it.[4]
-
Collect & Dispose: Using non-sparking tools, collect the absorbed material into a suitable, labeled, and closed container for disposal as hazardous waste.[4][5]
-
Large Spills: For large spills, use alcohol-resistant foam to suppress vapors and contact emergency services.[3][5]
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4][5]
-
Skin Contact: Immediately remove all contaminated clothing.[4][5] Rinse the affected skin with large amounts of water and soap for at least 15 minutes.[1][5] Immediate medical attention is required.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[4][5] Seek immediate medical attention from an ophthalmologist.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [1][4][5] Give one or two glasses of water to drink and seek immediate medical attention.[5]
Disposal Plan:
-
All waste, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.[4]
-
Dispose of waste materials through a licensed and approved waste disposal facility, following all local, state, and federal regulations.[4][5]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[4]
References
- 1. ICSC 0899 - this compound [chemicalsafety.ilo.org]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. HYDROXYPROPYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. scipoly.com [scipoly.com]
- 5. gjchemical.com [gjchemical.com]
- 6. adakem.com [adakem.com]
- 7. Hydroxypropyl acrylate(25584-83-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. This compound | C6H10O3 | CID 61249 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
